molecular formula C21H24N2O B159080 N-benzyl-1-pentyl-1H-indole-3-carboxamide CAS No. 695213-59-3

N-benzyl-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B159080
CAS No.: 695213-59-3
M. Wt: 320.4 g/mol
InChI Key: OLACYTSBFXCDOH-UHFFFAOYSA-N
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Description

N-benzyl-1-pentyl-1H-indole-3-carboxamide is a synthetic indole derivative of significant interest in pharmacological research, primarily for its interaction with the endocannabinoid system. This compound is part of a broader class of synthetic cannabimimetics studied to elucidate the structure-activity relationships (SARs) of cannabinoid receptor ligands . Research on such compounds is crucial for understanding the binding affinities and functional activities at cannabinoid receptor subtypes CB1 and CB2, which are G protein-coupled receptors implicated in a wide range of physiological processes . The exploration of indole-3-carboxamide scaffolds, including the N-benzyl derivative, aids in the development of novel molecular probes and potential therapeutics . Investigations into these compounds help researchers distinguish between agonist, antagonist, and inverse agonist profiles, which is vital for targeting neurological disorders, pain, inflammation, and immune responses without the psychoactive side effects typically associated with CB1 receptor activation . Furthermore, the structural features of this compound make it a valuable subject for studies in forensic and analytical chemistry, where it serves as a reference standard for the identification and characterization of novel psychoactive substances (NPS) in seized materials . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACYTSBFXCDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009997
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
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Molecular Weight

320.4 g/mol
Source PubChem
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CAS No.

695213-59-3
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDB-006
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
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Record name SDB-006
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-benzyl-1-pentyl-1H-indole-3-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-benzyl-1-pentyl-1H-indole-3-carboxamide

This guide provides a comprehensive overview of the synthetic pathways for N-benzyl-1-pentyl-1H-indole-3-carboxamide, a compound of interest for researchers in medicinal chemistry and drug development. The indole-3-carboxamide scaffold is a privileged structure found in numerous biologically active compounds, making the development of efficient and scalable synthetic routes to its derivatives a critical endeavor.[1] This document will explore two primary retrosynthetic strategies, detail the underlying chemical principles, provide field-proven experimental protocols, and offer insights into process optimization and characterization.

Introduction and Retrosynthetic Strategy

N-benzyl-1-pentyl-1H-indole-3-carboxamide is a disubstituted indole derivative featuring an N-pentyl group on the indole nitrogen and an N-benzyl carboxamide moiety at the C3 position. The synthesis of such a molecule requires the formation of two key bonds: the C-N bond of the amide and the N-C bond at the indole N1 position.

A logical retrosynthetic analysis reveals two primary pathways, differing in the sequence of the key bond-forming reactions:

  • Pathway A (Alkylation-Amidation): This route involves the initial N-alkylation of a readily available indole precursor, followed by the formation of the amide bond. This is often the preferred route as it avoids potential side reactions on the amide proton in the subsequent alkylation step.

  • Pathway B (Amidation-Alkylation): This alternative strategy begins with the formation of the amide bond from an indole precursor, followed by the N-alkylation of the resulting N-benzyl-1H-indole-3-carboxamide.

G cluster_A Pathway A: Alkylation-Amidation cluster_B Pathway B: Amidation-Alkylation Target N-benzyl-1-pentyl-1H-indole-3-carboxamide Pathway_A Amide Bond Formation Target->Pathway_A Pathway_B N-Alkylation Target->Pathway_B Intermediate_A 1-pentyl-1H-indole-3-carboxylic acid Pathway_A->Intermediate_A Reagent_A1 Benzylamine Pathway_A->Reagent_A1 Alkylation_A N-Alkylation Intermediate_A->Alkylation_A Precursor_A Indole-3-carboxylic acid Alkylation_A->Precursor_A Reagent_A2 1-Bromopentane Alkylation_A->Reagent_A2 Intermediate_B N-benzyl-1H-indole-3-carboxamide Pathway_B->Intermediate_B Reagent_B1 1-Bromopentane Pathway_B->Reagent_B1 Amidation_B Amide Bond Formation Intermediate_B->Amidation_B Precursor_B Indole-3-carboxylic acid Amidation_B->Precursor_B Reagent_B2 Benzylamine Amidation_B->Reagent_B2

Caption: Retrosynthetic analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Recommended Synthetic Route: Pathway A (Alkylation-Amidation)

This pathway is recommended for its generally higher regioselectivity and more straightforward execution. It proceeds in two distinct, high-yielding steps from commercially available indole-3-carboxylic acid.

Step 1: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

The first step is the selective alkylation of the indole nitrogen. The N-H proton of indole is acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base to form the indole anion, which is a potent nucleophile.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used. NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion. KOH is a less hazardous and more economical choice, often sufficient for this transformation.[2]

  • Alkylating Agent: 1-Bromopentane is a suitable and reactive primary alkyl halide for introducing the pentyl chain.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal as it can dissolve the indole anion and does not interfere with the nucleophilic substitution reaction.[2][3]

Experimental Protocol: N-Alkylation

  • To a stirred solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add powdered KOH (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[2]

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Acidify the aqueous solution with 2 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-pentyl-1H-indole-3-carboxylic acid. Further purification is typically not necessary if the product is carried directly to the next step.

Step 2: Amide Coupling to form N-benzyl-1-pentyl-1H-indole-3-carboxamide

The formation of an amide bond directly from a carboxylic acid and an amine is unfavorable and requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group.

Causality of Experimental Choices:

  • Acyl Chloride Formation: A classic and effective method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] This intermediate readily reacts with benzylamine.

  • Peptide Coupling Agents: For milder conditions and to avoid handling corrosive chlorinating agents, modern coupling agents are preferred.

    • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7]

    • Uronium Salts (TBTU, HBTU): Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient for amide bond formation, often leading to high yields and clean reactions with simple workups.[8]

Experimental Protocol: Amide Coupling via TBTU

  • Dissolve 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF.[8]

  • Add TBTU (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA, 3.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq), to the solution and stir for 20-30 minutes at room temperature to form the activated ester.

  • Add benzylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Alternative Route: Pathway B (Amidation-Alkylation)

This pathway, while viable, presents a potential challenge in the alkylation step due to the presence of two acidic N-H protons (indole and amide).

Step 1: Synthesis of N-benzyl-1H-indole-3-carboxamide

This intermediate can be synthesized from indole-3-carboxylic acid and benzylamine using the same amide coupling methodologies described in Pathway A, Step 2. A published method involves the conversion of indole-3-carboxylic acid to indole-3-carbonyl chloride with thionyl chloride, followed by reaction with benzylamine in the presence of triethylamine.[4][5]

Experimental Protocol: Synthesis of N-benzyl-1H-indole-3-carboxamide

  • A solution of indole-3-carbonyl chloride (1.0 eq) is prepared from indole-3-carboxylic acid and thionyl chloride.[4]

  • The indole-3-carbonyl chloride is dissolved in a solvent like chloroform or triethylamine.[4]

  • Benzylamine (1.1 eq) is added, and the mixture is stirred for several hours at room temperature.[4]

  • After the reaction, water is added to dissolve the triethylamine hydrochloride byproduct, and the product is extracted with an organic solvent like chloroform.[4]

  • The organic layer is washed, dried, and concentrated to yield N-benzyl-1H-indole-3-carboxamide.

Step 2: N-Pentylation of N-benzyl-1H-indole-3-carboxamide

This step requires careful selection of reaction conditions to ensure selective alkylation on the indole nitrogen over the amide nitrogen. Generally, the indole N-H is more acidic and kinetically favored for deprotonation and subsequent alkylation.[3]

Causality of Experimental Choices:

  • Base and Solvent: Using a strong base like NaH in a polar aprotic solvent (DMF/THF) at elevated temperatures tends to favor the thermodynamically more stable N1-alkylation product of the indole ring.[3]

  • Reaction Temperature: Higher temperatures can help overcome the kinetic barrier and favor the formation of the more stable indole-alkylated product.[3]

The protocol would be similar to that described in Pathway A, Step 1, using N-benzyl-1H-indole-3-carboxamide as the starting material.

Workflow Summary and Data

The following diagram illustrates the recommended experimental workflow for Pathway A.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling S1_Start Indole-3-carboxylic Acid S1_Op1 1. Add Base (KOH or NaH) 2. Stir in DMF at RT S1_Start->S1_Op1 S1_Op2 Add 1-Bromopentane S1_Op1->S1_Op2 S1_Op3 Heat to 70-80°C (Monitor by TLC) S1_Op2->S1_Op3 S1_Workup 1. Quench with H₂O 2. Acidify with HCl 3. Filter & Dry S1_Op3->S1_Workup S1_Product 1-pentyl-1H-indole-3-carboxylic acid S1_Workup->S1_Product S2_Start 1-pentyl-1H-indole-3-carboxylic acid S1_Product->S2_Start S2_Op1 1. Add TBTU & TEA 2. Stir in ACN at RT S2_Start->S2_Op1 S2_Op2 Add Benzylamine S2_Op1->S2_Op2 S2_Op3 Stir at RT (Monitor by TLC) S2_Op2->S2_Op3 S2_Workup 1. EtOAc Extraction 2. Aqueous Washes 3. Dry & Concentrate S2_Op3->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Recommended Experimental Workflow (Pathway A).

Table 1: Reagent Summary for Pathway A

StepReagentMolar Eq.PurposeTypical Yield
1. Alkylation Indole-3-carboxylic acid1.0Starting Material85-95%
KOH or NaH1.5 / 1.2Base
1-Bromopentane1.2Alkylating Agent
2. Amidation 1-pentyl-1H-indole-3-carboxylic acid1.0Starting Material70-85%
TBTU1.1Coupling Agent
Triethylamine (TEA)3.0Base
Benzylamine1.2Amine Nucleophile

Conclusion

The synthesis of N-benzyl-1-pentyl-1H-indole-3-carboxamide can be reliably achieved through a two-step sequence involving N-alkylation of indole-3-carboxylic acid followed by amide coupling. This "Alkylation-Amidation" pathway (Pathway A) is advantageous due to its operational simplicity and avoidance of regioselectivity issues in the alkylation step. The use of modern coupling agents like TBTU ensures mild reaction conditions and high yields for the final amide bond formation. This guide provides a robust framework for researchers to successfully synthesize this and related indole-3-carboxamide derivatives for further investigation.

References

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • PubChem. (2023). Sdb-005. National Center for Biotechnology Information. [Link]

  • PubChem. (2023). 1H-indole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Dahlén, A. (2018). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]

  • Li, J., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • Hossain, M. A., et al. (2021). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Soth, M., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. [Link]

  • IDEAS/RePEc. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link]

  • Male, L., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Google Patents. (2012). Synthesis method of 1-amyl-3-(1naphthoyl) indole. CN102838525A.
  • ResearchGate. (n.d.). Synthesis of indole-3-carboxamides. ResearchGate. [Link]

  • RSC Publishing. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. [Link]

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  • ResearchGate. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology. [Link]

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Sources

An In-Depth Technical Guide to the Mechanism of Action of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1-pentyl-1H-indole-3-carboxamide, commonly known as SDB-006, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. This technical guide provides a comprehensive overview of the mechanism of action of SDB-006, detailing its molecular interactions with cannabinoid receptors and the subsequent downstream signaling cascades. The document synthesizes data from in vitro pharmacological studies to offer an in-depth understanding of its binding affinity, functional potency, and signaling bias. Detailed experimental protocols for key assays are provided to enable researchers to rigorously evaluate SDB-006 and related compounds. This guide is intended to serve as a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction: The Emergence of Indole-3-Carboxamide Synthetic Cannabinoids

The landscape of psychoactive substances has been dramatically altered by the continuous emergence of synthetic cannabinoids. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, frequently exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor. The indole-3-carboxamide scaffold represents a prominent and structurally diverse class of SCRAs. SDB-006 is a notable member of this class, characterized by an N-benzyl group, a structural feature that modulates its pharmacological profile. Understanding the precise mechanism of action of compounds like SDB-006 is paramount for predicting their physiological effects, assessing their toxicological risk, and developing potential therapeutic interventions.

Molecular Target Interaction: Binding Affinity and Cannabinoid Receptor Profile

The primary molecular targets of SDB-006 are the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that constitute a key part of the endocannabinoid system.

Binding Affinity at CB1 and CB2 Receptors

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. SDB-006 has been shown to bind to both CB1 and CB2 receptors with high affinity, albeit with a preference for the CB2 receptor.

CompoundReceptorBinding Affinity (Ki) [nM]
SDB-006hCB1550
SDB-006hCB261.7

Data compiled from competitive binding assays.

The approximately 9-fold selectivity for the CB2 receptor is a noteworthy characteristic of SDB-006. However, it is important to note that its potent agonism at the CB1 receptor is the primary driver of its psychoactive effects.

Functional Activity and Downstream Signaling Cascades

As a cannabinoid receptor agonist, SDB-006 activates intracellular signaling pathways upon binding to CB1 and CB2 receptors. This activation is a complex process that can involve multiple downstream effectors.

G-Protein Activation and cAMP Inhibition

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene transcription and neuronal excitability.

SDB-006 has been demonstrated to be a potent agonist at the human CB1 receptor, with an EC50 value of 19 nM in fluorescence-based membrane potential assays.[2] This indicates that it is highly effective at inducing a cellular response following receptor binding.

β-Arrestin Recruitment: A Potential for Biased Signaling

In addition to G-protein-mediated signaling, GPCRs can also signal through the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The relative preference of a ligand to activate G-protein signaling versus β-arrestin recruitment is known as "biased agonism."

While direct β-arrestin recruitment data for SDB-006 is not extensively available, studies on its close structural analog, 5F-SDB-006 (which has a fluorine atom on the pentyl chain), provide valuable insights. In bioluminescence resonance energy transfer (BRET) assays, 5F-SDB-006 was shown to be a potent agonist for both Gi protein engagement and β-arrestin 2 recruitment at the CB1 receptor.[3][4]

Pharmacological Profile of 5F-SDB-006 at the CB1 Receptor:

AssayParameterValue
Gi1 Engagement (BRET)pEC50 (M)5.33 ± 0.12
Emax (%)56.8 ± 3.4
β-arrestin 2 Recruitment (BRET)pEC50 (M)5.61 ± 0.12
Emax (%)46.0 ± 2.5

Emax is normalized against the full agonist CP55940. Data from BRET assays.[3][4]

The data for 5F-SDB-006 suggests that the N-benzyl-1-pentyl-1H-indole-3-carboxamide scaffold is capable of engaging both G-protein and β-arrestin pathways. The structure-activity relationship for β-arrestin 2 recruitment by 5F-pentylindoles is similar to that for G-protein engagement.[4] This suggests that SDB-006 is likely a balanced agonist, activating both pathways, though with lower efficacy compared to some other synthetic cannabinoids.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SDB006 SDB-006 CB1R CB1 Receptor SDB006->CB1R Agonist Binding Gi_protein Gi/o Protein (αβγ) CB1R->Gi_protein Activation BetaArrestin β-Arrestin CB1R->BetaArrestin Recruitment AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibition cAMP cAMP ↓ AdenylylCyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneTranscription Gene Transcription CREB->GeneTranscription Modulation MAPK MAPK Pathway BetaArrestin->MAPK Activation

Caption: SDB-006 signaling at the CB1 receptor.

Structure-Activity Relationship (SAR)

The pharmacological properties of indole-3-carboxamide synthetic cannabinoids are highly dependent on their chemical structure.

  • Indole Core: The indole ring system is a common scaffold in many synthetic cannabinoids and is crucial for binding to the cannabinoid receptors.

  • 1-Pentyl Chain: The N-alkyl chain, in this case, a pentyl group, plays a significant role in determining the binding affinity and potency. Elongation or modification of this chain can drastically alter the compound's pharmacological profile.

  • Carboxamide Linker: The carboxamide linker at the 3-position of the indole core is a key structural feature of this class of synthetic cannabinoids.

  • N-benzyl Group: The substitution of a benzyl group at the nitrogen of the carboxamide is a defining characteristic of SDB-006. Compared to analogs with a naphthoyl group (like JWH-018), the benzyl-substituted compounds generally show lower affinity for both CB1 and CB2 receptors.[5] This suggests that the bulkier naphthoyl moiety may have more favorable interactions within the receptor binding pocket.

Metabolism

The in vivo effects and duration of action of SDB-006 are influenced by its metabolic fate. Studies on the in vitro metabolism of SDB-006 in human hepatocytes have identified several metabolic pathways. The primary routes of metabolism include:

  • Hydroxylation: Addition of hydroxyl groups to the pentyl chain and the benzyl group.

  • Debenzylation: Cleavage of the benzyl group.

The identification of major metabolites is crucial for forensic analysis and for understanding the potential for active metabolites to contribute to the overall pharmacological and toxicological profile of the parent compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of SDB-006.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of SDB-006 for CB1 and CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Radioligand (e.g., [³H]CP55,940)

  • Non-specific binding control (e.g., 10 µM unlabeled CP55,940)

  • SDB-006 stock solution in DMSO

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of SDB-006.

  • Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of SDB-006. For non-specific binding wells, add a high concentration of an unlabeled cannabinoid receptor agonist.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SDB-006 concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well plate (Buffer, Radioligand, SDB-006) prep_membranes->setup_assay incubation Incubate with Membranes setup_assay->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for the radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the functional effect of SDB-006 on adenylyl cyclase activity.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors

  • Cell culture medium

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)

  • Forskolin

  • SDB-006 stock solution in DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of SDB-006 for 15-30 minutes.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells except the basal control and incubate for a further 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the SDB-006 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET)

This protocol quantifies the recruitment of β-arrestin 2 to the CB1 receptor upon activation by SDB-006.

Materials:

  • HEK293 cells co-expressing CB1 receptor fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • Coelenterazine h (Rluc substrate)

  • SDB-006 stock solution in DMSO

  • Plate reader capable of detecting BRET signals

Procedure:

  • Cell Culture: Plate the cells in a white, clear-bottom 96-well plate.

  • Assay Preparation: Wash the cells with assay buffer.

  • Substrate Addition: Add coelenterazine h to each well and incubate in the dark.

  • Ligand Addition: Add varying concentrations of SDB-006 to the wells.

  • BRET Measurement: Immediately begin measuring the luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) over time.

  • Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the logarithm of the SDB-006 concentration. Fit the data to a dose-response curve to determine the EC50 and Emax values.

Conclusion

N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) is a potent synthetic cannabinoid receptor agonist with a complex mechanism of action. Its high affinity for both CB1 and CB2 receptors, coupled with its ability to activate G-protein-dependent and likely β-arrestin-mediated signaling pathways, underscores the intricate pharmacology of the indole-3-carboxamide class. The structural features of SDB-006, particularly the N-benzyl group, play a crucial role in modulating its receptor affinity and functional activity. The detailed protocols provided in this guide offer a robust framework for the continued investigation of SDB-006 and the ever-expanding landscape of synthetic cannabinoids. A thorough understanding of the mechanism of action of these compounds is essential for the scientific and medical communities to address the public health challenges they present.

References

  • Banister, S. D., et al. (2019). The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. Drug Testing and Analysis, 11(3), 435-446.
  • Cannaert, A., et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 447-457.
  • Diao, X., & Huestis, M. A. (2017). In vitro metabolism of new synthetic cannabinoid SDB-006 in human hepatocytes by high-resolution mass spectrometry. Forensic Toxicology, 35(2), 252-262.
  • Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446.
  • Hess, C., et al. (2016). Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicology, 34(2), 329-343.
  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333-347.
  • Krotulski, A. J., et al. (2020). Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ACS Chemical Neuroscience, 11(21), 3672-3682.
  • Ling, S., et al. (2023). Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor.
  • UNODC. (n.d.). SDB-006. Early Warning Advisory on New Psychoactive Substances. Retrieved from [Link]

  • Walsh, K. B., & Andersen, H. K. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(18), 6837.

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Spectroscopic Characterization of N-benzyl-1-pentyl-1H-indole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic characterization of N-benzyl-1-pentyl-1H-indole-3-carboxamide, a synthetic indole derivative also known by its code SDB-006. In the ever-evolving landscape of pharmaceutical research and forensic analysis, the unambiguous identification of novel chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a multi-faceted approach to the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere presentation of data, this guide emphasizes the causality behind experimental choices and the interpretation of spectral features, fostering a deeper understanding of the molecule's structural intricacies. Each section includes detailed experimental protocols, data interpretation, and visual aids to ensure clarity and reproducibility.

Introduction: The Imperative for Rigorous Spectroscopic Characterization

N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) belongs to the broad class of synthetic cannabinoids, a group of compounds that have garnered significant interest in both medicinal chemistry and forensic science.[1] The structural backbone, an indole-3-carboxamide, is a versatile scaffold that can be extensively modified, leading to a vast array of derivatives with diverse pharmacological profiles. The N-pentyl group on the indole ring and the N-benzyl group on the carboxamide moiety are key structural features that influence its physicochemical properties and biological activity.

The precise and accurate characterization of such molecules is not merely an academic exercise; it is a critical component of drug discovery, quality control, and regulatory compliance. Spectroscopic techniques provide a powerful arsenal for elucidating the molecular structure, confirming identity, and assessing the purity of a synthesized compound. This guide is structured to provide a holistic understanding of how these techniques are synergistically applied to build a comprehensive and irrefutable structural profile of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Chemical Structure:

Figure 1. Chemical structure of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A robust ¹H NMR protocol ensures data accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Accurately weigh 5-10 mg of N-benzyl-1-pentyl-1H-indole-3-carboxamide. B Dissolve in ~0.7 mL of deuterated chloroform (CDCl3). A->B C Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). B->C D Transfer the solution to a clean, dry 5 mm NMR tube. C->D E Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). D->E Sample ready F Lock the spectrometer onto the deuterium signal of the solvent. E->F G Shim the magnetic field to optimize homogeneity. F->G H Acquire the ¹H NMR spectrum using standard pulse sequences. G->H I Apply Fourier transformation to the acquired Free Induction Decay (FID). H->I Raw data (FID) J Phase correct the spectrum. I->J K Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. J->K L Integrate the signals and analyze multiplicities and coupling constants. K->L

Figure 2. Workflow for ¹H NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Deuterated Solvent (CDCl₃): A deuterated solvent is used to avoid a large solvent signal that would otherwise obscure the analyte's proton signals.[3] The deuterium nucleus also provides a signal for the spectrometer's lock system to maintain a stable magnetic field.

  • Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 equivalent protons that produce a single, sharp signal at a high field, which is defined as 0.00 ppm. This makes it an excellent internal standard for calibrating the chemical shift axis.[3]

The predicted ¹H NMR spectrum of N-benzyl-1-pentyl-1H-indole-3-carboxamide in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. Based on data from similar compounds, the following assignments can be made.[4]

Table 1: Predicted ¹H NMR Data for N-benzyl-1-pentyl-1H-indole-3-carboxamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HIndole H-4
~7.7s1HIndole H-2
~7.2-7.4m9HAromatic protons (Indole H-5, H-6, H-7 and Benzyl)
~6.3t1HAmide N-H
~4.6d2HBenzyl -CH₂-
~4.1t2HIndole N-CH₂- (pentyl)
~1.8m2HIndole N-CH₂-CH₂- (pentyl)
~1.3m4H-CH₂-CH₂-CH₃ (pentyl)
~0.9t3H-CH₃ (pentyl)
  • Aromatic Region (δ 7.2-8.2): The protons on the indole and benzyl rings will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The H-4 proton of the indole is typically the most downfield of the benzo protons.

  • Amide Proton (δ ~6.3): The amide proton signal is often a broad triplet due to coupling with the adjacent benzylic methylene protons and quadrupole broadening from the nitrogen atom.

  • Benzylic and N-alkyl Protons (δ 4.1-4.6): The methylene protons of the benzyl group and the methylene group of the pentyl chain attached to the indole nitrogen are deshielded by the adjacent nitrogen atoms and aromatic rings.

  • Aliphatic Region (δ 0.9-1.8): The remaining protons of the pentyl chain will resonate in the upfield region, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbons in a molecule and their chemical environment.

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon.

The predicted ¹³C NMR spectrum will show 21 distinct signals, corresponding to the 21 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for N-benzyl-1-pentyl-1H-indole-3-carboxamide

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~138Quaternary C (Benzyl C-1)
~136Quaternary C (Indole C-7a)
~130Quaternary C (Indole C-3)
~128-129Aromatic CH (Benzyl)
~127Aromatic CH (Indole C-2)
~122-124Aromatic CH (Indole C-4, C-5, C-6)
~110Aromatic CH (Indole C-7)
~108Quaternary C (Indole C-3a)
~47Indole N-CH₂- (pentyl)
~44Benzyl -CH₂-
~29Indole N-CH₂-CH₂- (pentyl)
~29-CH₂- (pentyl)
~22-CH₂- (pentyl)
~14-CH₃ (pentyl)
  • Carbonyl Carbon (δ ~165): The amide carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (δ 108-138): The carbons of the indole and benzyl rings resonate in this region. Quaternary carbons generally have weaker signals.

  • Aliphatic Carbons (δ 14-47): The carbons of the pentyl chain and the benzylic methylene carbon appear in the upfield region.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.[5]

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis A Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., methanol or ethyl acetate). B Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. A->B Sample ready C The compound is vaporized and separated from other components on the GC column. B->C D The separated compound enters the mass spectrometer's ion source. C->D E Electron Ionization (EI) at 70 eV is typically used to generate a molecular ion and fragment ions. D->E F Ions are separated by their m/z ratio in the mass analyzer and detected. E->F

Figure 3. Workflow for GC-MS analysis.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): At 70 eV, EI provides sufficient energy to cause reproducible fragmentation of the molecule, creating a characteristic "fingerprint" mass spectrum that is useful for library matching and structural confirmation.[2]

Data Interpretation: The Fragmentation Pathway

The mass spectrum of N-benzyl-1-pentyl-1H-indole-3-carboxamide (Molecular Weight: 320.4 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 320. The fragmentation pattern will be dictated by the cleavage of the weakest bonds and the formation of stable fragments.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

m/zIon Structure/Fragment Lost
320Molecular ion [M]⁺
263[M - C₄H₉]⁺ (Loss of butyl radical from pentyl chain)
214[1-pentyl-1H-indole-3-carbonyl]⁺
144[1-pentyl-1H-indole]⁺
130[Indole]⁺
106[C₇H₈N]⁺ (Benzylaminium ion)
91[C₇H₇]⁺ (Tropylium ion)

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms and the carbonyl group.

  • Loss of the Pentyl Chain: Fragmentation of the pentyl group is expected, leading to a series of ions with a difference of 14 Da (CH₂).

  • Cleavage of the Amide Bond: The amide bond can cleave to form the 1-pentyl-1H-indole-3-carbonyl cation (m/z 214) and the benzyl radical, or the benzylaminium ion (m/z 106).

  • Formation of Tropylium Ion: The benzyl group can rearrange to form the stable tropylium ion at m/z 91.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.[6]

G A Place a small amount of the solid sample directly onto the ATR crystal. B Apply pressure using the press arm to ensure good contact between the sample and the crystal. A->B C Record the background spectrum (air). B->C D Record the sample spectrum. C->D E The instrument software automatically subtracts the background from the sample spectrum. D->E

Figure 4. Workflow for ATR-FTIR analysis.

Data Interpretation: Vibrational Fingerprints

The IR spectrum of N-benzyl-1-pentyl-1H-indole-3-carboxamide will display characteristic absorption bands for its functional groups.[4]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSecondary Amide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (Pentyl)
~1640C=O stretch (Amide I)Secondary Amide
~1540N-H bend (Amide II)Secondary Amide
~1600, ~1490, ~1450C=C stretchAromatic Rings
~740C-H bendOrtho-disubstituted (Indole)
  • N-H and C=O Stretching: The presence of the secondary amide is confirmed by the N-H stretching vibration and the strong C=O stretching (Amide I band).

  • Aromatic and Aliphatic C-H Stretching: The distinction between aromatic and aliphatic C-H bonds is evident from their characteristic stretching frequencies.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol

G A Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). B Fill a quartz cuvette with the solvent to be used as a blank. A->B C Record the baseline spectrum with the blank. B->C D Replace the blank with the sample solution in a matched quartz cuvette. C->D E Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm). D->E

Figure 5. Workflow for UV-Vis spectroscopic analysis.

Data Interpretation: Electronic Transitions

The UV-Vis spectrum of N-benzyl-1-pentyl-1H-indole-3-carboxamide is expected to show absorption bands characteristic of the indole chromophore. The benzyl and carboxamide groups will also influence the spectrum.

Table 5: Expected UV-Vis Absorption Maxima

λmax (nm)Electronic TransitionChromophore
~218π → πIndole Ring
~291π → πIndole Ring
  • Indole Chromophore: The indole ring system is the primary chromophore in this molecule, giving rise to characteristic absorption bands in the UV region. The absorption maxima are attributed to π → π* electronic transitions within the aromatic system.[7]

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic characterization of N-benzyl-1-pentyl-1H-indole-3-carboxamide through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and unambiguous structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle, and together, they form a powerful toolkit for the modern chemist. The detailed protocols and interpretation guidelines presented in this document are designed to empower researchers to confidently and accurately characterize this and similar molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. (URL: [Link])

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - IDEAS/RePEc. (URL: [Link])

  • 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide - PubChem. (URL: [Link])

  • Sdb-005 | C20H22N2O | CID 91936885 - PubChem. (URL: [Link])

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: not available)
  • SDB-006 (CAS Number: 695213-59-3) | Cayman Chemical. (URL: [Link])

  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A. (URL: [Link])

  • The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs | Request PDF - ResearchGate. (URL: [Link])

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (URL: [Link])

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (URL: [Link])

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (URL: [Link])

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (URL: [Link])

  • GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed. (URL: [Link])

  • The Basics of UV-Vis Spectrophotometry - Agilent. (URL: [Link])

  • Nickel-catalyzed CH alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni - Semantic Scholar. (URL: [Link])

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (URL: [Link])

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (URL: [Link])

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department. (URL: [Link])

  • SDB-006 - Grokipedia. (URL: [Link])

  • The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs - PubMed. (URL: [Link])

  • Stepbystep procedure for NMR data acquisition. (URL: [Link])

  • UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram. (URL: [Link])

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (URL: [Link])

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (URL: [Link])

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (URL: [Link])

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An In-Depth Technical Guide to the Pharmacology of Indole-3-Carboxamide Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of synthetic cannabinoids (SCs) represents a significant challenge to public health and a complex area of study for pharmacological research. Among the most prevalent and structurally diverse classes of SCs are the indole-3-carboxamides. These compounds, often clandestinely synthesized and sold as "herbal incense" or "research chemicals," are potent agonists of the cannabinoid receptors, CB1 and CB2. Their high affinity and efficacy, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, contribute to a distinct and often severe toxicological profile. This guide provides a comprehensive technical overview of the pharmacology of indole-3-carboxamide SCs, intended to support the research and development efforts of scientists in pharmacology, toxicology, and medicinal chemistry. We will delve into their mechanism of action, structure-activity relationships, in vitro assessment, pharmacokinetics, and toxicology, providing both foundational knowledge and practical insights for laboratory investigation.

Molecular Pharmacology: Unraveling the Mechanism of Action

The pharmacological effects of indole-3-carboxamide SCs are primarily mediated by their interaction with the cannabinoid receptors, CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Cannabinoid Receptor Interaction

Indole-3-carboxamide SCs act as agonists at both CB1 and CB2 receptors.[1][2] The CB1 receptor is predominantly expressed in the central nervous system (CNS) and is responsible for the psychoactive effects of cannabinoids.[1] In contrast, the CB2 receptor is primarily found in the peripheral nervous system and on immune cells, where it modulates inflammatory and immune responses.[1]

Many indole-3-carboxamide derivatives exhibit high affinity for both CB1 and CB2 receptors, with some compounds showing a degree of selectivity for one receptor over the other.[3] This dual agonism contributes to the wide range of physiological and psychological effects observed with these substances. It is noteworthy that while Δ⁹-THC is a partial agonist at the CB1 receptor, many synthetic cannabinoids, including those of the indole-3-carboxamide class, are full agonists.[1] This higher intrinsic efficacy is believed to be a key factor in their increased potency and toxicity compared to cannabis.[1]

Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors couple to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, activation of these receptors can lead to the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction of neuronal excitability and neurotransmitter release.

Furthermore, cannabinoid receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of cell proliferation, differentiation, and survival. The specific signaling outcomes can be influenced by the particular ligand, the receptor subtype, and the cellular context, a concept known as biased agonism.

CB1_CB2_Signaling_Pathway Figure 1: CB1/CB2 Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Indole-3-Carboxamide Indole-3-Carboxamide CB1R CB1 Receptor Indole-3-Carboxamide->CB1R Agonist Binding CB2R CB2 Receptor Indole-3-Carboxamide->CB2R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neuronal_Excitability ↓ Neuronal Excitability K_efflux->Neuronal_Excitability Radioligand_Binding_Assay_Workflow Figure 2: Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (Cells expressing CB1/CB2) start->membrane_prep assay_setup Assay Setup (Membranes + Radioligand + Test Compound) membrane_prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration scintillation_counting Scintillation Counting (Measure Radioactivity) filtration->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the key steps in a radioligand binding assay to determine the affinity of a compound for cannabinoid receptors.

Functional Assays: cAMP Accumulation

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gi/o-coupled receptors like CB1 and CB2, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Use a cell line that expresses the cannabinoid receptor of interest (e.g., CHO-K1 cells stably transfected with the human CB1 receptor).

    • Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the indole-3-carboxamide test compound to the cells.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate the cells for a defined period to allow for changes in cAMP levels.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

Pharmacokinetics and Metabolism

The in vivo effects and duration of action of indole-3-carboxamide SCs are governed by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Synthetic cannabinoids are typically consumed via inhalation (smoking) or oral ingestion. Inhalation leads to rapid absorption into the bloodstream and a quick onset of psychoactive effects. Oral bioavailability is generally lower and more variable due to first-pass metabolism in the liver. [4] Indole-3-carboxamide SCs are highly lipophilic molecules, which allows them to readily cross the blood-brain barrier and distribute into fatty tissues. [4][5]This extensive tissue distribution can lead to a prolonged terminal half-life and the potential for accumulation with repeated use. [4]

Metabolism

Indole-3-carboxamide SCs undergo extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. [1]The major metabolic pathways include:

  • Oxidative Metabolism: Hydroxylation of the indole ring or the N-alkyl chain is a common initial step, catalyzed by CYP enzymes such as CYP2C9 and CYP1A2. [1][6]* Hydrolysis: The carboxamide bond can be hydrolyzed.

  • Glucuronidation: The hydroxylated metabolites are often conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in the urine. [1] It is important to note that some of the metabolites of indole-3-carboxamide SCs can retain significant affinity and activity at the cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological effects. [1]

Metabolic_Pathway_Indole_3_Carboxamide Figure 3: Primary Metabolic Pathways of Indole-3-Carboxamide SCs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound Indole-3-Carboxamide (Parent Compound) Hydroxylation_Indole Hydroxylation (Indole Ring) Parent_Compound->Hydroxylation_Indole CYP450 Enzymes (e.g., CYP2C9, CYP1A2) Hydroxylation_Alkyl Hydroxylation (N-Alkyl Chain) Parent_Compound->Hydroxylation_Alkyl CYP450 Enzymes (e.g., CYP2C9, CYP1A2) Hydrolysis Hydrolysis (Amide Bond) Parent_Compound->Hydrolysis CYP450 Enzymes (e.g., CYP2C9, CYP1A2) Glucuronidation Glucuronidation Hydroxylation_Indole->Glucuronidation UGT Enzymes Hydroxylation_Alkyl->Glucuronidation UGT Enzymes Excretion Urinary Excretion Hydrolysis->Excretion Glucuronidation->Excretion

Caption: A schematic representation of the major metabolic pathways of indole-3-carboxamide synthetic cannabinoids.

Toxicology

The use of indole-3-carboxamide SCs is associated with a wide range of adverse effects, which are often more severe and life-threatening than those associated with cannabis use. [2]The high potency and full agonist activity of these compounds at the CB1 receptor are thought to be major contributing factors to their toxicity.

Organ System Toxicological Effects Potential Mechanisms
Cardiovascular Tachycardia, hypertension, myocardial infarction, strokeCB1 receptor activation in the cardiovascular system, sympathomimetic effects.
Neurological Seizures, agitation, anxiety, psychosis, hallucinations, cognitive impairmentIntense stimulation of CB1 receptors in the brain, disruption of normal neurotransmission. [1][2]
Gastrointestinal Nausea, vomiting, hyperemesis syndromeEffects on cannabinoid receptors in the gastrointestinal tract and the central nervous system.
Renal Acute kidney injuryThe exact mechanisms are not fully understood but may involve direct nephrotoxicity or rhabdomyolysis.
Psychiatric Paranoia, suicidal ideation, dependence, withdrawal syndromeProfound alterations in mood and perception due to potent CB1 receptor agonism. [2]

Analytical Methodologies

The detection and quantification of indole-3-carboxamide SCs and their metabolites in biological matrices (e.g., blood, urine, oral fluid) and seized materials are crucial for clinical and forensic toxicology. [7]A variety of analytical techniques are employed for this purpose:

  • Immunoassays: These are often used for initial screening due to their speed and ease of use. However, they may lack specificity and can produce false-positive or false-negative results due to cross-reactivity with other compounds or lack of recognition of novel analogues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and thermally stable compounds. Derivatization may be required for some SCs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of SCs and their metabolites in biological fluids. [7]It offers high sensitivity, specificity, and the ability to analyze a wide range of compounds without derivatization.

Conclusion

Indole-3-carboxamide synthetic cannabinoids represent a complex and evolving class of psychoactive substances with significant pharmacological and toxicological implications. Their potent agonism at cannabinoid receptors, coupled with diverse structural modifications, presents ongoing challenges for researchers, clinicians, and regulatory agencies. A thorough understanding of their pharmacology, including their mechanism of action, structure-activity relationships, and metabolic fate, is essential for the development of effective analytical methods, the management of intoxications, and the design of potential therapeutic interventions. This guide provides a foundational framework for scientists working in this critical area of research, emphasizing the importance of rigorous in vitro and in vivo characterization to mitigate the public health risks associated with these compounds.

References

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  • Jones, S., & Yarbrough, A. L. (2020). Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). Pharmacology Research & Perspectives, 8(1), e00557. [Link]

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The Emergence of N-benzyl-1H-indole-2-carboxamides: A Technical Guide to a Versatile Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Pursuit of Novel Therapeutic Agents

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—represent a cornerstone of efficient therapeutic development. The N-benzyl-1H-indole-2-carboxamide core has recently emerged as one such scaffold, demonstrating a remarkable versatility in its biological activity. This guide provides an in-depth technical exploration of this compound class, from its initial discovery through phenotypic screening to its rational design and synthesis as targeted inhibitors for a range of diseases. We will delve into the causality behind experimental choices, present validated protocols, and synthesize data to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

The Genesis of a Promising Scaffold: From Phenotypic Screening to Hit Identification

The journey to identifying the therapeutic potential of N-benzyl-1H-indole-2-carboxamides began not with a specific target in mind, but through the unbiased lens of phenotypic screening. High-content screening (HCS) of diverse small molecule libraries against pathogenic organisms has proven to be a powerful strategy for uncovering novel chemotypes with desired biological effects.

A notable case study is the discovery of 1H-indole-2-carboxamides as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] Initial screening campaigns identified three hits containing an indole core that were active against the intracellular amastigote form of the parasite.[2] These hits displayed moderate in vitro potency and, crucially, good selectivity over host cells, a critical parameter for minimizing off-target toxicity.[1][2]

The Hit-to-Lead Journey: Initial Structure-Activity Relationship (SAR) Insights

The initial hits from the anti-trypanosomal screening provided a foundational understanding of the structure-activity relationship (SAR) for this scaffold. A key early finding was the importance of the N-benzyl group and the carboxamide linkage for activity. For instance, replacing the carboxamide with a sulfonamide resulted in a complete loss of potency.[1]

Early optimization efforts focused on improving metabolic stability and aqueous solubility, common hurdles in drug development. Replacing the phenyl ring of the benzyl group with a pyridine ring was found to confer improved metabolic stability in liver microsomes and a slight increase in potency.[1][2] This led to the identification of two promising subseries for further development: those bearing a 4-phenylsulfonamide and those with a 4-(2-pyridyl)morpholine substituent.[1]

Synthetic Strategies: Building the N-benzyl-1H-indole-2-carboxamide Core

The synthesis of N-benzyl-1H-indole-2-carboxamides is generally straightforward, allowing for the generation of diverse analog libraries for SAR studies.[3][4] The most common approach involves the coupling of a 1H-indole-2-carboxylic acid derivative with a substituted benzylamine.

General Synthesis Workflow

The following diagram outlines the typical synthetic workflow for generating N-benzyl-1H-indole-2-carboxamides.

G cluster_0 Preparation of Indole-2-Carboxylic Acid Core cluster_1 Amide Coupling cluster_2 Optional N-Alkylation Indole_Ester Indole-2-carboxylate Ester Indole_Acid Indole-2-carboxylic Acid Indole_Ester->Indole_Acid Alkaline Hydrolysis (e.g., NaOH) N_Alkylated_Ester N-Alkyl Indole-2-carboxylate Ester Indole_Ester->N_Alkylated_Ester Alkylation (e.g., DMC) Target_Compound N-benzyl-1H-indole-2-carboxamide Indole_Acid->Target_Compound Coupling Reagents (e.g., EDCI/HOBt, BOP) Benzylamine Substituted Benzylamine Benzylamine->Target_Compound N_Alkylated_Acid N-Alkyl Indole-2-carboxylic Acid N_Alkylated_Ester->N_Alkylated_Acid Hydrolysis N_Alkylated_Acid->Target_Compound Amide Coupling

Caption: General synthetic workflow for N-benzyl-1H-indole-2-carboxamides.

Detailed Experimental Protocol: Amide Coupling

The following protocol is a representative example for the synthesis of N-benzyl-1H-indole-2-carboxamides, adapted from established methodologies.[3][4]

Materials:

  • 1H-Indole-2-carboxylic acid

  • Substituted benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1H-indole-2-carboxamide.

Trustworthiness of the Protocol: This protocol employs a widely used and well-understood amide coupling reaction. The use of EDCI/HOBt as coupling agents is a standard method for minimizing side reactions and ensuring high yields. The aqueous workup procedure effectively removes excess reagents and byproducts, and the final purification by column chromatography ensures the isolation of a high-purity product.

Biological Targets and Mechanism of Action: A Multifaceted Profile

The N-benzyl-1H-indole-2-carboxamide scaffold has demonstrated inhibitory activity against a diverse range of biological targets, highlighting its potential for development in multiple therapeutic areas.

Anti-parasitic Activity: The Case of Trypanosoma cruzi

As previously mentioned, this class of compounds was initially identified for its activity against T. cruzi.[1][2] While the initial hypothesis for the mechanism of action was the inhibition of the sterol biosynthesis enzyme CYP51, subsequent studies revealed that the in vitro potency against the parasite did not correlate with the inhibition of recombinant TcCYP51.[1][2] This suggests that the anti-trypanosomal activity of these compounds is mediated by a different, as yet unconfirmed, mechanism of action. This is a crucial finding, as it underscores the importance of target deconvolution in drug discovery.

Anticancer Activity: Dual Inhibition of EGFR and CDK2

In the context of oncology, certain N-benzyl-1H-indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] Both EGFR and CDK2 are key regulators of cell proliferation and are frequently dysregulated in cancer. The dual inhibition of these targets by a single molecule presents an attractive therapeutic strategy to overcome resistance and enhance anti-proliferative effects.[4] These compounds have been shown to induce apoptosis in cancer cell lines, further supporting their potential as anticancer agents.[4][5]

The proposed mechanism involves the binding of the indole-2-carboxamide core to the ATP-binding pockets of both kinases, thereby preventing their phosphorylation and downstream signaling.

G Inhibitor N-benzyl-1H-indole-2-carboxamide EGFR EGFR Inhibitor->EGFR Inhibition CDK2 CDK2 Inhibitor->CDK2 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes CDK2->Proliferation Promotes

Caption: Dual inhibition of EGFR and CDK2 by N-benzyl-1H-indole-2-carboxamides.

Other Potential Applications

The versatility of the N-benzyl-1H-indole-2-carboxamide scaffold extends to other therapeutic areas as well:

  • TRPV1 Agonists: Certain derivatives have been developed as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation.[3]

  • Tyrosinase Inhibitors: By modifying the indole core and incorporating a thiosemicarbazone moiety, potent inhibitors of tyrosinase have been developed, with potential applications in treating hyperpigmentation disorders.[6]

  • Cholinesterase Inhibitors: N-benzyl substituted amides of 1H-indole-5-carboxylic acid have shown inhibitory activity against butyrylcholinesterase (BuChE), a target in Alzheimer's disease.[7]

Data-Driven Optimization: Structure-Activity Relationships

Systematic modification of the N-benzyl-1H-indole-2-carboxamide scaffold has yielded valuable insights into the structural requirements for potent inhibitory activity against various targets.

SAR Summary for Anti-Trypanosoma cruzi Activity

The following table summarizes key SAR findings from the anti-T. cruzi optimization campaign.[1]

Position of ModificationStructural ChangeImpact on Activity
Indole Core Replacement of indole with pyrrolopyridineMaintained or slightly improved potency
Carboxamide Linker Replacement with sulfonamideComplete loss of potency
N-methylation of amideEquipotent
N-benzyl Group Phenyl replaced with pyridineImproved metabolic stability, slight potency boost
Substitution on the benzyl ringModulated potency and physicochemical properties
SAR for EGFR/CDK2 Inhibition

For anticancer activity, the N-phenethyl carboxamide architecture was found to be important for antiproliferative action.[4] The substitution pattern on both the indole ring and the N-benzyl group significantly influences the inhibitory potency against EGFR and CDK2.

Future Directions and Concluding Remarks

The discovery and development of N-benzyl-1H-indole-2-carboxamides as novel inhibitors underscore the power of integrated drug discovery approaches, from phenotypic screening to target-based design. The demonstrated polypharmacology of this scaffold, with activity against parasites, kinases, and ion channels, marks it as a highly valuable starting point for the development of new therapeutics.

Future research in this area will likely focus on:

  • Target Deconvolution: Identifying the precise molecular targets for compounds with desirable phenotypic effects, such as the anti-trypanosomal agents.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the rational design of more potent and selective analogs.

  • Pharmacokinetic Optimization: Further refining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-benzyl-1-pentyl-1H-indole-3-carboxamide, a synthetic cannabinoid, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for research, clinical, and forensic applications.

Introduction

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[1] N-benzyl-1-pentyl-1H-indole-3-carboxamide is a member of the indole-3-carboxamide family of synthetic cannabinoids. Due to their high potency and potential for adverse health effects, sensitive and specific analytical methods are crucial for their detection and quantification in biological matrices.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] This application note provides a comprehensive protocol for the analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide in human plasma, from sample preparation to data analysis, adhering to international bioanalytical method validation guidelines.

Principle of the Method

The analytical workflow begins with a simple and rapid protein precipitation of plasma samples using acetonitrile, which also contains the internal standard (IS). This step efficiently removes the majority of proteins and other macromolecules that can interfere with the analysis. After centrifugation, the supernatant is directly injected into the LC-MS/MS system.

The analyte and IS are separated from endogenous plasma components on a reversed-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The instrument is operated in MRM mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes and Internal Standard:

    • N-benzyl-1-pentyl-1H-indole-3-carboxamide (CAS: 695213-59-3)[5]

    • JWH-018-d11 (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.030
1.030
5.095
6.095
6.130
8.030
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV[6]

  • Source Temperature: 150 °C[6]

  • Desolvation Temperature: 550 °C[6]

  • Desolvation Gas Flow: 1100 L/hr[6]

  • Cone Gas Flow: 50 L/hr[6]

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-benzyl-1-pentyl-1H-indole-3-carboxamide (Quantifier) 321.2214.15025
N-benzyl-1-pentyl-1H-indole-3-carboxamide (Qualifier) 321.2144.15035
JWH-018-d11 (IS) 353.2226.15028

Rationale for MRM Transitions: The precursor ion for N-benzyl-1-pentyl-1H-indole-3-carboxamide ([M+H]⁺) is m/z 321.2. The primary fragment at m/z 214.1 corresponds to the loss of the benzylamine moiety, a common fragmentation pathway for such structures. The qualifier ion at m/z 144.1 results from the cleavage of the pentyl chain from the indole nitrogen.[7]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-benzyl-1-pentyl-1H-indole-3-carboxamide and JWH-018-d11 in methanol.[3]

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the JWH-018-d11 stock solution in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and for QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 300 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Overall workflow for the analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Method Validation

The method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[6]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS. The matrix effect was evaluated and found to be within acceptable limits (CV < 15%).

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.995. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy (within ±20%).[4]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15)Intra-day Accuracy (%Bias) (n=5)Inter-day Accuracy (%Bias) (n=15)
LLOQ0.18.511.2-5.4-3.8
Low0.36.27.83.14.5
Medium8.04.15.5-1.5-2.1
High80.03.54.92.31.7

All accuracy and precision values were within the acceptance criteria of ±15% (±20% for LLOQ).[4]

Recovery and Stability

The extraction recovery was determined to be consistent and reproducible across all QC levels, averaging approximately 95%. The analyte was found to be stable in plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80 °C.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of N-benzyl-1-pentyl-1H-indole-3-carboxamide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation, ensuring reliable and accurate results for researchers, clinicians, and forensic toxicologists.

References

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  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC. Available at: [Link]

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  • Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. Journal of Chinese Mass Spectrometry Society.
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  • Process for preparing synthetic cannabinoids. Google Patents.
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  • Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole3-carboxamide (AKB48). ResearchGate. Available at: [Link]

  • Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. PubMed. Available at: [Link]

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  • Synthetic pathways to tetrahydrocannabinol (THC): an overview. RSC Publishing. Available at: [Link]

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  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry.
  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry.
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  • Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Waters Corporation. Available at: [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

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  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
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In vitro assay protocol for N-benzyl-1-pentyl-1H-indole-3-carboxamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Protocol for Characterizing the Activity of N-benzyl-1-pentyl-1H-indole-3-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of N-benzyl-1-pentyl-1H-indole-3-carboxamide, a synthetic compound belonging to the indole-3-carboxamide class. Given its structural similarity to known synthetic cannabinoids, the primary targets for investigation are the human cannabinoid receptors CB1 and CB2.[1][2] This guide details a multi-assay strategy designed to build a complete pharmacological profile, encompassing receptor binding affinity and functional activity across two major G-protein coupled receptor (GPCR) signaling pathways. We present detailed, step-by-step protocols for: 1) a competitive radioligand binding assay to determine binding affinity (Kᵢ), 2) a cellular Gαᵢ-mediated cAMP inhibition assay to measure functional potency (EC₅₀) and efficacy, and 3) a β-arrestin recruitment assay to assess G-protein independent signaling. By integrating these approaches, researchers can elucidate the compound's selectivity, potency, and potential for biased agonism, critical parameters in drug discovery and pharmacological research.

Scientific Principles and Rationale

N-benzyl-1-pentyl-1H-indole-3-carboxamide is a member of a chemical class that includes compounds known to interact with the endocannabinoid system.[2] The primary targets of this system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are Class A GPCRs.[3]

  • CB1 Receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids.[3]

  • CB2 Receptors are primarily found in peripheral tissues, particularly on immune cells, and are involved in modulating inflammatory and immune responses.[4]

Characterizing a novel ligand requires a multi-faceted approach to understand its interaction with these receptors.

1.1 Assay Strategy Causality

A complete in vitro profile cannot be determined by a single assay. We employ a three-tiered strategy because:

  • Binding Does Not Equal Function: A compound can bind to a receptor without activating it (an antagonist) or even deactivating it (an inverse agonist). Therefore, a binding assay is a prerequisite to, but not a substitute for, functional assays.[5]

  • GPCRs are Complex Signal Transducers: Upon activation, GPCRs can signal through multiple intracellular pathways. The canonical pathway for CB1 and CB2 involves coupling to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[6][7] However, GPCRs can also signal independently of G-proteins by recruiting β-arrestin proteins, which mediate receptor desensitization, internalization, and activation of distinct signaling cascades (e.g., MAPK).[8][9]

  • Biased Agonism: Some ligands can preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This phenomenon, known as "biased agonism" or "functional selectivity," is a critical concept in modern pharmacology.[6][8] A biased agonist could potentially be developed to maximize therapeutic effects while minimizing side effects.

This protocol is therefore designed as a self-validating system. The binding assay confirms target engagement, and the two distinct functional assays provide a comprehensive picture of the downstream consequences of that binding event.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for characterizing the test compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (N-benzyl-1-pentyl-1H-indole-3-carboxamide) Stock Solution in DMSO Binding Protocol 1: Radioligand Binding Assay Compound->Binding cAMP Protocol 2: cAMP Functional Assay Compound->cAMP Arrestin Protocol 3: β-Arrestin Recruitment Assay Compound->Arrestin Controls Control Ligands (e.g., CP55,940, SR141716A) Stock Solutions in DMSO Controls->Binding Controls->cAMP Controls->Arrestin Cells Cell Culture (HEK-293 or CHO cells expressing hCB1 or hCB2) Cells->Binding Cells->cAMP Cells->Arrestin Ki Binding Affinity (Kᵢ) Cheng-Prusoff Analysis Binding->Ki EC50_cAMP Functional Potency (EC₅₀) & Efficacy (% Inhibition) cAMP Dose-Response cAMP->EC50_cAMP EC50_Arr Functional Potency (EC₅₀) & Efficacy (% Recruitment) β-Arrestin Dose-Response Arrestin->EC50_Arr Profile Pharmacological Profile (Selectivity, Bias) Ki->Profile EC50_cAMP->Profile EC50_Arr->Profile

Caption: Overall workflow for in vitro pharmacological profiling.

Protocol 1: Receptor Binding Affinity

This protocol determines the compound's affinity for CB1 and CB2 receptors using a competitive radioligand binding assay. The principle involves measuring the displacement of a known high-affinity radioligand (e.g., [³H]CP55,940) from the receptor by the unlabeled test compound.[10]

3.1 Materials

  • Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Non-specific Binding Control: Rimonabant (SR141716A) for CB1; SR144528 for CB2.[4]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4. The BSA is critical for preventing the hydrophobic ligands from adhering to plasticware.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter, scintillation fluid.

3.2 Step-by-Step Methodology

  • Compound Dilution: Prepare a serial dilution of the test compound in binding buffer. A typical starting concentration is 10 mM in DMSO, diluted to a top final assay concentration of 10 µM.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding (TB): 50 µL Binding Buffer + 50 µL [³H]CP55,940 (at a final concentration near its Kᴅ, e.g., 0.5-1 nM).

    • Non-specific Binding (NSB): 50 µL of 10 µM Rimonabant (for CB1) or SR144528 (for CB2) + 50 µL [³H]CP55,940.

    • Competition: 50 µL of test compound dilution + 50 µL [³H]CP55,940.

  • Initiate Reaction: Add 100 µL of cell membrane suspension (containing 10-20 µg of protein) to each well. The final volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[10]

  • Filtration: Pre-soak glass fiber filters in wash buffer. Rapidly harvest the plate contents by vacuum filtration through the filters. This step separates receptor-bound radioligand from unbound.

  • Washing: Immediately wash each filter 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3.3 Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the data as percent specific binding versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 2: Gαᵢ-Mediated cAMP Functional Assay

This assay measures the functional consequence of receptor binding on the canonical Gαᵢ pathway. Agonist activation of CB1/CB2 inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. This protocol uses a competitive immunoassay with a luminescent readout (e.g., Promega cAMP-Glo™ Assay).[11]

4.1 Signaling Pathway

G Ligand Cannabinoid Agonist (Test Compound) Receptor CB1 / CB2 Receptor Ligand->Receptor binds G_protein Gαᵢ/βγ Complex Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαᵢ inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PDE PDE cAMP->PDE degradation

Caption: Gαᵢ signaling pathway leading to cAMP inhibition.

4.2 Materials

  • Cells: HEK-293 or CHO cells stably expressing human CB1 or CB2.

  • Assay Plates: 384-well solid white, tissue-culture treated plates.

  • Reagents:

    • Assay/Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

    • Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).

    • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

    • cAMP Detection Kit (e.g., cAMP-Glo™, DiscoverX cAMP Hunter™).[11][12]

  • Equipment: Multichannel pipette, plate-reading luminometer.

4.3 Step-by-Step Methodology

  • Cell Plating: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 2,500-5,000 cells/well) and incubate overnight.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.

  • Agonist Mode:

    • Add the test compound to the cells.

    • Immediately add a sub-maximal concentration of forskolin (e.g., 1-3 µM) to all wells (except negative controls) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with the test compound for 15-30 minutes.

    • Add a known CB1/CB2 agonist (e.g., CP55,940 at its EC₈₀ concentration) plus forskolin to the wells.

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP kit. Typically, this involves:

    • Adding a lysis buffer to release intracellular cAMP.

    • Adding detection reagents that generate a luminescent signal inversely proportional to the cAMP concentration.

    • Incubating for the recommended time (e.g., 20 min for lysis, 60 min for signal development).

  • Read Plate: Measure luminescence using a plate-reading luminometer.

4.4 Data Analysis

  • Normalize the data. For agonist mode, set the forskolin-only signal as 0% inhibition and the signal from a maximal concentration of a full agonist (e.g., CP55,940) as 100% inhibition.

  • Plot the normalized response (% inhibition) versus the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to the control agonist).

  • For antagonists, calculate the IC₅₀ from the dose-response curve.

Protocol 3: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin 2 to the activated receptor, a key event in G-protein independent signaling.[14] This protocol is based on an enzyme-fragment complementation (EFC) technology (e.g., Eurofins DiscoverX PathHunter®).[14][15]

5.1 Signaling Pathway

G Ligand Cannabinoid Agonist (Test Compound) Receptor_PK CB1/CB2-PK (ProLink tag) Ligand->Receptor_PK binds GRK GRK Receptor_PK->GRK phosphorylation by Arrestin_EA β-Arrestin-EA (Enzyme Acceptor) Receptor_PK->Arrestin_EA recruitment Complex Active β-Galactosidase Enzyme Receptor_PK->Complex EFC complementation GRK->Receptor_PK Arrestin_EA->Complex EFC complementation Signal Luminescent Signal Complex->Signal generates Substrate Substrate Substrate->Complex

Caption: β-Arrestin recruitment assay using EFC technology.

5.2 Materials

  • Cells: A specialized cell line co-expressing the target receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Assay Plates: 384-well solid white, tissue-culture treated plates.

  • Reagents: Cell plating reagents, detection kit reagents provided by the manufacturer.

  • Equipment: Multichannel pipette, plate-reading luminometer.

5.3 Step-by-Step Methodology

  • Cell Plating: Plate the PathHunter® cells according to the manufacturer's protocol in the 384-well assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer and add them directly to the cell plate.

  • Incubation: Incubate the plate at 37°C for 90-180 minutes. The longer incubation allows for the recruitment process to reach equilibrium.

  • Signal Detection:

    • Add the detection reagents to all wells as per the manufacturer's protocol. This single reagent addition contains the substrate for the complemented enzyme.

    • Incubate at room temperature for 60 minutes to allow the signal to develop.

  • Read Plate: Measure the chemiluminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of β-arrestin recruited.

5.4 Data Analysis

  • Normalize the data. Set the vehicle control as 0% activity and the response from a saturating concentration of a reference agonist as 100% activity.

  • Plot the normalized response versus the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table for easy comparison of the compound's activity at both receptors.

ParameterReceptorTest CompoundControl Agonist (CP55,940)
Binding Affinity CB1 Kᵢ = [Value] nMKᵢ = ~2 nM
(Protocol 1)CB2 Kᵢ = [Value] nMKᵢ = ~1 nM
cAMP Potency CB1 EC₅₀ = [Value] nMEC₅₀ = ~5 nM
(Protocol 2)CB2 EC₅₀ = [Value] nMEC₅₀ = ~3 nM
cAMP Efficacy CB1 Eₘₐₓ = [Value] %Eₘₐₓ = 100%
(Protocol 2)CB2 Eₘₐₓ = [Value] %Eₘₐₓ = 100%
β-Arrestin Potency CB1 EC₅₀ = [Value] nMEC₅₀ = ~50 nM
(Protocol 3)CB2 EC₅₀ = [Value] nMEC₅₀ = ~25 nM
β-Arrestin Efficacy CB1 Eₘₐₓ = [Value] %Eₘₐₓ = 100%
(Protocol 3)CB2 Eₘₐₓ = [Value] %Eₘₐₓ = 100%

Interpretation:

  • Selectivity: Compare the Kᵢ and EC₅₀ values between CB1 and CB2. A significantly lower value for one receptor indicates selectivity.

  • Potency: The EC₅₀ value indicates the concentration required to produce 50% of the maximal effect. A lower EC₅₀ means higher potency.

  • Efficacy: The Eₘₐₓ value indicates the maximal response relative to a known full agonist. An Eₘₐₓ < 100% suggests partial agonism.

  • Bias: Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) between the cAMP and β-arrestin assays. A compound that is potent and efficacious in one assay but weak in the other is considered a biased agonist.

References

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  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. Available at: [Link]

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Application Notes and Protocols for the Forensic Analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of Synthetic Cannabinoids

N-benzyl-1-pentyl-1H-indole-3-carboxamide, commonly known as SDB-006, is a potent synthetic cannabinoid that has emerged in the illicit drug market. As a cannabimimetic indole, it interacts with the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with high affinity, exhibiting EC50 values of 134 nM and 19 nM, respectively[1][2]. The structural diversity and rapid evolution of synthetic cannabinoids present significant challenges for forensic laboratories, necessitating robust and specific analytical methodologies. This guide provides a comprehensive overview of the forensic analysis of SDB-006, detailing advanced analytical techniques and validated protocols for its identification and quantification in various matrices.

A critical consideration in the analysis of SDB-006 is the existence of regioisomeric analogs. Research has demonstrated that while gas chromatography-mass spectrometry (GC-MS) is a staple in forensic drug analysis, it is unable to differentiate SDB-006 from its methoxy- and fluorine-substituted analogs[3][4]. This limitation underscores the necessity of employing liquid chromatography-based methods, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS), to ensure unambiguous identification.

This document will delve into the intricacies of sample preparation from both seized materials and biological specimens, provide detailed protocols for chromatographic and mass spectrometric analysis, and discuss the interpretation of analytical data, including the identification of key metabolites.

Physicochemical Properties and Solubility

A foundational understanding of the physicochemical properties of SDB-006 is crucial for developing effective extraction and analytical methods.

PropertyValueSource
IUPAC Name N-benzyl-1-pentyl-1H-indole-3-carboxamide[1][5]
CAS Number 695213-59-3[1][5]
Molecular Formula C₂₁H₂₄N₂O[1][5]
Molar Mass 320.436 g·mol⁻¹[1]
Appearance Crystalline solid
Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate, acetone

Analytical Workflow for SDB-006

The forensic analysis of SDB-006 follows a structured workflow, from sample receipt to final data interpretation. The choice of analytical technique is paramount, with a clear rationale for favoring liquid chromatography-based methods.

Forensic Analysis Workflow for SDB-006 cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Seized_Material Seized Material (Herbal, Powder) Extraction Extraction (Solvent, LLE, SPE) Seized_Material->Extraction Biological_Matrix Biological Matrix (Blood, Urine) Biological_Matrix->Extraction Screening Initial Screening (Optional) Extraction->Screening Confirmation Confirmatory Analysis Screening->Confirmation GC_MS GC-MS (Limited Specificity) Confirmation->GC_MS Isomer differentiation issues LC_MS LC-MS/MS or LC-QTOF-MS (Preferred Method) Confirmation->LC_MS High specificity Data_Analysis Data Analysis (Mass Spectra, Retention Time) LC_MS->Data_Analysis Metabolite_ID Metabolite Identification (for Biological Samples) Data_Analysis->Metabolite_ID Reporting Reporting Data_Analysis->Reporting Metabolite_ID->Reporting

Caption: General forensic workflow for the analysis of SDB-006.

Part 1: Analysis of Seized Materials

Seized materials can include herbal mixtures sprayed with the synthetic cannabinoid, pure powders, or infused papers. The primary objective is the unambiguous identification and, if required, quantification of SDB-006.

Sample Preparation

The heterogeneous nature of seized herbal products necessitates a thorough homogenization step to ensure representative sampling.

Protocol 1: Extraction from Herbal Material

  • Homogenization: Weigh a representative portion of the seized herbal material (typically 100-500 mg). If the material is not uniform, grind it to a fine powder.

  • Solvent Extraction: Add 10 mL of methanol to the homogenized sample in a screw-cap tube.

  • Ultrasonication: Sonicate the mixture for 15-20 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.

  • Dilution: Dilute the extract with an appropriate solvent (e.g., methanol or mobile phase) to a concentration suitable for the analytical instrument's linear range.

Protocol 2: Preparation of Powder Samples

  • Dissolution: Accurately weigh approximately 10 mg of the powder and dissolve it in 10 mL of methanol to create a stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution with methanol or mobile phase to prepare working standards and quality control samples for quantification, and a suitable concentration for qualitative analysis.

Instrumental Analysis: The Case for Liquid Chromatography

As previously stated, the inability of GC-MS to distinguish SDB-006 from its isomers makes LC-MS/MS or LC-QTOF-MS the methods of choice for definitive identification.

1.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

While not recommended for unambiguous identification of SDB-006 due to co-elution with isomers, GC-MS can be used for initial screening. However, analysts must be aware of the potential for thermal degradation of amide-containing synthetic cannabinoids in the hot injector port, which can lead to the formation of ester artifacts, particularly when using methanol as the injection solvent[6].

1.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the confident identification and quantification of SDB-006.

Protocol 3: LC-MS/MS Analysis of SDB-006

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating SDB-006 from matrix components.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Method Development for MRM Transitions:

  • Precursor Ion Identification: Infuse a standard solution of SDB-006 (approx. 1 µg/mL in methanol) into the mass spectrometer. Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺. For SDB-006 (C₂₁H₂₄N₂O), the expected m/z is approximately 321.2.

  • Product Ion Scan: Perform a product ion scan on the identified precursor ion (m/z 321.2). This will fragment the molecule and reveal its characteristic product ions.

  • MRM Transition Selection: Select the most abundant and stable product ions for the MRM transitions. Typically, one transition is used for quantification (quantifier) and one or two others for confirmation (qualifiers). The relative ratios of these transitions should be consistent across all samples and standards.

Predicted Fragmentation Pattern:

Based on the fragmentation of similar indole-3-carboxamide synthetic cannabinoids, the following fragmentation pathways are expected for SDB-006:

SDB-006 Fragmentation SDB_006 SDB-006 [M+H]⁺ m/z 321.2 Fragment1 Loss of benzylamine [M+H - C₇H₉N]⁺ m/z 214.1 SDB_006->Fragment1 Fragment2 Cleavage of amide bond [C₈H₅N(CH₂)₅]⁺ m/z 202.1 SDB_006->Fragment2 Fragment3 Benzyl cation [C₇H₇]⁺ m/z 91.1 SDB_006->Fragment3

Caption: Predicted ESI-MS/MS fragmentation of SDB-006.

Part 2: Analysis in Biological Matrices

The analysis of SDB-006 in biological fluids such as blood and urine is critical for clinical and forensic toxicology. Due to extensive metabolism, the parent compound is often present at very low concentrations or is entirely absent, making the detection of its metabolites essential for confirming consumption.

Metabolism of SDB-006

Studies in human hepatocytes have shown that SDB-006 is extensively metabolized, with 20 metabolites identified[7][8]. The primary metabolic pathways are:

  • Hydroxylation: Occurring primarily on the pentyl chain.

  • Glucuronidation: Conjugation of hydroxylated metabolites.

  • N-dealkylation: Depentylation and debenzylation.

The proposed primary marker metabolites for confirming SDB-006 intake are 4'-keto-SDB-006 and pentyl-OH-SDB-006 [7][8].

Sample Preparation from Biological Matrices

Protocol 4: Liquid-Liquid Extraction (LLE) from Blood/Serum

  • Sample Aliquot: To 1 mL of whole blood or serum in a glass tube, add an appropriate internal standard.

  • Alkalinization: Add 1 mL of a basic buffer (e.g., sodium borate buffer, pH 9) to the sample.

  • Extraction Solvent: Add 5 mL of an organic extraction solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 5: Solid-Phase Extraction (SPE) from Urine

  • Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5) and β-glucuronidase enzyme to hydrolyze the glucuronide conjugates. Incubate at 60°C for 2-3 hours.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by deionized water and then a buffer.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Instrumental Analysis of Metabolites

The LC-MS/MS method described in Protocol 3 can be adapted for the analysis of SDB-006 metabolites. The MRM transitions for the parent compound and its key metabolites will need to be optimized as described in the method development section.

Compound[M+H]⁺ (m/z)Potential Product Ions (m/z) (Predicted)
SDB-006 321.2214.1, 202.1, 91.1
Pentyl-OH-SDB-006 337.2214.1, 202.1, 107.1
4'-keto-SDB-006 335.2214.1, 202.1, 105.1

Data Interpretation and Reporting

For qualitative identification, the following criteria should be met:

  • The retention time of the analyte in the sample must match that of a certified reference standard within a specified tolerance (e.g., ±2%).

  • All selected MRM transitions for the analyte must be present in the sample.

  • The relative abundance ratios of the qualifier ions to the quantifier ion in the sample must be within a defined tolerance (e.g., ±20%) of the average ratios from the reference standards.

For quantitative analysis, a calibration curve should be constructed using certified reference materials, and the concentration of the analyte in the sample should be calculated from this curve. The method should be fully validated according to established forensic guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The forensic analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) requires sophisticated analytical techniques to ensure accurate and defensible results. The inability of GC-MS to differentiate SDB-006 from its isomers necessitates the use of LC-MS/MS or LC-QTOF-MS for unambiguous identification. The extensive metabolism of SDB-006 means that for biological samples, the focus of the analysis must be on its hydroxylated and other metabolites. The protocols and insights provided in this guide offer a robust framework for the forensic analysis of this potent synthetic cannabinoid, emphasizing the importance of methodological validation and a thorough understanding of the analyte's chemical properties and metabolic fate.

References

  • Kavanagh, C. M., et al. (2018). The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. Drug Testing and Analysis, 10(7), 1099-1109. [Link]

  • Kavanagh, C. M., et al. (2018). The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. PubMed, 29350472. [Link]

  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Al-Saffar, Z. H., et al. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]

  • Wikipedia. (n.d.). SDB-006. [Link]

  • Pon, D., & Fenyvesi, I. J. (n.d.). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. ResearchGate. [Link]

  • Kavanagh, C. M., et al. (2018). The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. ResearchGate. [Link]

  • Kavanagh, C. M., et al. (2018). The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. PubMed. [Link]

  • Al-Saffar, Z. H., et al. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • Pon, D., & Fenyvesi, I. J. (n.d.). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. SciELO. [Link]

  • PubChem. (n.d.). Sdb-005. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Substance Details SDB-006. [Link]

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Application Note & Protocol: A Human Liver Microsome Model for Elucidating the Metabolism of Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole-3-Carboxamide Metabolism

The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1][2] The efficacy and safety of these compounds are intrinsically linked to their metabolic fate within the human body, primarily orchestrated by the liver. Understanding the metabolic pathways of indole-3-carboxamides is therefore paramount in drug discovery and development for predicting pharmacokinetic profiles, identifying potential drug-drug interactions, and assessing the risk of toxicity from reactive metabolites.

Human liver microsomes (HLMs) serve as a robust and indispensable in vitro model for these investigations.[3] Derived from the endoplasmic reticulum of hepatocytes, HLMs are enriched with a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] These enzymes are responsible for the majority of Phase I oxidative metabolism of xenobiotics.[6][7] This application note provides a detailed protocol for utilizing HLMs to study the metabolism of indole-3-carboxamides, offering insights into experimental design, data interpretation, and troubleshooting.

Scientific Underpinnings: Why Human Liver Microsomes?

The choice of HLMs as a model system is grounded in several key advantages:

  • Enzymatic Relevance: HLMs contain a comprehensive suite of CYP enzymes, including the major isoforms responsible for drug metabolism such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[8] This allows for a realistic preliminary assessment of which enzymes are involved in the biotransformation of a given indole-3-carboxamide.

  • Cost-Effectiveness and Throughput: Compared to in vivo studies or primary human hepatocytes, HLMs offer a more cost-effective and higher-throughput solution for screening compounds and generating initial metabolic profiles.[9]

  • Mechanistic Insights: The controlled environment of an in vitro HLM assay allows for the elucidation of specific metabolic pathways and the identification of primary metabolites, which can be challenging to isolate in vivo.[10]

Experimental Workflow: A Visual Guide

The overall workflow for assessing indole-3-carboxamide metabolism using human liver microsomes is a multi-step process that begins with careful planning and culminates in detailed analytical characterization.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Cofactors, Test Compound) pre_incubation Pre-incubation (HLMs, Buffer, Compound) prep_reagents->pre_incubation thaw_hlm Thaw Human Liver Microsomes thaw_hlm->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction timed_incubation Timed Incubation (37°C with shaking) initiate_reaction->timed_incubation terminate Terminate Reaction (e.g., Acetonitrile) timed_incubation->terminate centrifuge Centrifuge terminate->centrifuge extract Extract Supernatant centrifuge->extract lcms_analysis LC-MS/MS Analysis extract->lcms_analysis data_interpretation Data Interpretation (Metabolite ID, Stability) lcms_analysis->data_interpretation

Caption: Experimental workflow for indole-3-carboxamide metabolism studies in human liver microsomes.

Detailed Protocol: Metabolic Stability of an Indole-3-Carboxamide in Human Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro intrinsic clearance (CLint) of an indole-3-carboxamide.

Materials and Reagents:
  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Indole-3-carboxamide test compound

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., RapidStart™) or NADPH solution[11][12]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the indole-3-carboxamide in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[3]

    • Prepare working solutions of the test compound and control compounds by diluting the stock solutions in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a fresh solution of NADPH in buffer.[11][12] An NADPH regenerating system is highly recommended for longer incubations to ensure the cofactor is not depleted.[11][13]

  • Incubation Procedure:

    • On a 96-well plate, add the potassium phosphate buffer, the indole-3-carboxamide working solution, and the pooled human liver microsome suspension.[14] The final microsomal protein concentration is typically 0.5 mg/mL.[9][14]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the components to reach thermal equilibrium.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to each well.[4][5]

    • Incubate the plate at 37°C with continuous shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of cold acetonitrile (typically 2-3 times the incubation volume).[9] The zero-minute time point serves as the baseline.

  • Sample Processing:

    • After the final time point, add the internal standard to all wells.

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the precipitated protein.[15]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Self-Validating Controls:

To ensure the integrity of the assay, the following controls should be included:

  • No NADPH Control: Incubate the test compound with HLMs for the longest time point without the addition of NADPH. This control verifies that the observed metabolism is NADPH-dependent, implicating CYP enzymes.[4]

  • Heat-Inactivated Microsomes: Pre-treat the microsomes at a high temperature (e.g., 50°C for 15 minutes) before adding the test compound and NADPH. This control confirms that the metabolism is enzymatic.

  • Positive and Negative Controls: Include compounds with known metabolic profiles (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to validate the activity of the microsomal batch.

Data Analysis and Interpretation

LC-MS/MS Analysis:

The concentration of the parent indole-3-carboxamide in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][16][17] This technique offers high sensitivity and selectivity for accurate quantification.

Calculating Intrinsic Clearance (CLint):
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k

  • The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Metabolite Identification:

In parallel with quantifying the parent compound, LC-MS/MS can be used in a qualitative or semi-quantitative mode to identify the metabolites formed.[10][18] Common metabolic pathways for indole-containing compounds include hydroxylation, N-dealkylation, and further oxidation.[10][19]

Potential Metabolic Pathways of Indole-3-Carboxamides

The metabolism of indole-3-carboxamides can be complex, often involving multiple CYP isoforms. The following diagram illustrates some of the plausible primary metabolic transformations.

metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Conjugation parent Indole-3-Carboxamide hydroxylation Hydroxylation (on indole ring or substituents) parent->hydroxylation CYP3A4, 2C9, etc. n_dealkylation N-dealkylation (if applicable) parent->n_dealkylation CYP3A4, 2D6, etc. amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis Carboxylesterases oxidation Oxidation to Oxindole parent->oxidation CYP1A2, 2E1, etc. glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation sulfation Sulfation (SULTs) hydroxylation->sulfation

Caption: Plausible metabolic pathways for indole-3-carboxamides in the liver.

Data Presentation: Example Metabolic Stability Data

The following table provides an example of how to present metabolic stability data for a hypothetical indole-3-carboxamide.

Compoundt1/2 (min)CLint (µL/min/mg protein)Predicted Hepatic Clearance
Indole-3-carboxamide X2555.4Moderate
Verapamil (High Clearance)8173.3High
Warfarin (Low Clearance)> 60< 11.6Low

Conclusion: A Foundational Tool in Drug Development

The human liver microsome model provides a powerful and predictive tool for investigating the metabolic fate of indole-3-carboxamides.[14][20] By following a well-controlled and validated protocol, researchers can gain crucial insights into a compound's metabolic stability, identify the enzymes responsible for its clearance, and characterize its primary metabolites. This information is fundamental for guiding lead optimization, selecting candidates for further development, and ultimately, contributing to the creation of safer and more effective medicines.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S - Discovery Research Portal - University of Dundee. (2021-03-05). Available at: [Link]

  • Indole-3-carboxamide alleviates LPS-induced endometritis through suppressing ferroptosis and inflammation via regulating Aryl hydrocarbon receptor - NIH. (2025-10-09). Available at: [Link]

  • Configure RapidStart™ NADPH Regenerating System - BioIVT. Available at: [Link]

  • LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed. (2011-08-10). Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. (2021-03-05). Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. Available at: [Link]

  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • NADPH RapidStart regeneration system for long-term metabolism - Tebubio. (2018-05-30). Available at: [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • 3-Methylindole metabolites induce lung CYP1A1 and CYP2F1 enzymes by AhR and non-AhR mechanisms, respectively - PubMed. (2010-03-15). Available at: [Link]

  • Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity - PubMed. Available at: [Link]

  • Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed. Available at: [Link]

  • Indole-3-carbinol and its main derivative 3,3'-diindolylmethane: Regulatory roles and therapeutic potential in liver diseases - PubMed. (2024-10-10). Available at: [Link]

  • Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - MDPI. Available at: [Link]

  • lc-ms-ms-quantification-of-sulforaphane-and-indole-3-4pog5i1ykf.pdf - SciSpace. (2011-08-10). Available at: [Link]

  • EP2892880A1 - Indole carboxamide derivatives and uses thereof - Google Patents.
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. Available at: [Link]

  • Construction of an in vitro NADPH regeneration system and its results.... - ResearchGate. Available at: [Link]

  • P450 Enzyme System (Inducers, Inhibitors, & Subtypes) - YouTube. (2019-03-16). Available at: [Link]

  • (PDF) Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025-08-06). Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Study Details | NCT00988845 | Indole-3-Carbinol Effects on Estrogen Metabolism. Available at: [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites - MDPI. (2023-01-22). Available at: [Link]

  • NADPH-generating systems in bacteria and archaea - Frontiers. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]

  • Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (2021-07-28). Available at: [Link]

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Introduction: The Significance of the N-Benzyl Piperidine Amide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-Benzyl Substituted Piperidine Amides

Audience: Researchers, scientists, and drug development professionals

Abstract: This document provides a detailed guide to the synthesis of N-benzyl substituted piperidine amides, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. We will explore the primary synthetic strategies, offering in-depth, step-by-step protocols that are grounded in mechanistic principles. This guide emphasizes not only the procedural execution but also the rationale behind the selection of reagents and conditions, ensuring a reproducible and robust synthetic workflow. All methodologies are supported by authoritative references to peer-reviewed literature.

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved drugs and clinical candidates. Its N-benzyl substitution often enhances lipophilicity and can provide crucial interactions with biological targets. When combined with an amide functionality, this motif allows for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for screening. The N-benzyl group can serve as a key pharmacophoric element or as a protecting group that is later removed. Understanding the efficient synthesis of these structures is therefore fundamental for medicinal chemists.

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-benzyl substituted piperidine amides can be approached from two primary retrosynthetic pathways. The choice between these strategies often depends on the availability of starting materials, the desired complexity of the final molecule, and potential functional group incompatibilities.

Two Primary Synthetic Strategies:

  • Strategy A: N-Benzylation First. This approach begins with the N-alkylation of a pre-existing piperidine ring, followed by the formation of the amide bond. This is often the preferred route when the piperidine starting material is commercially available and stable under benzylation conditions.

  • Strategy B: Amide Formation First. In this alternative, an amide bond is first constructed on the piperidine ring, followed by the N-benzylation step. This strategy can be advantageous if the benzylation conditions might interfere with the functional groups required for the amide coupling.

Below is a diagram illustrating these two divergent synthetic approaches.

G cluster_A Strategy A cluster_B Strategy B Target Target Molecule: N-Benzyl Piperidine Amide Amide_Bond Amide Bond Formation Target->Amide_Bond Disconnect N_Benzyl_Bond N-Benzyl Bond Formation Target->N_Benzyl_Bond Disconnect A1 N-Benzyl Piperidine Carboxylic Acid/Ester Amide_Bond->A1 B1 Piperidine Amide N_Benzyl_Bond->B1 A2 Piperidine Carboxylic Acid/Ester A1->A2 N-Benzylation A_Reagents Amine (R-NH2) A3 Benzyl Halide B2 Piperidine Carboxylic Acid/Ester B1->B2 Amide Coupling B3 Amine (R-NH2) B_Reagents Benzyl Halide

Caption: Divergent retrosynthetic pathways for N-benzyl piperidine amides.

Detailed Protocol: Strategy A (N-Benzylation First)

This protocol details the synthesis starting from ethyl piperidine-4-carboxylate, a common and cost-effective starting material. The workflow involves three main stages: N-benzylation, ester hydrolysis (saponification), and finally, amide bond formation.

Workflow for Strategy A

G start Start: Ethyl Piperidine-4-carboxylate step1 Step 1: N-Benzylation Reagents: Benzyl Bromide, K2CO3 Solvent: Acetonitrile (MeCN) start->step1 product1 Intermediate: Ethyl 1-benzylpiperidine-4-carboxylate step1->product1 step2 Step 2: Saponification Reagents: LiOH, H2O Solvent: THF/Water product1->step2 product2 Intermediate: 1-Benzylpiperidine-4-carboxylic acid step2->product2 step3 Step 3: Amide Coupling Reagents: Amine (R-NH2), HATU, DIPEA Solvent: DMF product2->step3 end Final Product: N-Alkyl-1-benzylpiperidine-4-carboxamide step3->end

Caption: Experimental workflow for the N-Benzylation First strategy.

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Principle: This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide from benzyl bromide. A mild base is required to neutralize the HBr generated in situ, driving the reaction to completion. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to remove by filtration, and sufficiently basic to deprotonate the piperidinium salt.

Protocol:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile (MeCN, approx. 0.2 M), add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Benzylpiperidine-4-carboxylic acid (Saponification)

Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, typically lithium hydroxide (LiOH). The reaction is carried out in a mixture of an organic solvent (like THF) to dissolve the ester and water to dissolve the LiOH. LiOH is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic systems.

Protocol:

  • Dissolve the ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 3: Synthesis of N-Alkyl-1-benzylpiperidine-4-carboxamide (Amide Coupling)

Principle: The carboxylic acid is coupled with a primary or secondary amine using a peptide coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient modern coupling reagent that, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine.

Protocol:

  • In an inert atmosphere (e.g., under nitrogen), dissolve the 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature. This is the pre-activation step.

  • Add the desired amine (R-NH₂, 1.1 eq) to the activated mixture.

  • Continue stirring at room temperature and monitor the reaction by LC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final N-benzyl substituted piperidine amide.

Common Coupling Reagents for Amide Bond Formation
Reagent NameFull NameActivating MechanismKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an activated O-acylisourea intermediateHigh efficiency, fast reaction times, low racemization.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleCarbodiimide activation with suppression of side reactions by HOBtCost-effective, widely used, stable reagents.
T3P Propylphosphonic AnhydrideForms a mixed anhydride intermediateHigh yields, easy workup as byproducts are water-soluble.

Safety and Handling Precautions

  • Benzyl Bromide: Is a lachrymator and is corrosive. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amide Coupling Reagents (HATU, EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • Solvents (DMF, MeCN, THF): Are flammable and have associated toxicities. Handle with care in a fume hood. DMF is a potent liver toxin and should be handled with extreme caution.

  • Bases (DIPEA, K₂CO₃): Are corrosive. Avoid contact with skin and eyes.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred for new compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound and to monitor reaction progress.

Conclusion

The synthesis of N-benzyl substituted piperidine amides is a critical process in modern drug discovery. The "N-Benzylation First" strategy presented here is a robust and highly adaptable workflow suitable for a wide range of substrates. By understanding the principles behind each step—from the SN2 benzylation to the HATU-mediated amide coupling—researchers can confidently and efficiently synthesize these valuable molecular scaffolds. Careful execution and adherence to safety protocols are paramount for successful and safe synthesis.

References

  • Title: Saponification - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Peptide coupling reagents, more than a letter soup Source: cem.com URL: [Link]

Application Notes and Protocols for Competitive Binding Assays Using N-benzyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cannabinoid Receptor Affinity of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006)

N-benzyl-1-pentyl-1H-indole-3-carboxamide, also known as SDB-006, is a synthetic cannabinoid that has garnered significant interest within the scientific community.[1][2] Structurally, it belongs to the indole-3-carboxamide class of compounds, which are known to interact with the cannabinoid receptors, CB1 and CB2.[3][4] These G protein-coupled receptors (GPCRs) are central components of the endocannabinoid system, playing crucial roles in a myriad of physiological processes.[5] Understanding the binding affinity and selectivity of novel compounds like SDB-006 for these receptors is a critical step in drug discovery and pharmacological research.[1][3]

Competitive binding assays are a cornerstone technique for determining the affinity of a test compound for a specific receptor.[6] This method relies on the principle of a test compound (the "competitor" or "cold ligand") competing with a labeled ligand (the "hot ligand") for a finite number of receptor binding sites.[6] By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, we can determine the inhibitor constant (Kᵢ), a measure of the test compound's binding affinity.[7]

This comprehensive guide provides detailed protocols for conducting competitive binding assays to characterize the interaction of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) and other test compounds with cannabinoid receptors. We will explore both traditional radioligand binding assays and modern non-radioactive fluorescence-based techniques, offering researchers the flexibility to choose the most suitable method for their laboratory. The causality behind experimental choices, self-validating system designs, and robust data analysis are emphasized throughout to ensure the generation of high-quality, reproducible data.

I. Foundational Principles of Competitive Binding Assays

A successful competitive binding experiment hinges on several key principles. The assay must be performed at equilibrium, and the concentration of one of the reactants should be varied.[6] The core of the assay is the competition between the unlabeled test compound (e.g., SDB-006) and a labeled ligand for the same binding site on the receptor.[3] The extent of this competition is quantified by measuring the amount of labeled ligand bound to the receptor at various concentrations of the test compound.

The data generated from a competitive binding assay is typically plotted as the percentage of specific binding of the labeled ligand against the log concentration of the unlabeled competitor. This results in a sigmoidal curve, from which the IC₅₀ (half-maximal inhibitory concentration) can be determined. The IC₅₀ is the concentration of the unlabeled competitor that displaces 50% of the specifically bound labeled ligand. This value is then used to calculate the Kᵢ, which represents the dissociation constant of the inhibitor.

Key Parameters and Considerations:

  • Choice of Labeled Ligand: The labeled ligand should have high affinity and specificity for the target receptor. Its concentration in the assay is typically kept at or below its Kₔ (dissociation constant) to ensure sensitivity to competition.

  • Receptor Source: The source of the cannabinoid receptors can be cell membranes from tissues or cultured cells overexpressing the receptor of interest (e.g., HEK-293 or CHO cells).[8][9]

  • Assay Buffer: The composition of the assay buffer is critical for maintaining the stability and functionality of the receptors and ligands.

  • Non-Specific Binding (NSB): This is the binding of the labeled ligand to non-receptor components. It is determined by measuring binding in the presence of a saturating concentration of an unlabeled ligand.

  • Data Analysis: Proper data analysis is crucial for obtaining accurate IC₅₀ and Kᵢ values. Software such as GraphPad Prism is widely used for this purpose.[6][10][11]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for two common types of competitive binding assays: a radioligand binding assay and a fluorescence polarization-based assay.

Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is a classic and robust method for determining the binding affinity of test compounds. It utilizes a radiolabeled cannabinoid receptor agonist, such as [³H]CP55,940, and a filtration-based method to separate bound from free radioligand.

A. Materials and Reagents

  • Receptor Source: Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (PerkinElmer or equivalent).

  • Test Compound: N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006).

  • Unlabeled Ligand for NSB: WIN 55,212-2 or another high-affinity cannabinoid receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4.[8]

  • Scintillation Cocktail: Ultima Gold™ (PerkinElmer) or equivalent.

  • 96-well Plates: Polypropylene plates for the assay and filter plates (e.g., Millipore MultiScreenHTS) with GF/C filters.

  • Filtration Manifold: For harvesting the samples.

  • Liquid Scintillation Counter.

B. Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of SDB-006 in 100% DMSO.

    • Create a serial dilution series of SDB-006 in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the radioligand solution by diluting [³H]CP55,940 in assay buffer to a final concentration of ~1.5 nM.[9]

    • Prepare the NSB solution with a high concentration of an unlabeled agonist (e.g., 10 µM WIN 55,212-2) in assay buffer.

  • Assay Plate Setup (in a 96-well polypropylene plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of the NSB solution.

    • Competitor wells: Add 50 µL of each SDB-006 dilution.

    • Add 50 µL of the diluted receptor membranes (typically 5-20 µg of protein per well) to all wells except the blank.

    • Add 100 µL of the diluted [³H]CP55,940 solution to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 30°C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the filter plate with wash buffer.

    • Transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Rapidly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate under a lamp or in an oven.

    • Add 200 µL of scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

D. Expected Results and Data Analysis

The output from the scintillation counter will be in counts per minute (CPM).

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding ((CPM in presence of competitor / SB) x 100) against the logarithm of the competitor concentration.

  • Determine IC₅₀ and Kᵢ:

    • Use a non-linear regression analysis in software like GraphPad Prism to fit the data to a one-site or two-site competition model and determine the IC₅₀ value.[6]

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Example Data from a Competitive Radioligand Binding Assay

[SDB-006] (nM)Log [SDB-006]Mean CPM% Specific Binding
0 (Total)-5000100%
10000 (NSB)-5000%
0.1-1480095.6%
10420082.2%
101250044.4%
10028006.7%
100035501.1%
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This non-radioactive, homogeneous assay format is well-suited for high-throughput screening.[12] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand when it binds to a much larger receptor protein.[13][14]

A. Materials and Reagents

  • Receptor Source: Solubilized cell membranes or purified CB1/CB2 receptors.

  • Fluorescent Ligand: A fluorescently labeled cannabinoid receptor ligand (e.g., a BODIPY or TAMRA conjugate).

  • Test Compound: N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006).

  • Unlabeled Ligand for NSB: A high-affinity unlabeled cannabinoid agonist.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation.

  • 384-well Black Plates: Low-volume, non-binding surface plates.

  • Fluorescence Polarization Plate Reader.

B. Experimental Workflow Diagram

Caption: Workflow for a fluorescence polarization competitive binding assay.

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of SDB-006 in assay buffer.

    • Dilute the fluorescent ligand in assay buffer to a concentration that gives a stable and robust fluorescence polarization signal (typically in the low nanomolar range).

    • Prepare the NSB solution with a high concentration of an unlabeled agonist.

  • Assay Plate Setup (in a 384-well black plate):

    • Maximum Polarization (MP) wells: Add 10 µL of assay buffer.

    • Minimum Polarization (MinP) wells: Add 10 µL of assay buffer (no receptor).

    • NSB wells: Add 10 µL of the NSB solution.

    • Competitor wells: Add 10 µL of each SDB-006 dilution.

    • Add 10 µL of the receptor preparation to all wells except the MinP wells.

    • Add 10 µL of the fluorescent ligand to all wells. The final assay volume is 30 µL.

  • Incubation:

    • Cover the plate to protect from light and incubate at room temperature for 1-2 hours to reach equilibrium.

  • Fluorescence Polarization Reading:

    • Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.

D. Expected Results and Data Analysis

  • Calculate the Assay Window:

    • Assay Window = MP - MinP. A larger window indicates a more robust assay.

  • Generate a Competition Curve:

    • Plot the mP values against the logarithm of the competitor concentration.

  • Determine IC₅₀ and Kᵢ:

    • Fit the data using non-linear regression in a program like GraphPad Prism to obtain the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation as described in the radioligand assay protocol.

Table 2: Example Data from a Fluorescence Polarization Competitive Binding Assay

[SDB-006] (nM)Log [SDB-006]Mean mP
0 (Max Pol)-250
No Receptor (Min Pol)-50
10000 (NSB)-60
0.1-1245
10220
101150
100275
1000365

III. Troubleshooting and Quality Control

A well-designed experiment includes measures to identify and address potential issues.

Problem Possible Cause Solution
High Non-Specific Binding (>30% of Total Binding) Radioligand is too hydrophobic.Include BSA or a mild detergent in the wash buffer.[15][16]
Insufficient washing.Increase the number of wash steps or the volume of wash buffer.
Low Signal-to-Noise Ratio Insufficient receptor concentration.Increase the amount of receptor membrane per well.
Low specific activity of radioligand.Use a radioligand with higher specific activity.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Incomplete filtration.Ensure the filtration manifold is working correctly and filters are properly seated.
Inconsistent IC₅₀ Values Assay not at equilibrium.Increase the incubation time.
Incorrect Kₔ value for the labeled ligand.Experimentally determine the Kₔ of the labeled ligand under your assay conditions.

IV. Concluding Remarks

The protocols outlined in this application note provide a robust framework for characterizing the binding of N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) and other novel compounds to cannabinoid receptors. By carefully considering the principles of competitive binding, adhering to detailed methodologies, and implementing rigorous data analysis and quality control, researchers can generate reliable and reproducible affinity data. This information is invaluable for advancing our understanding of the pharmacology of synthetic cannabinoids and for the development of new therapeutic agents targeting the endocannabinoid system.

V. References

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. (n.d.). PubMed. Retrieved from [Link]

  • Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. (2020). PubMed. Retrieved from [Link]

  • Key concepts: Competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. (2018). PubMed Central. Retrieved from [Link]

  • Analyzing competition kinetics data using GraphPad PrismTM. (n.d.). NCBI. Retrieved from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Assay of CB1 Receptor Binding. (n.d.). ResearchGate. Retrieved from [Link]

  • The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • ELISA Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]

  • Equation: Kinetics of competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Fluorescence Polarization in GPCR Research. (n.d.). SATT. Retrieved from [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). eGrove - University of Mississippi. Retrieved from [Link]

  • APINACA. (n.d.). Wikipedia. Retrieved from [Link]

  • The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. (2018). PubMed. Retrieved from [Link]

  • Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. (2018). Frontiers in Pharmacology. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • ELISA Tutorial 6: How to Analyze ELISA Data with GraphPad Prism. (2013). YouTube. Retrieved from [Link]

  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). (n.d.). ACS Publications. Retrieved from [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). BMG Labtech. Retrieved from [Link]

  • SYNTHETIC CANNABINOID NAMING GUIDE. (2024). The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Exploring stereochemical and conformational requirements at cannabinoid receptors for synthetic cannabinoids related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. (n.d.). ResearchGate. Retrieved from [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • CBD Inspired Allosteric Modulators of the Cannabinoid CB2 Receptor. (2021). YouTube. Retrieved from [Link]

Sources

Cell-based time-kill assay for indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Cell-based Time-Kill Assay for Indole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Pharmacodynamics of Novel Indole Derivatives: A Guide to Cell-Based Time-Kill Assays

Authored by: [Senior Application Scientist]

Introduction: Beyond Static Inhibition

The discovery of novel therapeutic agents requires a deep understanding of their mechanism and dynamics of action. Indole derivatives represent a versatile and privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant potential as both antimicrobial and anticancer agents.[1][2] Their mechanisms are diverse, ranging from the inhibition of tubulin polymerization in cancer cells to the disruption of biofilm formation in pathogenic bacteria.[2][3][4]

While endpoint assays like the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) provide crucial data on a compound's potency, they offer only a static snapshot of its activity. To truly characterize the therapeutic potential of a new indole derivative, it is essential to understand its pharmacodynamics—the rate and extent of its activity over time. The time-kill assay is the gold standard for this purpose.[5][6]

This comprehensive guide provides detailed protocols and expert insights for designing and executing robust cell-based time-kill assays for indole derivatives against both microbial pathogens and cancer cell lines. It is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Scientific Principles: Unveiling the Kinetics of Cell Death

The time-kill assay is a dynamic method used to assess the in vitro effect of a compound on a cell population over a predetermined period.[7] The primary goal is to determine whether a compound exhibits "-cidal" (killing) or "-static" (inhibitory) activity and to characterize the kinetics of this effect.[6]

  • For Antimicrobial Agents: The assay distinguishes between:

    • Bactericidal/Fungicidal Activity: The ability of the compound to actively kill the microbial cells. The standard benchmark for bactericidal activity is a ≥3-log₁₀ reduction (a 99.9% kill) in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5]

    • Bacteriostatic/Fungistatic Activity: The ability of the compound to inhibit microbial growth without outright killing the cells. In a time-kill curve, this is typically observed as a maintenance of the initial inoculum's CFU/mL, or a reduction of less than 3-log₁₀.[5][8]

  • For Anticancer Agents: The principles are adapted to measure cytocidal or cytostatic effects on cancer cell lines. The assay tracks the reduction in the viable cell population over time, providing critical information on how quickly and efficiently an indole derivative can induce cell death through mechanisms like apoptosis or necrosis.[9]

The design of a time-kill experiment is fundamentally guided by the compound's potency, determined in preliminary assays (MIC for microbes, IC50 for cancer cells). The time-kill assay is then performed using concentrations relative to these values (e.g., 1x, 2x, 4x MIC) to build a comprehensive profile of its concentration-dependent activity.[10]

The Indole Scaffold: A Mechanistic Overview

Indole derivatives exert their biological effects through a multitude of mechanisms, and understanding these can inform the design and interpretation of a time-kill study.

  • Antimicrobial Mechanisms: Many indole derivatives exhibit antimicrobial properties by disrupting cell membranes, inhibiting essential enzymes, or interfering with bacterial communication systems like quorum sensing, which is critical for biofilm formation.[3] Some have also been identified as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant strains.[11]

  • Anticancer Mechanisms: In oncology, indole derivatives are known to target various hallmarks of cancer.[12] Key mechanisms include the inhibition of tubulin polymerization which leads to cell cycle arrest, the induction of apoptosis by modulating Bcl-2 family proteins, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[9][12]

The following diagram illustrates a common anticancer mechanism—the induction of apoptosis—which can be investigated using time-kill kinetics.

cluster_0 Cellular Response to Indole Derivative Indole Indole Derivative Mito Mitochondrial Stress (ROS Generation) Indole->Mito Bcl2 Bcl-2 Inhibition Indole->Bcl2 Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Casp9 Permissive Signal Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by an indole derivative.

Experimental Protocol: Antimicrobial Time-Kill Assay

This protocol is designed for evaluating indole derivatives against bacterial or fungal pathogens and is aligned with principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Preliminary Requirement: MIC Determination

Before initiating a time-kill assay, the Minimum Inhibitory Concentration (MIC) of the indole derivative against the test organism must be accurately determined using a standardized broth microdilution or macrodilution method.[16][17] This value serves as the basis for selecting the concentrations to be tested in the time-kill study.

Materials & Reagents
  • Test Organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Indole Derivative Stock Solution (in a suitable solvent like DMSO)

  • Positive Control Antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Sterile Culture Tubes and/or Flasks

  • Agar Plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator (shaking, if required)

  • Pipettes, sterile tips, and other standard microbiology lab equipment

Step-by-Step Methodology
  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 isolated colonies and inoculate them into 5 mL of growth medium.

    • Incubate at 35-37°C until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours), evidenced by turbidity.

    • Adjust the culture density with sterile broth or saline to match a 0.5 McFarland standard. This is approximately 1-2 x 10⁸ CFU/mL.

    • Perform a final dilution into the main test flasks/tubes to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL . The final volume for each test condition should be sufficient for all time-point sampling (e.g., 10-20 mL).

  • Assay Setup:

    • Prepare tubes/flasks for each condition:

      • Growth Control: Inoculum + Broth only (no compound)

      • Vehicle Control: Inoculum + Broth + Solvent (e.g., DMSO) at the highest concentration used in any test arm.

      • Test Arms: Inoculum + Broth + Indole Derivative (e.g., at 1x, 2x, 4x, and 8x MIC).

      • Positive Control: Inoculum + Broth + Control Antibiotic (e.g., at 4x MIC).

    • Ensure all tubes are vortexed gently to mix.

  • Time-Point Sampling & Viable Cell Quantification:

    • Immediately after mixing (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[10]

    • Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.

    • Plate 100 µL from appropriate dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) onto agar plates in duplicate or triplicate. Use a spread plate technique for even distribution.

    • Expert Tip: For time points where a high degree of killing is expected, it may be necessary to plate the undiluted sample to achieve a quantifiable number of colonies. The theoretical limit of detection is typically 10-100 CFU/mL depending on the volume plated.

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Collection:

    • Count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.

    • Calculate the CFU/mL for each time point using the formula:

      • CFU/mL = (Average number of colonies) x (Dilution factor) x (1 / Volume plated in mL)

Experimental Protocol: Anticancer Time-Kill (Cytotoxicity) Assay

This protocol is designed for evaluating indole derivatives against adherent cancer cell lines.

Preliminary Requirement: IC50 Determination

The half-maximal inhibitory concentration (IC50) of the indole derivative on the chosen cancer cell line (e.g., MCF-7, HeLa, A549) must be determined first, typically from a 48- or 72-hour endpoint assay (e.g., MTT, SRB, or CellTiter-Glo®).

Materials & Reagents
  • Cancer Cell Line of interest

  • Complete Growth Medium (e.g., DMEM or RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Indole Derivative Stock Solution (in sterile DMSO)

  • Positive Control Drug (e.g., Doxorubicin, Paclitaxel)

  • Sterile 96-well or 24-well flat-bottom cell culture plates

  • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Luminometer or Spectrophotometer (as required by the viability assay)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count healthy, sub-confluent cells using a hemocytometer or automated cell counter.

    • Seed the cells into multi-well plates at a predetermined density that prevents confluence over the longest time point. For a 96-well plate, this is often 2,000-10,000 cells per well in 100 µL of medium.

    • Allow cells to adhere and resume growth by incubating overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivative and control drug in complete growth medium.

    • Carefully remove the old medium from the cells and add the medium containing the test compounds. Test concentrations should be based on the IC50 (e.g., 1x, 5x, 10x IC50).

    • Include the following controls on each plate:

      • Untreated Control: Cells + Medium only

      • Vehicle Control: Cells + Medium + highest concentration of DMSO

      • Positive Control: Cells + Medium + Control Drug

  • Time-Course Viability Assessment:

    • At each designated time point (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a plate from the incubator.

    • Expert Tip: The T=0 time point is measured just before adding the compound to establish the baseline cell population.

    • Perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence.

  • Data Collection:

    • Record the raw data (e.g., luminescence or absorbance values).

    • Calculate the percent viability for each treatment relative to the vehicle control at the same time point:

      • % Viability = (Signal_Treated / Signal_VehicleControl) x 100

Workflow Visualization

The following diagram outlines the general workflow for a microbial time-kill assay.

cluster_workflow Antimicrobial Time-Kill Assay Workflow A 1. Prepare Log-Phase Bacterial Inoculum B 2. Standardize to ~5x10^5 CFU/mL A->B C 3. Add Indole Derivative (at multiples of MIC) B->C D 4. Incubate at 37°C (with shaking) C->D E 5. Sample at Time Points (0, 2, 4, 8, 24h) D->E F 6. Perform Serial Dilutions E->F G 7. Plate on Agar F->G H 8. Incubate Plates (18-24h) G->H I 9. Count Colonies (CFU) H->I J 10. Plot Log10 CFU/mL vs. Time I->J

Caption: A step-by-step workflow for the antimicrobial time-kill assay.

Data Analysis & Presentation

Clear presentation and correct interpretation of time-kill data are paramount.

Antimicrobial Assay Data
  • Transform Data: Convert all CFU/mL counts to log₁₀ CFU/mL.

  • Plot the Data: Create a graph with Time (hours) on the X-axis and log₁₀ CFU/mL on the Y-axis. Plot the data for the growth control, vehicle control, and each test concentration.

  • Interpretation:

    • The growth control curve should show a typical bacterial growth pattern.

    • A bactericidal effect is confirmed if a curve shows a ≥3-log₁₀ decrease from the starting inoculum (T=0).[5]

    • A bacteriostatic effect is indicated if the CFU/mL remains within ~1-2 log₁₀ of the initial inoculum over 24 hours.

    • Ineffective compounds will result in a curve that mimics the growth control.

Table 1: Example Data Summary for an Antimicrobial Time-Kill Assay

Time (h)Growth Control (log₁₀ CFU/mL)Indole-X (2x MIC) (log₁₀ CFU/mL)Indole-X (8x MIC) (log₁₀ CFU/mL)Ciprofloxacin (4x MIC) (log₁₀ CFU/mL)
05.705.715.695.70
26.455.154.324.11
47.514.603.102.54
88.924.55<2.00<2.00
249.344.80 (Regrowth)<2.00<2.00

In this example, Indole-X at 8x MIC shows a bactericidal effect (>3-log drop), while at 2x MIC it is initially inhibitory but does not meet the bactericidal threshold.

Anticancer Assay Data
  • Plot the Data: Create a graph with Time (hours) on the X-axis and Percent Viability (%) on the Y-axis. Plot a separate curve for each concentration of the indole derivative.

  • Interpretation: Analyze the curves to determine the kinetics of cell killing. A rapid and steep decline in viability indicates a potent, fast-acting cytocidal compound. A slower decline or a plateau above zero may indicate a cytostatic effect or a slower induction of cell death.

Table 2: Example Data Summary for an Anticancer Time-Kill Assay

Time (h)Vehicle Control (% Viability)Indole-Y (1x IC50) (% Viability)Indole-Y (5x IC50) (% Viability)Doxorubicin (5x IC50) (% Viability)
0100100100100
1210085.260.175.4
2410065.735.448.9
4810048.110.215.3
7210045.35.68.1

This data suggests Indole-Y has a time- and concentration-dependent cytotoxic effect, with significant cell killing observed after 24 hours, particularly at the higher concentration.

References

  • Emery Pharma. Time-Kill Kinetics Assay . Emery Pharma. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method . Acta Scientific Medical Sciences. [Link]

  • Nelson Labs. Time-Kill Evaluations . Nelson Labs. [Link]

  • Al-Shabib, N.A., et al. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Molecules. [Link]

  • Emery Pharma (YouTube). Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained . YouTube. [Link]

  • Víctor, M., et al. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates . Antimicrobial Agents and Chemotherapy. [Link]

  • Pacific BioLabs. Time Kill Testing . Pacific BioLabs. [Link]

  • BPS Bioscience. Kill Curve Protocol . BPS Bioscience. [Link]

  • Pankey, G.A., & Sabath, L.D. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice . Clinical Infectious Diseases. [Link]

  • ResearchGate. Time-kill assay of oxacillin, Ag-NPs, and oxacillin–Ag-NPs against (A) SA1 and (B) SA5 . ResearchGate. [Link]

  • EUCAST. Clinical Breakpoint Tables . EUCAST. [Link]

  • Khan, I., et al. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) . European Journal of Medicinal Chemistry. [Link]

  • Abood, N.A., et al. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide . Molecules. [Link]

  • Kamal, A., et al. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach . Current Medicinal Chemistry. [Link]

  • Adu, F., et al. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn . BioMed Research International. [Link]

  • American Society for Microbiology. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii . Microbiology Spectrum. [Link]

  • EUCAST. EUCAST - Home . EUCAST. [Link]

  • Calvò, E., et al. Droplet-Based Cytotoxicity Assay: Implementation of Time-Efficient Screening of Antitumor Activity of Natural Killer Cells . ACS Omega. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . NIH. [Link]

  • Journal of Applied Pharmaceutical Science. Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial . Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. Different mechanisms of indole derivatives as anticancer agents . ResearchGate. [Link]

  • ACS Publications. Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties . Journal of Agricultural and Food Chemistry. [Link]

  • Foerg, F., et al. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics . Scientific Reports. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility & Bioavailability of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the formulation of synthetic cannabinoids (SCs), focusing on overcoming their inherent challenges of poor aqueous solubility and low oral bioavailability. Our approach is rooted in mechanistic understanding and practical, field-tested protocols to ensure your experiments are both scientifically sound and successful.

Section 1: The Core Challenge: Understanding the Physicochemical Barriers of Synthetic Cannabinoids

Synthetic cannabinoids are a structurally diverse class of highly lipophilic molecules. This inherent hydrophobicity is the primary obstacle to their effective delivery and therapeutic action. When formulated for oral administration, these compounds face several significant barriers:

  • Poor Aqueous Solubility: SCs have extremely low solubility in gastrointestinal fluids, which is a prerequisite for absorption. This leads to very slow and incomplete dissolution from solid dosage forms.

  • First-Pass Metabolism: A significant portion of the absorbed drug is metabolized by cytochrome P450 enzymes in the liver before it can reach systemic circulation, drastically reducing its bioavailability.[1]

  • Variable Absorption: The absorption of SCs can be highly dependent on physiological factors, such as the presence of food, leading to inconsistent therapeutic effects.

To overcome these challenges, advanced formulation strategies are necessary to enhance the solubility and absorption of these molecules, thereby improving their bioavailability and therapeutic efficacy.

Section 2: Formulation Strategies: A Comparative Overview

Several formulation strategies can be employed to improve the solubility and bioavailability of synthetic cannabinoids. The choice of strategy depends on the specific physicochemical properties of the SC, the desired release profile, and the intended route of administration.

Formulation StrategyMechanism of ActionKey AdvantagesCommon Challenges
Nanoemulsions (O/W) Encapsulation of the SC in small oil droplets dispersed in an aqueous phase, increasing the surface area for dissolution and absorption.High drug loading capacity, rapid onset of action, suitable for oral and parenteral delivery.Physical instability (creaming, Ostwald ripening), complex manufacturing process.
Solid Lipid Nanoparticles (SLNs) Entrapment of the SC in a solid lipid matrix, providing controlled release and protection from degradation.[2]Biocompatible and biodegradable, controlled release, can be lyophilized for long-term stability.Lower drug loading compared to nanoemulsions, potential for drug expulsion during storage due to lipid crystallization.[3]
Nanostructured Lipid Carriers (NLCs) A modification of SLNs where a liquid lipid is incorporated into the solid lipid matrix, creating imperfections that increase drug loading and reduce drug expulsion.Higher drug loading and stability compared to SLNs.More complex to formulate and characterize than SLNs.
Self-Emulsifying Drug Delivery Systems (SEDDS) An isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.Ease of manufacture, improved drug solubilization and absorption.Potential for GI irritation due to high surfactant concentrations, careful selection of excipients is critical.
Cyclodextrin Complexation Encapsulation of the SC molecule within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.Significant increase in aqueous solubility, can be formulated into various dosage forms.Limited drug loading capacity, potential for competitive displacement of the drug by other molecules.

Section 3: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step protocols for common formulation techniques, along with troubleshooting guides to address specific issues you may encounter during your experiments.

Nanoemulsion Formulation using High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a synthetic cannabinoid with a small droplet size to enhance bioavailability.

Workflow Diagram:

Nanoemulsion_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization oil_phase 1. Dissolve SC and lipophilic surfactant (e.g., Span 80) in oil (e.g., MCT oil). 2. Heat gently (40-60°C) with stirring until fully dissolved. pre_emulsion Create Pre-emulsion: Slowly add oil phase to aqueous phase under high-shear mixing (e.g., 5000-10000 rpm for 5-10 min). oil_phase->pre_emulsion Add dropwise aqueous_phase 1. Dissolve hydrophilic surfactant (e.g., Tween 80) in purified water. 2. Heat to the same temperature as the oil phase. aqueous_phase->pre_emulsion hph High-Pressure Homogenization (HPH): Pass the pre-emulsion through the HPH (e.g., 15,000-20,000 psi for 3-5 cycles). pre_emulsion->hph Process cooling Cool to Room Temperature: Allow the nanoemulsion to cool while stirring gently. hph->cooling characterization Analyze for: - Particle Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency - Stability (long-term & stress tests) cooling->characterization Final Product

Caption: High-Pressure Homogenization Workflow for Nanoemulsions.

Step-by-Step Protocol:

  • Oil Phase Preparation:

    • Accurately weigh the synthetic cannabinoid.

    • Select an appropriate oil (e.g., medium-chain triglycerides - MCT oil) and a lipophilic surfactant (e.g., Span 80, HLB ~4.3).

    • Dissolve the SC and Span 80 in the MCT oil.

    • Gently heat the mixture to 50-55°C while stirring until a clear, homogenous solution is formed.[4]

  • Aqueous Phase Preparation:

    • Prepare the aqueous phase by dissolving a hydrophilic surfactant (e.g., Tween 80, HLB ~15) in purified water. The choice of surfactant and its concentration is critical for achieving a stable nanoemulsion. The required HLB of the oil phase should be considered when selecting the surfactant or surfactant blend.[5]

    • Heat the aqueous phase to the same temperature as the oil phase (50-55°C).[4]

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer (e.g., Ultra-Turrax) at 16,000 rpm for 5 minutes to form a coarse pre-emulsion.[4] This step is crucial for creating a uniform distribution of oil droplets before high-pressure homogenization.

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000 psi for 7 cycles.[4] The number of cycles and the pressure applied will directly impact the final droplet size. More cycles and higher pressure generally lead to smaller droplet sizes, but can also increase the risk of over-processing and instability.[6]

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Store in a well-sealed container, protected from light.

Troubleshooting Guide for Nanoemulsions:

IssuePotential Cause(s)Recommended Solution(s)
Phase Separation (Creaming/Sedimentation) - Droplet size is too large (>200 nm).- Insufficient surfactant concentration.- Inappropriate HLB of the surfactant system.- Increase homogenization pressure and/or number of cycles.- Increase surfactant concentration.- Optimize the surfactant blend to match the required HLB of the oil phase.
Ostwald Ripening (Droplet Growth Over Time) - The oil phase has some aqueous solubility.- Polydisperse droplet size distribution.- Add a sparingly water-soluble component (e.g., a long-chain triglyceride) to the oil phase.- Optimize homogenization to achieve a narrow particle size distribution (low PDI).
Low Drug Loading/Precipitation - The SC has exceeded its solubility limit in the oil phase.- Incompatibility between the SC and the chosen oil.- Perform solubility studies to determine the saturation solubility of the SC in various oils.- Select an oil with higher solubilizing capacity for the specific SC.
Physical Instability at Different Temperatures - Phase inversion of non-ionic surfactants at elevated temperatures.- Crystallization of components at low temperatures.- Select surfactants with a high phase inversion temperature (PIT).- Store the nanoemulsion within its stable temperature range.
Solid Lipid Nanoparticle (SLN) Formulation using Hot Homogenization

Objective: To prepare stable SLNs encapsulating a synthetic cannabinoid for controlled release and improved stability.

Workflow Diagram:

SLN_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase_sln Aqueous Phase Preparation cluster_emulsification_sln Emulsification & Nanoparticle Formation cluster_characterization_sln Characterization lipid_phase 1. Melt solid lipid (e.g., Compritol® 888 ATO) at ~5-10°C above its melting point. 2. Dissolve SC in the molten lipid. hot_emulsion Create Hot Emulsion: Disperse the molten lipid phase in the hot aqueous phase using a high-shear mixer. lipid_phase->hot_emulsion Disperse aqueous_phase_sln 1. Dissolve surfactant (e.g., Poloxamer 188) in purified water. 2. Heat to the same temperature as the lipid phase. aqueous_phase_sln->hot_emulsion homogenization_sln High-Pressure Homogenization (HPH): Homogenize the hot emulsion at high pressure. hot_emulsion->homogenization_sln Process cooling_sln Cooling & Crystallization: Cool the resulting nanoemulsion in an ice bath to solidify the lipid and form SLNs. homogenization_sln->cooling_sln characterization_sln Analyze for: - Particle Size & PDI (DLS) - Zeta Potential - Entrapment Efficiency & Drug Load - Crystallinity (DSC) cooling_sln->characterization_sln Final Product

Caption: Hot Homogenization Workflow for Solid Lipid Nanoparticles.

Step-by-Step Protocol:

  • Lipid Phase Preparation:

    • Select a solid lipid with a melting point well above room temperature (e.g., Compritol® 888 ATO, melting point ~70°C).[7]

    • Heat the lipid to approximately 5-10°C above its melting point.

    • Dissolve the accurately weighed synthetic cannabinoid in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a suitable surfactant (e.g., Poloxamer 188).

    • Heat the surfactant solution to the same temperature as the molten lipid phase.

  • Hot Emulsion Formation:

    • Disperse the molten lipid phase into the hot aqueous surfactant solution using a high-shear homogenizer for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer (maintained at the same elevated temperature) for 3-5 cycles at a pressure of 500-1500 bar.[6]

  • Nanoparticle Formation and Cooling:

    • Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. This rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles with the drug entrapped within the matrix.

Troubleshooting Guide for SLNs:

IssuePotential Cause(s)Recommended Solution(s)
Large Particle Size/High PDI - Insufficient homogenization energy.- Aggregation during cooling.- Increase homogenization pressure and/or cycles.- Optimize surfactant concentration to provide adequate steric or electrostatic stabilization.- Ensure rapid and uniform cooling.
Low Entrapment Efficiency (EE) - Poor solubility of the SC in the chosen lipid.- Drug partitioning into the aqueous phase during homogenization.- Drug expulsion upon lipid crystallization.- Select a lipid in which the SC has high solubility.- Use a surfactant that does not excessively solubilize the drug in the aqueous phase.- Consider preparing NLCs by adding a liquid lipid to disrupt the crystal lattice and create more space for the drug.
Particle Growth/Gelation During Storage - Polymorphic transitions of the lipid matrix.- Ostwald ripening (less common than in emulsions).- Select lipids that form a stable polymorphic form.- Lyophilize the SLN dispersion with a cryoprotectant (e.g., trehalose) for long-term storage.
Drug Expulsion During Storage - The lipid matrix recrystallizes into a more ordered, perfect crystal structure, forcing the drug out.- Use a blend of lipids or formulate as NLCs to create a less ordered crystal lattice.- Ensure rapid cooling during preparation to "freeze" the drug in an amorphous or molecularly dispersed state within the lipid.

Section 4: Frequently Asked Questions (FAQs)

Q1: My nanoemulsion looks stable initially but separates after a week. What is happening?

A1: This is likely due to a phenomenon called Ostwald ripening. In this process, smaller droplets dissolve and their molecules diffuse through the aqueous phase to deposit on larger droplets, causing the average droplet size to increase over time, eventually leading to phase separation. To mitigate this, ensure your oil phase is as water-insoluble as possible. Adding a small amount of a highly water-insoluble component, like a long-chain triglyceride (e.g., corn oil), can help anchor the oil phase and reduce this effect. Also, achieving a very narrow particle size distribution (a low Polydispersity Index or PDI) through optimized homogenization can minimize the driving force for Ostwald ripening.

Q2: I am having trouble achieving high drug loading in my SLNs. The encapsulation efficiency is low. Why?

A2: Low encapsulation efficiency in SLNs is often due to poor solubility of the drug in the solid lipid matrix or drug expulsion during the cooling and crystallization process.[8] Ensure you have selected a lipid in which your specific synthetic cannabinoid has high solubility at the processing temperature. You can perform preliminary solubility screening with different lipids. If solubility is still an issue, consider formulating a Nanostructured Lipid Carrier (NLC). By adding a liquid lipid (oil) to the solid lipid, you create a less-ordered crystal lattice with more imperfections, which can accommodate more drug molecules and reduce the likelihood of expulsion upon cooling.[8]

Q3: How do I choose the right surfactant for my SEDDS formulation?

A3: Surfactant selection is critical for SEDDS performance. The key is to choose a surfactant or a blend of surfactants (and co-surfactants) that can effectively emulsify the oil phase and maintain the drug in a solubilized state upon dilution in the GI tract. A good starting point is to consider the Hydrophilic-Lipophilic Balance (HLB) value. For O/W emulsions, which is what you want your SEDDS to form, surfactants with an HLB value between 8 and 18 are generally preferred.[5] You should also consider the safety and regulatory status of the surfactants (e.g., GRAS status). It is often necessary to screen several surfactants and co-surfactants to find the optimal combination that results in a small and stable emulsion droplet size upon self-emulsification.

Q4: When I analyze my cannabinoid formulation with LC-MS/MS, I get inconsistent results and poor peak shapes. What could be the cause?

A4: This is a common issue when analyzing complex formulations. The excipients in your formulation, especially surfactants, can cause significant matrix effects, leading to ion suppression or enhancement in the mass spectrometer. This can result in poor reproducibility and inaccurate quantification. To troubleshoot this, ensure your sample preparation is robust. A simple "dilute and shoot" approach may not be sufficient. Consider a liquid-liquid extraction or solid-phase extraction (SPE) step to clean up your sample and remove interfering excipients before injection. Also, using a stable isotope-labeled internal standard that is structurally similar to your analyte can help to compensate for matrix effects. For peak shape issues, ensure your mobile phase is compatible with your analyte's pKa and that you are not experiencing analyte adsorption to the LC system components.

Q5: What is the best way to determine the in vitro release of my synthetic cannabinoid from a nanoformulation?

A5: Determining the in vitro release from nanoformulations can be challenging because of the difficulty in separating the released drug from the encapsulated drug. A widely used and effective method is the dialysis bag technique.[9] In this method, the nanoformulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles. The dialysis bag is then placed in a release medium (e.g., simulated intestinal fluid) at 37°C with constant stirring. At various time points, aliquots of the release medium are withdrawn and analyzed for the concentration of the released drug. It is crucial to maintain sink conditions, meaning the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility, to ensure the release is not limited by the drug's solubility in the medium.[9][10]

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  • Forgiarini, A., et al. (2004). Nano-emulsion formation by emulsion phase inversion. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 241(1-3), 329-335. Available from: [Link]

  • Scribd. (n.d.). HLB Surfactant Selection PDF. Available from: [Link]

  • Amato, G., et al. (2021). Solid Lipid Nanoparticles as Carriers for the Synthetic Opioid LP2: Characterization and In Vitro Release. Pharmaceutics, 13(10), 1569. Available from: [Link]

  • Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Available from: [Link]

  • DSpace. (2024). Development and characterization of solid lipid-based formulations (sLBFs) of ritonavir utilizing a lipolysis and permeation ass. Available from: [Link]

  • Encyclopedia.pub. (2022). Solid Lipid Nanoparticle Preparation Techniques. Available from: [Link]

  • Le Herbe. (n.d.). Ultimate Guide to Emulsions | Nanoemulsion. Available from: [Link]

  • ACS Omega. (2024). CBD-Loaded Nanostructured Lipid Carriers: Optimization, Characterization, and Stability. Available from: [Link]

  • CD Formulation. (n.d.). In Vitro Release Determination of Nanoformulations. Available from: [Link]

  • MDPI. (2024). Lipid Nanoparticle Formulations for the Skin Delivery of Cannabidiol. Available from: [Link]

  • SciSpace. (2015). comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of. Available from: [Link]

  • Radomska, A. (2007). Stability of lipid excipients in solid lipid nanoparticles. Advanced Drug Delivery Reviews, 59(6), 411-418. Available from: [Link]

  • ResearchGate. (n.d.). Crystallization of Lipids: Fundamentals and Applications in Food, Cosmetics and Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Lipid nanoparticles as an emerging platform for cannabinoid delivery: Physicochemical optimization and biocompatibility. Available from: [Link]

  • Jaiswal, M., et al. (2013). Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. Artificial cells, nanomedicine, and biotechnology, 42(4), 241-247. Available from: [Link]

  • Surfactant HLB value and choice of emulsifier. (n.d.). Available from: [Link]

  • Murgia, S., et al. (2011). Lipid Based Liquid-Crystalline Stabilized Formulations for the Sustained Release of Bioactive Hydrophilic Molecules. Journal of physical chemistry. B, 115(4), 642-8. Available from: [Link]

  • Patel, D., et al. (2013). Solid Lipid Nanoparticles: Overview on Excipients. Asian Journal of Pharmaceutical Technology and Innovation, 1(04), 1-13. Available from: [Link]

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Technical Support Center: Analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of sample preparation and analysis for this synthetic cannabinoid. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Core Principles in the Analysis of Indole-3-Carboxamides

A robust analytical method is built on a solid understanding of the analyte's chemical properties and the chosen analytical technique. N-benzyl-1-pentyl-1H-indole-3-carboxamide, a member of the synthetic cannabinoid family, presents unique challenges due to its structure and the complex matrices in which it is often found.

Most indole derivatives, including N-benzyl-1-pentyl-1H-indole-3-carboxamide, are highly lipophilic and have low water solubility. They are generally soluble in non-polar or medium-polarity organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. The indole ring itself can be susceptible to oxidation, which is a critical consideration during sample storage and preparation.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of synthetic cannabinoids in various biological and seized materials.[3][4] Its high sensitivity and selectivity allow for the identification of analytes even at low concentrations in complex mixtures.[4]

General Sample Preparation Workflow

A successful mass spectrometry analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide hinges on a meticulous sample preparation workflow. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Sample Preparation Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Collection Sample Collection Sample Homogenization Sample Homogenization Sample Collection->Sample Homogenization Ensure uniformity Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking For quantitation Extraction Extraction (LLE or SPE) Internal Standard Spiking->Extraction Isolate analyte Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Concentrate & solvent exchange LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantify & identify

A generalized workflow for the preparation of samples for LC-MS/MS analysis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the sample preparation and analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Sample Extraction and Clean-up

Q1: I'm experiencing low recovery of N-benzyl-1-pentyl-1H-indole-3-carboxamide from my samples. What could be the issue?

A1: Low recovery is a frequent problem that can often be traced back to the extraction process. Here are the key factors to consider:

  • Inappropriate Solvent Choice: Due to the high hydrophobicity of synthetic cannabinoids, simple liquid-liquid extraction (LLE) is a commonly used method.[3] Ensure your extraction solvent has a suitable polarity to efficiently partition the analyte from the aqueous phase. For biological matrices like blood or urine, solvents like ethyl acetate, hexane, or a mixture of hexane and ethyl acetate are often effective. For herbal materials, methanol is a common choice for initial extraction.[3]

  • Suboptimal pH: The pH of your sample can influence the charge state of the analyte and its solubility in the extraction solvent. While N-benzyl-1-pentyl-1H-indole-3-carboxamide does not have a readily ionizable group, the matrix components can be affected by pH, which in turn can impact extraction efficiency. Experiment with adjusting the pH of your sample to see if it improves recovery.

  • Insufficient Mixing/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize the surface area for mass transfer. Inadequate vortexing or shaking can lead to incomplete extraction.

  • Analyte Binding to Matrix Components: The analyte may bind to proteins or other macromolecules in the sample. A protein precipitation step, often with acetonitrile or methanol, prior to LLE or solid-phase extraction (SPE) can help to release the analyte.

Q2: My mass spectrometer signal is inconsistent, and I suspect ion suppression from a "dirty" sample. How can I improve my sample clean-up?

A2: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis and can lead to poor sensitivity and reproducibility. A more rigorous clean-up is necessary:

  • Implement Solid-Phase Extraction (SPE): SPE provides a more selective clean-up compared to LLE. For synthetic cannabinoids, reversed-phase SPE cartridges (e.g., C18, C8) are commonly used. The basic principle involves loading the sample onto the sorbent, washing away interferences with a weak solvent, and then eluting the analyte with a stronger organic solvent.

  • Optimize SPE Wash and Elution Steps: The key to a successful SPE protocol is the careful selection of wash and elution solvents. The wash solvent should be strong enough to remove matrix interferences but weak enough to not elute the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent.

  • Consider "Dilute and Shoot" with Caution: While simple and fast, a "dilute and shoot" approach where the sample is only diluted before injection is often not suitable for complex matrices due to significant matrix effects. This approach should only be considered for relatively clean samples or when using a very robust LC-MS/MS system.

Analyte Stability and Storage

Q3: I am observing a decrease in analyte concentration in my stock solutions and prepared samples over time. Is N-benzyl-1-pentyl-1H-indole-3-carboxamide unstable?

A3: Yes, indole-based compounds can be susceptible to degradation.[1][2] Here's how to ensure the stability of your analyte:

  • Protection from Light and Air: Indole and its derivatives can be susceptible to oxidation.[1][2] Store stock solutions and prepared samples in amber vials to protect them from light. It is also advisable to minimize the headspace in the vials and, for long-term storage, to purge with an inert gas like nitrogen or argon.

  • Appropriate Storage Temperature: For long-term storage, keep stock solutions and samples at -20°C or, ideally, -80°C. For short-term storage during an analytical run, a cooled autosampler (e.g., 4°C) is recommended.

  • Solvent Choice: The analyte may have different stability in different solvents. Methanol is a common solvent for stock solutions.[1][2] It is good practice to perform stability studies in the solvent you are using for your standards and sample extracts.

Mass Spectrometry Analysis

Q4: I am struggling to achieve good ionization and a strong signal for N-benzyl-1-pentyl-1H-indole-3-carboxamide. What parameters should I optimize?

A4: Poor ionization efficiency can be a significant hurdle.[5] Here are some optimization strategies:

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can promote the formation of protonated molecules ([M+H]+) in positive ion electrospray ionization (ESI).[3] Ammonium formate or ammonium acetate can also be used to improve ionization and peak shape.[3]

  • Electrospray Ionization (ESI) Source Parameters: Optimize the ESI source parameters, including the capillary voltage, cone voltage (or fragmentor voltage), gas flow rates (nebulizing and drying gases), and source temperature. These parameters can have a significant impact on the desolvation and ionization processes.

  • Consider Alternative Ionization Techniques: If ESI is not providing adequate sensitivity, consider atmospheric pressure chemical ionization (APCI), which can be more efficient for less polar compounds.

Q5: I am observing multiple peaks in my mass spectrum that I believe are adducts of my target analyte. How can I confirm this and minimize their formation?

A5: Adduct formation is common in ESI-MS. In addition to the protonated molecule ([M+H]+), you may see sodium ([M+Na]+) and potassium ([M+K]+) adducts.

  • Confirmation: Sodium adducts will have a mass-to-charge ratio (m/z) that is 22.9898 Da higher than the protonated molecule, while potassium adducts will be 38.9637 Da higher.

  • Minimization:

    • Use High-Purity Solvents: Ensure that your LC-MS grade solvents have very low levels of sodium and potassium salts.

    • Mobile Phase Additives: The addition of ammonium formate or acetate can help to suppress the formation of sodium and potassium adducts by providing a high concentration of ammonium ions to form [M+NH4]+ adducts, which can sometimes be more stable and provide a better signal.

    • Clean Glassware: Use thoroughly cleaned glassware to avoid contamination with salts.

Quantitation and Calibration

Q6: What is a suitable internal standard for the quantitative analysis of N-benzyl-1-pentyl-1H-indole-3-carboxamide?

A6: The use of a proper internal standard (IS) is crucial for accurate and precise quantitation as it compensates for variations in sample preparation and instrument response.

  • Stable Isotope-Labeled (SIL) Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated N-benzyl-1-pentyl-1H-indole-3-carboxamide). SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction.

  • Structural Analog: If a SIL-IS is not available, a close structural analog can be used. The analog should have similar chemical properties (e.g., polarity, pKa) and extraction behavior to the analyte but a different mass. It is important to verify that the chosen analog is not present in the samples being analyzed.

Key Experimental Protocols

The following are generalized protocols that should be optimized and validated for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Urine, Plasma)
  • Sample Preparation: To a 1 mL aliquot of the biological fluid in a glass tube, add 50 µL of the internal standard working solution. Vortex briefly.

  • pH Adjustment (Optional): Adjust the pH of the sample as needed using a suitable buffer or dilute acid/base.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Clean-up
  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Troubleshooting Low Analyte Signal: A Decision Tree

When faced with a weak or absent signal for N-benzyl-1-pentyl-1H-indole-3-carboxamide, a systematic approach to troubleshooting is essential.

Troubleshooting Low Signal Start Start Check MS Tuning & Calibration Check MS Tuning & Calibration Start->Check MS Tuning & Calibration Is MS performing to spec? Is MS performing to spec? Check MS Tuning & Calibration->Is MS performing to spec? Recalibrate & Retune Recalibrate & Retune Is MS performing to spec?->Recalibrate & Retune No Check LC System Check LC System Is MS performing to spec?->Check LC System Yes Recalibrate & Retune->Check MS Tuning & Calibration Is there a peak for IS? Is there a peak for IS? Check LC System->Is there a peak for IS? Investigate LC Plumbing/Column Investigate LC Plumbing/Column Is there a peak for IS?->Investigate LC Plumbing/Column No Review Sample Prep Review Sample Prep Is there a peak for IS?->Review Sample Prep Yes Low IS Signal? Low IS Signal? Review Sample Prep->Low IS Signal? Optimize Extraction/Clean-up Optimize Extraction/ Clean-up/Reconstitution Low IS Signal?->Optimize Extraction/Clean-up Yes Optimize Ionization Optimize Ionization Source/ Mobile Phase Low IS Signal?->Optimize Ionization No

A decision tree for systematically troubleshooting low analyte signal.

Summary of Mass Spectrometry Parameters for Indole-derived Synthetic Cannabinoids

While specific parameters for N-benzyl-1-pentyl-1H-indole-3-carboxamide must be empirically determined, the analysis of related indole-derived synthetic cannabinoids provides a valuable starting point. High-resolution mass spectrometry can be particularly useful for identifying the elemental composition of the parent compound and its fragments.[6]

Compound ClassCommon Precursor IonCommon Product Ions (m/z)Notes
Naphthoylindoles (e.g., JWH-018)[M+H]+127.0547, 155.0497, 214.1232The ions at m/z 127 and 155 correspond to the naphthyl and naphthoyl moieties, respectively.[3][6]
Indole-3-Carboxamides[M+H]+Cleavage of the amide bond, loss of the N-substituentFragmentation patterns will be highly dependent on the specific substituents on the indole nitrogen and the carboxamide nitrogen.

Note: This table provides a general guide. It is imperative to optimize and validate the specific precursor and product ions for N-benzyl-1-pentyl-1H-indole-3-carboxamide on your instrument.

References

  • Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1-23. [Link]

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Wang, G., Qi, Y., Li, H., Liu, C., & Wang, Z. (2019). Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry. ResearchGate. [Link]

  • Strano-Rossi, S., Odoardi, S., Gregori, A., Salomone, A., & Serpelloni, G. (2013). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. ResearchGate. [Link]

  • Arntson, A., Ofsa, B., & Lancaster, D. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations. [Link]

  • Dong, H., Wang, Z., Liu, Y., Zhang, Y., & Li, X. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. [Link]

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

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Validation & Comparative

A Comparative Analysis of Indole vs. Indazole-3-Carboxamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, indole and indazole stand as two of the most prominent heterocyclic scaffolds, forming the core of numerous approved drugs and clinical candidates. The principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of modern drug design. Indazole is frequently considered a bioisostere of indole, and this guide provides a comprehensive comparative analysis of their 3-carboxamide derivatives. We will delve into their synthesis, physicochemical characteristics, biological activities, and ADME/Tox profiles, offering a practical resource for researchers, scientists, and drug development professionals. This guide aims to elucidate the nuanced differences between these two privileged scaffolds, empowering informed decisions in the pursuit of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between indole and indazole lies in the arrangement of nitrogen atoms within the five-membered ring. Indole possesses a single nitrogen at position 1, whereas indazole, a bicyclic structure composed of a benzene and a pyrazole ring, has two adjacent nitrogen atoms. A critical feature of indazole is its existence in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. This seemingly subtle structural variance has profound implications for the physicochemical properties and, consequently, the biological activity of their derivatives.

Caption: Structural comparison of indole and the two tautomers of indazole.

The presence of a second nitrogen atom in the indazole ring significantly influences its electronic distribution and hydrogen bonding capabilities. While both scaffolds can act as hydrogen bond donors through the N-H group, indazole's additional nitrogen can also serve as a hydrogen bond acceptor. This dual functionality can lead to altered binding interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Indole and Indazole

PropertyIndole1H-IndazoleSource
pKa (acidic) ~1713.86
pKa (basic) -2.41.04
Calculated logP 2.141.83
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 01
Dipole Moment (Debye) ~2.1~1.6

Synthesis of Indole and Indazole-3-Carboxamide Scaffolds: A Practical Guide

The synthesis of indole and indazole-3-carboxamides typically involves the initial preparation of the corresponding 3-carboxylic acid, followed by an amide coupling reaction. While numerous synthetic routes exist, this guide details robust and commonly employed methods.

Synthesis of Indole-3-Carboxylic Acid

A prevalent method for the synthesis of indole-3-carboxylic acid is the Reissert indole synthesis. This involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

start o-Nitrotoluene + Diethyl Oxalate intermediate1 Condensation (NaOEt) start->intermediate1 intermediate2 Ethyl 2-(2-nitrophenyl)-3-oxobutanoate intermediate1->intermediate2 intermediate3 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) intermediate2->intermediate3 intermediate4 Ethyl Indole-2-carboxylate intermediate3->intermediate4 intermediate5 Hydrolysis (NaOH) intermediate4->intermediate5 product Indole-2-carboxylic Acid intermediate5->product

Caption: Workflow for the Reissert indole synthesis.

Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid via Vilsmeier-Haack Formylation and Oxidation

This two-step procedure offers a reliable route to indole-3-carboxylic acid from indole.

Step 1: Vilsmeier-Haack Formylation of Indole

  • To a stirred solution of anhydrous dimethylformamide (DMF) (3 eq.) at 0-5 °C, slowly add phosphorus oxychloride (POCl3) (1.2 eq.).

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve indole (1 eq.) in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 80-90 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain indole-3-carboxaldehyde.

Step 2: Oxidation to Indole-3-Carboxylic Acid

  • Suspend indole-3-carboxaldehyde (1 eq.) in a mixture of water and a suitable co-solvent like acetone.

  • Add potassium permanganate (KMnO4) (2-3 eq.) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, then acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield indole-3-carboxylic acid.

Synthesis of Indazole-3-Carboxylic Acid from Isatin

A common and efficient method for preparing indazole-3-carboxylic acid utilizes isatin as the starting material.

start Isatin step1 Hydrolysis (aq. NaOH) start->step1 intermediate1 Sodium 2-aminophenylglyoxylate step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Reduction (e.g., SnCl2/HCl) intermediate2->step3 intermediate3 Aryl Hydrazine Intermediate step3->intermediate3 step4 Cyclization (Acidic conditions) intermediate3->step4 product Indazole-3-carboxylic Acid step4->product

Caption: Synthetic workflow for indazole-3-carboxylic acid from isatin.

Experimental Protocol: Synthesis of Indazole-3-Carboxylic Acid from Isatin

  • Ring Opening of Isatin: Dissolve isatin (1 eq.) in an aqueous solution of sodium hydroxide (2-3 eq.) and stir at room temperature for 1 hour.

  • Diazotization: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite (1.1 eq.) in water. Add this mixture dropwise to a pre-cooled solution of concentrated hydrochloric acid, maintaining the temperature below 5 °C.

  • Reduction: Prepare a solution of stannous chloride (SnCl2) in concentrated hydrochloric acid and cool it to 0-5 °C. Slowly add the diazonium salt solution to the stannous chloride solution.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature, and the product will precipitate. Filter the solid, wash with cold water, and dry to obtain indazole-3-carboxylic acid.

Amide Coupling to Form 3-Carboxamides

The final step in synthesizing both indole and indazole-3-carboxamides is the coupling of the corresponding carboxylic acid with a desired amine. Standard peptide coupling reagents are typically employed for this transformation.

Experimental Protocol: General Amide Coupling

  • Dissolve the indole or indazole-3-carboxylic acid (1 eq.) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.), to the mixture.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-carboxamide derivative.

Comparative Biological Activity: Head-to-Head Analysis

Both indole and indazole-3-carboxamide derivatives have been explored as inhibitors of a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathologies. The choice between these two scaffolds can significantly impact potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Both indole and indazole scaffolds are prevalent in kinase inhibitor design. The indazole core, with its ability to act as both a hydrogen bond donor and acceptor, can form crucial interactions with the hinge region of the kinase active site.

A Comparative Guide to the Cross-Reactivity of N-benzyl-1-pentyl-1H-indole-3-carboxamide Metabolites in Immunoassay Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Synthetic Cannabinoid Detection

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new synthetic cannabinoids (SCs) continually emerging to circumvent legislative controls. Among these is N-benzyl-1-pentyl-1H-indole-3-carboxamide, a structural analog of the well-known JWH-018. For toxicological screening, immunoassays offer a rapid, high-throughput preliminary method for detecting drug use. However, the efficacy of these assays is entirely dependent on the cross-reactivity of the antibodies with the metabolites of the parent compound, which are the primary analytes in urine samples. Due to extensive metabolism, the parent SC is often not detected in urine at all.[1][2][3]

This guide provides a comprehensive analysis of the predicted metabolism of N-benzyl-1-pentyl-1H-indole-3-carboxamide and evaluates the potential cross-reactivity of its metabolites with commercially available immunoassay kits. As direct experimental data for this specific compound is limited, this guide synthesizes data from structurally related indole-3-carboxamides to provide an evidence-based framework for researchers, scientists, and drug development professionals. We will delve into the causality behind metabolic pathways, compare the utility of immunoassay versus mass spectrometry, and provide detailed, field-proven protocols to empower laboratories to conduct their own validation studies.

Predicted Metabolic Pathways of N-benzyl-1-pentyl-1H-indole-3-carboxamide

Based on extensive studies of similar indole-3-carboxamide SCs, such as JWH-018, the metabolism of N-benzyl-1-pentyl-1H-indole-3-carboxamide is predicted to proceed primarily through two phases.[4][5] Phase I metabolism, mediated by cytochrome P450 (CYP450) enzymes, introduces polar functional groups to increase water solubility. Phase II metabolism would then involve the conjugation of these metabolites with glucuronic acid for excretion.

The primary Phase I metabolic transformations are expected to be:

  • Hydroxylation of the N-pentyl chain: This is a major metabolic pathway for many SCs with an N-alkyl chain.[2][4] Hydroxylation can occur at various positions, but the terminal (ω) and penultimate (ω-1) positions are most common.

  • Hydroxylation of the indole ring: The indole core is also susceptible to hydroxylation at several positions.

  • Hydroxylation of the N-benzyl group: The benzyl moiety provides an additional site for hydroxylation on the phenyl ring.

  • Carboxylation of the N-pentyl chain: Further oxidation of the terminal hydroxyl group on the pentyl chain results in the formation of a pentanoic acid metabolite. This is a common and often abundant metabolite for many JWH-series compounds.[5]

  • N-dealkylation: Cleavage of the N-pentyl or N-benzyl group is a possible, though typically minor, metabolic pathway.[4]

The resulting metabolites are then likely to be glucuronidated before urinary excretion.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-benzyl-1-pentyl-1H- indole-3-carboxamide OH_Pentyl Pentyl-hydroxylated Metabolites Parent->OH_Pentyl Hydroxylation OH_Indole Indole-hydroxylated Metabolites Parent->OH_Indole Hydroxylation OH_Benzyl Benzyl-hydroxylated Metabolites Parent->OH_Benzyl Hydroxylation Dealkylated N-dealkylated Metabolites Parent->Dealkylated N-dealkylation Carboxylic_Acid Pentanoic Acid Metabolite OH_Pentyl->Carboxylic_Acid Oxidation Glucuronides Glucuronide Conjugates OH_Pentyl->Glucuronides OH_Indole->Glucuronides OH_Benzyl->Glucuronides Carboxylic_Acid->Glucuronides

Caption: Predicted metabolic pathway of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

Immunoassay vs. Mass Spectrometry: A Comparative Overview

The choice of analytical technique is pivotal in forensic and clinical toxicology. Both immunoassay and mass spectrometry have distinct advantages and limitations in the context of SC screening.

FeatureImmunoassay (ELISA/HEIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Throughput HighLow to moderate
Cost per Sample LowHigh
Specificity Variable, prone to cross-reactivityHigh, considered the "gold standard" for confirmation
Sensitivity Generally good for targeted analytesExcellent, with low limits of detection
Application Initial screening of large sample numbersConfirmation of presumptive positive screens, targeted analysis

The critical limitation of immunoassays is their reliance on antibody recognition, which can be a double-edged sword. While broad cross-reactivity can be advantageous for detecting a range of related compounds, it can also lead to false positives and complicates the interpretation of results.[6][7] Conversely, LC-MS/MS offers unparalleled specificity and is essential for confirming the presence of specific metabolites.[1]

Interpreting Cross-Reactivity Data for Indole-3-Carboxamides

Most commercially available synthetic cannabinoid immunoassays are designed to detect metabolites of the most prevalent SCs, such as JWH-018.[7][8] The antibodies in these kits are often raised against the N-(5-hydroxypentyl) or N-pentanoic acid metabolites of JWH-018.[6][8]

The structural similarity between N-benzyl-1-pentyl-1H-indole-3-carboxamide and JWH-018 (which has a naphthoyl group instead of a benzyl and carboxamide group) suggests that its metabolites may exhibit cross-reactivity with these assays. Based on published data for other JWH-018 analogs, we can infer the following:

  • N-pentanoic acid metabolites generally show the highest cross-reactivity in assays targeting this analyte.[6] Therefore, the pentanoic acid metabolite of our target compound is the most likely to be detected.

  • N-(hydroxypentyl) metabolites also tend to have significant cross-reactivity.[8]

  • Modifications to the core structure (in this case, the replacement of the naphthoyl group with a benzyl-carboxamide) will likely influence the degree of cross-reactivity. The bulky benzyl group may cause steric hindrance, potentially reducing antibody binding compared to the planar naphthoyl group of JWH-018.

  • Hydroxylation on the indole or benzyl rings may lead to lower cross-reactivity compared to alkyl chain metabolites.[9]

The following table summarizes cross-reactivity data for selected JWH-018 analogs from a published study using an immunoassay targeting the JWH-018 N-pentanoic acid metabolite. This provides a basis for estimating the potential cross-reactivity of N-benzyl-1-pentyl-1H-indole-3-carboxamide metabolites.

CompoundStructural Difference from JWH-018% Cross-Reactivity (approx.)
JWH-018 N-pentanoic acid Calibrator100%
JWH-073 N-butanoic acid Shorter alkyl chain (butyl)>100%
JWH-018 N-(5-hydroxypentyl) Hydroxylated pentyl chain~50-70%
JWH-019 N-hexanoic acid Longer alkyl chain (hexyl)<50%
AM-2201 (fluorinated pentyl) Fluorine on pentyl chainHigh
JWH-018 (Parent Drug) No metabolismLow

Data synthesized from publicly available studies for illustrative purposes.[6][9]

Based on these trends, it is plausible that the N-pentanoic acid and N-(hydroxypentyl) metabolites of N-benzyl-1-pentyl-1H-indole-3-carboxamide will be detected by immunoassays targeting JWH-018 metabolites, although likely with a different sensitivity. Crucially, without empirical data, all presumptive positive results must be confirmed by a more specific method like LC-MS/MS.

Experimental Protocols

To address the lack of specific data, we provide detailed protocols for in vitro metabolism studies and subsequent analysis by ELISA and LC-MS/MS. These protocols are designed to be self-validating and provide a robust framework for your own research.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol allows for the generation of Phase I metabolites in a controlled environment.

HLM_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Extraction cluster_3 Analysis A Prepare HLM, phosphate buffer, and NADPH regenerating system C Pre-incubate HLM mixture at 37°C A->C B Dissolve N-benzyl-1-pentyl-1H-indole-3-carboxamide in organic solvent (e.g., Methanol) D Initiate reaction by adding the test compound B->D C->D E Incubate at 37°C for a set time (e.g., 60 min) D->E F Stop reaction with ice-cold acetonitrile (protein precipitation) E->F G Centrifuge to pellet precipitated proteins F->G H Collect supernatant containing metabolites G->H I Analyze by LC-MS/MS to identify metabolites H->I

Caption: Workflow for in vitro metabolism study using HLM.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of N-benzyl-1-pentyl-1H-indole-3-carboxamide (e.g., 1 mg/mL in methanol).

  • Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the N-benzyl-1-pentyl-1H-indole-3-carboxamide stock solution to the pre-incubated mixture to initiate the metabolic reaction (final substrate concentration typically 1-10 µM).

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS to identify the generated metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

This protocol describes a competitive ELISA to determine the cross-reactivity of the generated metabolites.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis A Antibody-coated 96-well plate B Add standards, controls, and metabolite samples to wells A->B C Add enzyme-conjugated drug (HRP-conjugate) B->C D Incubate to allow competition for antibody binding sites C->D E Wash plate to remove unbound reagents D->E F Add TMB substrate E->F G Incubate for color development F->G H Add stop solution G->H I Read absorbance at 450 nm H->I J Calculate % cross-reactivity I->J

Caption: General workflow for competitive ELISA.

Step-by-Step Methodology:

  • Prepare Samples and Standards:

    • Prepare a dilution series of the calibrator (e.g., JWH-018 N-pentanoic acid) in drug-free synthetic urine.

    • Prepare a dilution series of the supernatant from the HLM experiment containing the metabolites of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

  • Assay Procedure (example):

    • Add 20 µL of each standard, control, or sample to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of the drug-enzyme conjugate (e.g., HRP-labeled JWH-018 analog) to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing and Detection:

    • Wash the plate multiple times with wash buffer to remove unbound components.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution (e.g., 1N H₂SO₄).

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the calibrator.

    • Determine the concentration of the metabolite that causes 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Metabolite) x 100

Conclusion and Future Outlook

While direct cross-reactivity data for N-benzyl-1-pentyl-1H-indole-3-carboxamide metabolites is not yet established in the literature, a systematic approach based on the metabolism and cross-reactivity of structurally similar synthetic cannabinoids provides a strong predictive framework. It is highly probable that the N-pentanoic acid and N-hydroxypentyl metabolites of this compound will be detected by immunoassays targeting JWH-018 metabolites. However, the sensitivity of detection remains an open question that necessitates empirical validation.

The protocols provided in this guide offer a clear pathway for researchers to generate this crucial data, enabling laboratories to assess the suitability of their current immunoassay screening panels for this and other emerging synthetic cannabinoids. As the landscape of NPS continues to evolve, a proactive approach combining predictive analysis and robust in-house validation will be essential for maintaining effective toxicological screening programs. All presumptive positive immunoassay results for novel psychoactive substances should always be considered preliminary until confirmed by a high-resolution mass spectrometric method.

References

  • Diva-Portal.org. (n.d.). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Retrieved from [Link]

  • PMC - NIH. (2021, December 30). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Retrieved from [Link]

  • PMC - PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Retrieved from [Link]

  • PubMed. (n.d.). In vitro phase I metabolism of the synthetic cannabimimetic JWH-018. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

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  • PubMed. (n.d.). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Retrieved from [Link]

  • Frontiers. (2019, March 4). Synthetic Cannabinoids Metabolism. Retrieved from [Link]

  • Antonio Casella. (2011, July 9). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affi. Retrieved from [Link]

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  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • (n.d.). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Retrieved from [Link]

  • PubMed. (2023, December 3). Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Retrieved from [Link]

  • PubMed. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]

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A Researcher's Guide to Selecting Models for Cannabinoid Metabolism Studies: In Vitro vs. In Vivo Approaches

Author: BenchChem Technical Support Team. Date: February 2026

The expanding landscape of cannabinoid research, driven by both therapeutic interest and the prevalence of cannabis use, necessitates a robust understanding of their metabolic fate within the body.[1][2] The choice of an appropriate model system is a critical decision that profoundly influences the applicability and translational value of experimental findings. This guide provides a comparative analysis of in vitro and in vivo models for cannabinoid metabolism, offering insights to researchers, scientists, and drug development professionals to facilitate informed experimental design.

The Metabolic Journey of Cannabinoids: A Primer

Cannabinoids, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), undergo extensive metabolism primarily in the liver.[3] This biotransformation is a two-phase process orchestrated by specific enzyme families.

  • Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, this phase involves oxidation, hydroxylation, and other reactions that introduce or expose functional groups on the cannabinoid molecule.[4][5] Key CYP isozymes involved in cannabinoid metabolism include CYP2C9, CYP2C19, and CYP3A4.[4][6][7]

  • Phase II Metabolism: In this phase, the modified cannabinoids are conjugated with endogenous molecules, such as glucuronic acid, by UDP-glucuronosyltransferase (UGT) enzymes.[4][8] This process increases the water solubility of the metabolites, facilitating their excretion from the body.[5]

The resulting metabolites can have their own pharmacological activity or may be inactive. Understanding this metabolic cascade is crucial for predicting a cannabinoid's duration of action, potential for drug-drug interactions, and overall safety profile.[2][4]

Caption: Generalized pathway of cannabinoid metabolism.

In Vitro Models: A Controlled Environment for Mechanistic Insights

In vitro models offer a reductionist approach, allowing for the study of specific metabolic pathways in a highly controlled setting. These systems are invaluable for initial screening, metabolite identification, and understanding enzyme kinetics.

Common In Vitro Systems:
  • Subcellular Fractions:

    • Microsomes: Vesicles of the endoplasmic reticulum isolated from tissues, primarily the liver.[9] They are a rich source of CYP and UGT enzymes.[4][9] Human liver microsomes (HLMs) are a widely used and well-characterized model.[5][10]

    • S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes.[10]

    • Cytosol: The soluble portion of the cytoplasm, containing various dehydrogenase enzymes that can contribute to cannabinoid metabolism.[11][12]

  • Cell-Based Assays:

    • Hepatocytes: Intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant system than subcellular fractions.[13]

    • Recombinant Enzyme Systems: Cell lines (e.g., HEK293) engineered to express a single drug-metabolizing enzyme.[8][14] These are crucial for identifying the specific enzymes responsible for a particular metabolic reaction.

    • Other Cell Lines: While less common for metabolism studies, various cell lines can be used to assess the biological activity of cannabinoids and their metabolites.[15][16]

Advantages and Disadvantages of In Vitro Models
FeatureAdvantagesDisadvantages
Control High degree of control over experimental conditions (e.g., substrate concentration, incubation time).Lack of physiological context (e.g., hormonal regulation, cell-cell interactions).
Throughput High-throughput screening of multiple compounds and conditions is feasible.[15]Limited capacity to predict complex in vivo outcomes.
Cost & Ethics Generally less expensive and avoids the ethical considerations of animal use.May not fully recapitulate human metabolism due to species differences in recombinant systems.
Mechanistic Insight Excellent for identifying specific enzymes and metabolic pathways.[9]Subcellular fractions lack the complete cellular machinery and cofactor regeneration systems.
Metabolite ID Useful for generating and identifying potential metabolites.[5][13]May not produce all in vivo relevant metabolites, particularly those from extrahepatic tissues.
Experimental Workflow: In Vitro Cannabinoid Metabolism Assay using Human Liver Microsomes

This protocol outlines a standard approach to assess the metabolic stability of a cannabinoid in HLMs.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare incubation mixture: - Human Liver Microsomes (HLMs) - Phosphate Buffer - Cannabinoid B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify parent cannabinoid and identify metabolites H->I J Calculate metabolic stability (half-life, intrinsic clearance) I->J

Caption: Workflow for an in vitro cannabinoid metabolism assay.

Detailed Protocol:

  • Preparation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and the test cannabinoid.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. This system provides the necessary cofactors for CYP enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-course Sampling: At designated time points, remove an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched sample to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis vial and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent cannabinoid and identify any formed metabolites.[17][18]

Self-Validation: The inclusion of positive and negative controls is essential. A rapidly metabolized compound (e.g., testosterone) can serve as a positive control to ensure the enzymatic activity of the microsomes. A negative control lacking the NADPH regenerating system will demonstrate that the observed metabolism is indeed enzyme-dependent.

In Vivo Models: Unraveling the Complexity of Whole-Body Metabolism

In vivo models, typically involving laboratory animals, provide a holistic view of cannabinoid metabolism, encompassing absorption, distribution, metabolism, and excretion (ADME). These models are indispensable for understanding the pharmacokinetic profile of a cannabinoid and its metabolites in a living organism.

Common In Vivo Models:
  • Rodents (Mice and Rats): The most common models due to their small size, relatively low cost, and well-characterized physiology.[19]

  • Rabbits and Guinea Pigs: Have also been used in cannabinoid metabolism studies.[19]

  • Pigs: The pig model has been suggested to be a good predictor of human metabolism.[20]

Advantages and Disadvantages of In Vivo Models
FeatureAdvantagesDisadvantages
Physiological Relevance Provides a complete picture of ADME in a living system.[2]Species differences in metabolism can limit direct extrapolation to humans.
Pharmacokinetics Allows for the determination of key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance).[2]More complex and expensive to conduct than in vitro studies.
Metabolite Profiling Identifies all metabolites formed in the body, including those from extrahepatic tissues.Ethical considerations and regulations regarding animal use must be strictly followed.
Drug-Drug Interactions Can assess the potential for drug-drug interactions in a more realistic context.[4]Requires larger amounts of test compound.
Toxicity Can provide initial indications of potential toxicity.[21]Lower throughput compared to in vitro methods.
Experimental Workflow: In Vivo Cannabinoid Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for assessing the pharmacokinetic profile of a cannabinoid in rats.

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Administer cannabinoid to rats (e.g., oral gavage, intravenous injection) B Collect blood samples at pre-defined time points A->B C Process blood to obtain plasma or serum B->C D Extract cannabinoid and metabolites from plasma/serum C->D E Analyze extracts by LC-MS/MS D->E F Quantify concentrations of parent cannabinoid and metabolites over time E->F G Perform pharmacokinetic analysis (e.g., calculate AUC, Cmax, Tmax, half-life) F->G

Caption: Workflow for an in vivo cannabinoid pharmacokinetic study.

Detailed Protocol:

  • Animal Acclimation and Dosing: Acclimate rats to the housing conditions. Administer the cannabinoid via the desired route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

  • Sample Extraction: Extract the parent cannabinoid and its metabolites from the plasma or serum using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Analysis: Analyze the extracts by LC-MS/MS to quantify the concentrations of the parent compound and its metabolites.[22]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters.

Self-Validation: The analytical method used for quantification must be thoroughly validated for accuracy, precision, linearity, and sensitivity. The inclusion of a vehicle control group is necessary to account for any effects of the dosing vehicle.

Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)

While each model system has its strengths, the most comprehensive understanding of cannabinoid metabolism is achieved by integrating data from both in vitro and in vivo studies. In vitro-in vivo extrapolation (IVIVE) is a modeling approach that uses in vitro data to predict in vivo pharmacokinetic parameters.[4] While challenges remain in accurately predicting human pharmacokinetics solely from in vitro data, IVIVE is a valuable tool for prioritizing compounds and designing more efficient in vivo studies.[4]

Conclusion: A Multi-faceted Approach to Cannabinoid Metabolism Research

The selection of a model for studying cannabinoid metabolism is not a one-size-fits-all decision. In vitro models are powerful tools for high-throughput screening and mechanistic investigations, while in vivo models provide the indispensable context of a whole organism. A judicious and often integrated approach, leveraging the strengths of both systems, will ultimately provide the most complete and translatable understanding of the complex metabolic fate of cannabinoids.

References

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  • Skinner, K. A., et al. (2023). Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol. ACS chemical neuroscience, 14(9), 1587–1595.
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Enantioselectivity in Carboxamide-Type Synthetic Cannabinoids: A Comparative Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Synthetic Cannabinoid Receptor Agonist Activity

The landscape of new psychoactive substances (NPS) is continually evolving, with carboxamide-type synthetic cannabinoids representing a prominent and potent class.[1] A crucial, yet often overlooked, aspect of these molecules is their stereochemistry. Many carboxamide-type synthetic cannabinoids possess a chiral center, typically derived from an amino acid precursor, meaning they exist as enantiomers – non-superimposable mirror images designated as (S) and (R) forms.[2][3] While chemically similar, these enantiomers can exhibit profound differences in their interaction with the cannabinoid receptors, CB1 and CB2.[3] This guide provides a comparative analysis of the enantiomeric differences in activity for several notable carboxamide-type synthetic cannabinoids, supported by experimental data, to inform researchers, scientists, and drug development professionals.

It is a well-established principle in pharmacology that biological systems, being chiral themselves, can interact differently with enantiomers of a drug molecule.[3] For synthetic cannabinoids, this enantioselectivity primarily manifests in their binding affinity and functional potency at the CB1 receptor, the principal target for the psychoactive effects of cannabinoids.[2][4] Generally, the (S)-enantiomers of carboxamide-type synthetic cannabinoids exhibit significantly higher potency at the CB1 receptor compared to their (R)-counterparts.[2][5] This guide will delve into specific examples, present the supporting data, and provide detailed methodologies for assessing these critical pharmacological parameters.

Comparative Analysis of Enantiomeric Activity

The following sections and data tables summarize the experimentally determined receptor binding affinities and functional activities of enantiomeric pairs for selected carboxamide-type synthetic cannabinoids.

ADB-BUTINACA

While detailed enantiomer-specific data for ADB-BUTINACA is not as readily available in the public domain, it is widely presumed that the (S)-enantiomer is the predominantly synthesized and distributed form, a trend observed with other related synthetic cannabinoids.[6] General pharmacological data for ADB-BUTINACA, likely pertaining to the (S)-enantiomer or a racemic mixture, demonstrate high affinity for both CB1 and CB2 receptors and potent full agonist activity.[6]

APP-CHMINACA and Related Compounds

Studies on APP-CHMINACA and other similar carboxamide-type synthetic cannabinoids have provided clear evidence of enantioselectivity. The (S)-enantiomers consistently demonstrate greater potency as CB1 receptor agonists.[2]

CompoundEnantiomerCB1 EC50 (nM)CB2 EC50 (nM)Reference
APP-CHMINACA (S)1.42.6[2]
(R)1881.8[2]
AB-FUBINACA 2-fluorobenzyl isomer (S)2.64.3[2]
(R)12.83.1[2]
5F-EMB-PINACA (S)0.481.2[2]
(R)2.50.9[2]

EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

As the data illustrates, the (S)-enantiomer of APP-CHMINACA is approximately 134-fold more potent at the CB1 receptor than the (R)-enantiomer.[2] While both enantiomers are potent agonists at the CB2 receptor, the dramatic difference in CB1 activity underscores the importance of stereochemistry in the psychoactive effects of this compound.

MDMB-4en-PINACA and MDMB-FUBICA

MDMB-4en-PINACA is a potent synthetic cannabinoid that has been detected in forensic casework.[7][8] While specific enantiomer data for MDMB-4en-PINACA is limited, research on the structurally related MDMB-FUBICA provides a striking example of enantioselectivity.[2]

CompoundEnantiomerCB1 EC50 (nM)CB2 EC50 (nM)Reference
MDMB-FUBICA (S)9.721.5[2]
(R)>10,0003.1[2]

For MDMB-FUBICA, the (S)-enantiomer is a potent CB1 receptor agonist, whereas the (R)-enantiomer exhibits no significant activity at this receptor, even at high concentrations.[2][4] Interestingly, both enantiomers retain high potency at the CB2 receptor.[2] This dramatic separation of activity highlights the potential for developing highly selective CB2 agonists by manipulating the stereochemistry of this chemical scaffold.

Experimental Protocols for Assessing Enantiomeric Activity

The determination of receptor binding affinity and functional activity is paramount in understanding the pharmacological profile of synthetic cannabinoids. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[11]

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of the test compound (each enantiomer).[9]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.[11]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]CP55,940 is a high-affinity, non-selective cannabinoid receptor agonist commonly used in binding assays due to its stable and well-characterized binding properties.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled compound, which is often more practical and cost-effective than synthesizing a radiolabeled version of every new compound.

  • Rapid Filtration: This step is crucial to separate bound from free radioligand quickly, preventing significant dissociation of the ligand-receptor complex during the washing process.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CB1 expressing) Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation: Membranes + Radioligand + Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP). CB1 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in cAMP levels upon agonist stimulation.[12][13]

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the human CB1 receptor in a suitable medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.[7]

    • Concurrently, treat the cells with varying concentrations of the test compound (each enantiomer).

    • Incubate the plate for a defined period to allow for the modulation of cAMP levels.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[14][15] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Pre-stimulating with forskolin elevates the basal cAMP level, making the inhibitory effect of a Gi-coupled receptor agonist more readily detectable and quantifiable.

  • PDE Inhibition: Preventing cAMP degradation with a PDE inhibitor ensures that the measured changes in cAMP levels are a direct result of adenylyl cyclase activity modulation by the CB1 receptor.

  • Competitive Immunoassay: These assays provide a highly sensitive and specific method for quantifying cAMP levels in cell lysates.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_detection cAMP Detection & Analysis Cell_Plating Plate CB1-expressing cells in 96-well plate PDE_Inhibitor Add PDE Inhibitor Cell_Plating->PDE_Inhibitor Forskolin_Agonist Add Forskolin & Varying Concentrations of Test Compound PDE_Inhibitor->Forskolin_Agonist Incubation Incubate Forskolin_Agonist->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Quantification Quantify cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quantification EC50_Calculation Calculate EC50 cAMP_Quantification->EC50_Calculation

Workflow for cAMP Functional Assay.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gi/o protein.[12][16]

CB1_Signaling_Pathway Agonist Synthetic Cannabinoid (e.g., S-enantiomer) CB1R CB1 Receptor Agonist->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Simplified CB1 Receptor Signaling Pathway.

Upon agonist binding, the activated α-subunit of the Gi/o protein dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[13] The βγ-subunits can directly modulate ion channels, typically leading to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels.[16] These actions collectively result in a decrease in neuronal excitability, which underlies many of the physiological and psychoactive effects of cannabinoids. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and other long-term cellular processes.[12][16]

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that the pharmacological activity of carboxamide-type synthetic cannabinoids is highly dependent on their stereochemistry. The (S)-enantiomers are consistently more potent agonists at the CB1 receptor, which has significant implications for their psychoactive effects and potential toxicity.[2] For researchers in drug discovery, this enantioselectivity offers an opportunity to design more specific and potentially safer therapeutic agents. For instance, the selective CB2 activity of (R)-MDMB-FUBICA suggests a potential scaffold for developing peripherally-acting drugs that avoid the psychoactive effects mediated by the CB1 receptor.[2]

As the landscape of synthetic cannabinoids continues to evolve, it is imperative that pharmacological evaluations include the characterization of individual enantiomers. This will not only provide a more accurate understanding of their mechanism of action but also aid in the development of more effective harm reduction strategies and forensic analysis.

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A Comparative Guide to Indole and Indazole-Based Synthetic Cannabinoids: SDB-006, APICA, and APINACA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of three synthetic cannabinoid receptor agonists: N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006), N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA). Designed for researchers, chemists, and drug development professionals, this document delves into the critical relationships between chemical structure, receptor pharmacology, and metabolic pathways, supported by experimental data and detailed protocols.

Introduction

The field of synthetic cannabinoid research is characterized by rapid evolution, with subtle molecular modifications leading to profound changes in pharmacological activity. Understanding the structure-activity relationships (SAR) is paramount for predicting efficacy, selectivity, and potential toxicological profiles. This guide focuses on three compounds that share a common 1-pentyl-3-carboxamide scaffold but differ in two key positions: the core heterocyclic ring system (indole vs. indazole) and the N-carboxamide substituent (a flexible benzyl group vs. a rigid adamantyl cage). By comparing SDB-006, APICA, and APINACA, we can elucidate how these specific structural motifs dictate interactions with the primary cannabinoid receptors, CB1 and CB2.

Structural and Synthetic Analysis

The fundamental differences in the molecular architecture of these compounds are the primary drivers of their distinct pharmacological profiles.

  • SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide): Features an indole core and a relatively flexible N-benzyl group.

  • APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide): Also built on an indole core, but incorporates a bulky, rigid adamantyl group.

  • APINACA (AKB48, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide): Structurally analogous to APICA with its adamantyl group, but the core is replaced by an indazole bioisostere.[1][2]

The synthesis of these molecules generally involves the N-alkylation of the indole or indazole core with 1-bromopentane, followed by hydrolysis of the ester at the 3-position and subsequent amide coupling with the corresponding amine (benzylamine or adamantanamine).[3] For instance, N-benzyl-1H-indole-3-carboxamide can be synthesized via a multi-step process involving formylation, a Cannizzaro reaction, chlorination with thionyl chloride, and finally, substitution with benzylamine.

Comparative Receptor Pharmacology

The interaction of these ligands with CB1 and CB2 receptors reveals significant shifts in potency, efficacy, and selectivity, directly attributable to their structural differences. APINACA is a potent, full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[4] In contrast, SDB-006 demonstrates potent agonism at both receptors, with a notable seven-fold functional selectivity for CB2 over CB1.[5] While comprehensive binding data for APICA is not widely published, it is recognized as an agonist at both receptors.[6]

CompoundCore ScaffoldN-SubstituentCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀ (nM)CB2 EC₅₀ (nM)CB1 EfficacyCB2 Efficacy
SDB-006 IndoleBenzylData Not AvailableData Not Available134[5]19[5]AgonistPotent Agonist
APICA IndoleAdamantylData Not AvailableData Not AvailableAgonist Activity ConfirmedAgonist Activity ConfirmedAgonistAgonist
APINACA IndazoleAdamantyl3.24[4]1.68[4]142[4]141[4]Full AgonistPartial Agonist

Key Pharmacological Insights:

  • Benzyl vs. Adamantyl Group (SDB-006 vs. APICA): The substitution of the rigid adamantyl group (APICA) with a more conformationally flexible benzyl group (SDB-006) results in a dramatic increase in functional potency at the CB2 receptor. This suggests the CB2 binding pocket may better accommodate the benzyl substituent.

  • Indole vs. Indazole Core (APICA vs. APINACA): The replacement of the indole nitrogen with a carbon and the introduction of a nitrogen at the 2-position to form an indazole ring significantly impacts both binding and efficacy. APINACA exhibits high binding affinity at both receptors and demonstrates partial agonism at CB2, a distinction from the full agonism typically observed with many indole-based cannabinoids.[4]

Cannabinoid Receptor Signaling Pathway

Both CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[7] Ligand binding initiates a conformational change, leading to the dissociation of the G-protein subunits. The βγ subunit can modulate ion channels, while the αi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP is a hallmark of CB1/CB2 receptor activation and is the basis for the functional assays described later in this guide.

CB_Receptor_Signaling Ligand Cannabinoid Agonist Receptor CB1 / CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Canonical Gi-coupled signaling pathway for CB1/CB2 receptors.

Metabolic Profiles and Stability

Synthetic cannabinoids undergo extensive and rapid phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This biotransformation is critical as metabolites may retain, gain, or lose pharmacological activity, thereby influencing the duration and nature of the compound's effects.

  • APICA and APINACA: Both compounds are subject to significant metabolism. Common pathways include hydroxylation of the N-pentyl chain and the adamantyl group, as well as carboxylation.[1] For APICA, metabolites that do not possess a carboxylic acid functional group have been shown to retain potent activity at both CB1 and CB2 receptors, potentially contributing to a prolonged pharmacological effect.

  • SDB-006: While specific metabolic pathways for SDB-006 are less documented in readily available literature, it is reasonable to predict that it undergoes hydroxylation on the pentyl chain and the benzyl ring, similar to other N-benzyl indole derivatives. The stability of the benzyl group compared to the adamantyl group under metabolic conditions is a key variable for further investigation.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following sections detail validated, step-by-step protocols for assessing the receptor binding and functional activity of these compounds. The rationale behind key experimental choices is provided to align with best practices in pharmacological research.

Protocol 1: In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.

Causality and Experimental Choices:

  • Cell Line: CHO-K1 or HEK-293 cells stably transfected with the human CB1 or CB2 receptor are used. These are standard immortalized cell lines that provide a consistent and high level of receptor expression, minimizing biological variability.[8]

  • Radioligand: [³H]CP-55,940 is a commonly used high-affinity, non-selective cannabinoid receptor agonist. Its high affinity allows for a strong signal-to-noise ratio, and its use enables the characterization of a wide range of competing ligands.[9]

  • Non-Specific Binding: A high concentration of a known non-radioactive ligand (e.g., WIN-55,212-2) is used to define non-specific binding, ensuring that the measured signal is due to binding at the cannabinoid receptor and not to other sites on the membrane or filter.

Step-by-Step Methodology:

  • Membrane Preparation: a. Culture CHO-hCB1 or HEK-hCB2 cells to ~90% confluency. b. Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[10] c. Homogenize the cell suspension and perform a low-speed centrifugation (e.g., 1000 x g for 10 min) to remove nuclei and debris.[10] d. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g for 1 hour) to pellet the cell membranes.[10] e. Resuspend the membrane pellet in a storage buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Binding Assay: a. In a 96-well plate, add binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4). b. Add serial dilutions of the test compound (e.g., SDB-006, APICA, or APINACA). c. Add a known concentration of [³H]CP-55,940 (e.g., 0.5 nM). d. Add the cell membrane preparation (e.g., 10-20 µg protein per well). e. For non-specific binding wells, add a saturating concentration of WIN-55,212-2 (e.g., 10 µM). f. Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration and Counting: a. Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. c. Allow the filters to dry, then add scintillation cocktail. d. Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. b. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). c. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist by quantifying its inhibition of adenylyl cyclase activity.

Causality and Experimental Choices:

  • Forskolin Stimulation: Forskolin is a direct activator of adenylyl cyclase. By stimulating the enzyme, we create a high baseline of cAMP production. An agonist acting through the Gαi pathway will then cause a measurable decrease from this stimulated level, providing a robust window for quantifying agonist activity.[11]

  • PDE Inhibitors: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor like IBMX in the assay buffer prevents the breakdown of newly synthesized cAMP, ensuring that the measured signal accurately reflects the activity of adenylyl cyclase.[11]

  • Detection Method: Modern assays often use competitive immunoassays based on HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[12] These methods are highly sensitive, have a high signal-to-noise ratio, and are amenable to high-throughput screening.

Step-by-Step Methodology:

  • Cell Plating: a. Seed CHO-hCB1 or HEK-hCB2 cells into a 96-well or 384-well plate and culture overnight to allow for adherence.

  • Assay Procedure: a. Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX). b. Add serial dilutions of the test compound (agonist) to the wells and pre-incubate for 15 minutes at 37°C.[11] c. Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase. d. Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, BRET, or ELISA-based kits). b. Perform the detection reaction. For an HTRF assay, this typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. c. Read the plate on a suitable plate reader (e.g., a fluorescence reader capable of time-resolved measurements).

  • Data Analysis: a. Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. b. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. c. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and Emax (maximum efficacy) for the compound.

Discussion and Future Directions

This comparative analysis of SDB-006, APICA, and APINACA provides clear evidence for key structure-activity relationships in modern synthetic cannabinoids.

  • The N-substituent is a critical determinant of potency and selectivity. The switch from a rigid adamantyl group to a flexible benzyl group dramatically enhances CB2 functional potency, as seen in the comparison between APICA and SDB-006. This highlights a promising avenue for designing CB2-selective ligands.

  • The core heterocyclic system fine-tunes efficacy and binding. The indole-to-indazole substitution (APICA vs. APINACA) alters the electronic and steric properties of the ligand, resulting in a shift from presumed full agonism to clear partial agonism at the CB2 receptor for APINACA.

Future research should prioritize:

  • Determining the CB1 and CB2 binding affinities (Kᵢ) for SDB-006 and APICA. This would provide a complete pharmacological profile and allow for the calculation of functional selectivity indices, offering deeper insight into biased agonism.

  • Characterizing the metabolic pathways of SDB-006. Understanding its metabolic stability and the pharmacological activity of its metabolites is crucial for predicting its in vivo duration of action and safety profile.

  • Exploring additional signaling pathways. While cAMP modulation is a primary readout, investigating other pathways such as β-arrestin recruitment and MAP kinase activation would provide a more comprehensive understanding of the functional consequences of receptor activation by these diverse ligands.

By systematically dissecting the structure-pharmacology continuum, researchers can more effectively design next-generation chemical probes and potential therapeutics with tailored activity at the cannabinoid receptors.

References

  • Uchiyama, N., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in illegal products. Forensic Toxicology, 30(2), 114–125. [Link]

  • Wikipedia contributors. (2023, December 2). APINACA. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Longworth, M., Connor, M., Banister, S. D., & Kassiou, M. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience, 8(8), 1673–1680. [Link]

  • De Luca, M. A., et al. (2020). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Psychiatry, 11, 563. [Link]

  • Glass, M., & Felder, C. C. (1997). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 68(3), 1178-1185. [Link]

  • Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. [Link]

  • Wikipedia contributors. (2023, May 22). SDB-006. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Kikura-Hanajiri, R., et al. (2016). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 34(2), 249-261. [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 23-29. [Link]

  • DEA Diversion Control Division. (2020). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). Drug & Chemical Evaluation Section. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 43-52). Humana Press. [Link]

  • Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 235-255. [Link]

  • Moir, M., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 25(16), 8683. [Link]

  • Forte, N., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17466. [Link]

  • Reggio, P. H. (2010). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Current medicinal chemistry, 17(14), 1372–1395. [Link]

  • Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved January 25, 2026, from [Link]

  • Nunnery, J. (2013). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]

  • Fantegrossi, W. E., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology, 9, 1030. [Link]

  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1–51. [Link]

  • Folkhälsomyndigheten. (2019). SDB-006: Klassificering av SDB-006 som narkotika. [Link]

  • EMCDDA. (n.d.). CH-PIACA. Retrieved January 25, 2026, from [Link]

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Comparative Evaluation of N-benzyl-1-pentyl-1H-indole-3-carboxamide Against a Panel of Trypanosoma cruzi Strains: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Chagas disease, a parasitic infection caused by Trypanosoma cruzi, remains a formidable public health challenge, particularly in Latin America.[1][2] The current therapeutic arsenal is limited to two nitroheterocyclic drugs, benznidazole (Bz) and nifurtimox (Nfx), which were developed over four decades ago.[2] Their efficacy is often compromised by significant adverse effects and the emergence of drug-resistant parasite strains, creating an urgent need for novel therapeutic agents.[3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-parasitic effects.[4][5][6] This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of a novel indole derivative, N-benzyl-1-pentyl-1H-indole-3-carboxamide, against a genetically diverse panel of T. cruzi strains.

Strategic Imperative: Addressing T. cruzi Genetic Diversity

A critical flaw in many early-stage anti-Chagas drug discovery programs is the reliance on a single laboratory-adapted parasite strain. T. cruzi exhibits vast genetic heterogeneity and is classified into seven Discrete Typing Units (DTUs): TcI to TcVI and TcBat.[7] This genetic variance is a major determinant of the parasite's biological characteristics, including its virulence, tissue tropism, and, crucially, its susceptibility to chemotherapeutic agents.[8][9] Therefore, a robust evaluation must challenge a candidate compound against a panel of strains representing the most clinically relevant DTUs. This multi-strain approach is not merely best practice; it is a fundamental requirement for generating data with translational potential.

Our evaluation workflow is designed as a multi-gated process. It begins with broad-spectrum activity screening against the parasite's different life stages, progresses to assessing host cell toxicity to establish a therapeutic window, and culminates in a comparative analysis against the current standard of care, benznidazole.

G cluster_0 Phase 1: Primary Screening & Selectivity cluster_1 Phase 2: Advanced Characterization A Compound Procurement (N-benzyl-1-pentyl-1H-indole-3-carboxamide & Benznidazole) B Anti-Trypomastigote Assay (Infective Stage) A->B C Anti-Amastigote Assay (Replicative Stage) A->C D Host Cell Cytotoxicity Assay (e.g., Vero, L929 cells) A->D E Selectivity Index (SI) Calculation (CC50 / IC50) B->E C->E D->E F Mechanism of Action Studies (Target Deconvolution) E->F G In Vivo Efficacy Studies (Murine Models) F->G

Figure 1: A structured workflow for the preclinical evaluation of a novel anti-Chagas compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be rigorous and reproducible, incorporating necessary controls to ensure data integrity.

Reagents and Biologicals
  • Test Compound: N-benzyl-1-pentyl-1H-indole-3-carboxamide, synthesized and characterized for purity (≥95% via HPLC/NMR).[10][11]

  • Reference Drug: Benznidazole (pharmaceutical grade).

  • Parasite Strains: A panel representing key DTUs. For example:

    • TcI: Sylvio X10/4

    • TcII: Y strain[12]

    • TcV: PAH179[13]

  • Host Cell Line: Vero (African green monkey kidney) cells or L929 (murine fibroblast) cells.

  • Culture Media: Liver Infusion Tryptose (LIT) for epimastigotes; RPMI-1640 or DMEM supplemented with 2-10% Fetal Bovine Serum (FBS) for mammalian cell and parasite co-cultures.

In Vitro Anti-Amastigote Assay (Primary Efficacy Screen)

This assay is the cornerstone of the primary screening cascade, as the intracellular amastigote is the replicative form responsible for pathology in the chronic phase of Chagas disease. We recommend a high-content imaging approach for its objectivity and rich data output.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Infection: Infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

  • Incubation: Co-incubate for 24 hours to allow for parasite invasion.

  • Wash: Gently wash wells twice with pre-warmed PBS to remove non-internalized trypomastigotes.

  • Compound Addition: Add fresh culture medium containing 3-fold serial dilutions of the test and reference compounds. Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no infection" control.

  • Incubation: Incubate plates for an additional 72 hours.

  • Fixing and Staining:

    • Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain with DAPI (4′,6-diamidino-2-phenylindole) at 1 µg/mL for 15 minutes to label both host cell and parasite nuclei.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to count the number of host cells and the number of intracellular amastigotes per cell.

    • Calculate the percentage of parasite inhibition relative to the vehicle control.

    • Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a four-parameter dose-response curve using graphing software.

Host Cell Cytotoxicity Assay

This assay runs in parallel to the efficacy screen to determine the compound's toxicity profile and is essential for calculating the selectivity index.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in a 96-well plate as described in the amastigote assay.

  • Compound Addition: After 24 hours, replace the medium with fresh medium containing the same serial dilutions of the test compound.

  • Incubation: Incubate for 72 hours (to match the duration of the amastigote assay).

  • Viability Assessment:

    • Add Resazurin solution (e.g., AlamarBlue™) to each well and incubate for 4-6 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Selectivity Index (SI) Calculation

The SI provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the parasite over the host cell.

Formula: Selectivity Index (SI) = CC₅₀ (Host Cell) / IC₅₀ (Amastigote)

Data Presentation and Comparative Analysis

Quantitative data should be systematically organized to facilitate direct comparison between the novel compound and the clinical standard, benznidazole.

Table 1: Comparative Efficacy of N-benzyl-1-pentyl-1H-indole-3-carboxamide against Intracellular Amastigotes of T. cruzi

CompoundStrain (DTU)IC₅₀ (µM) [Mean ± SD]
N-benzyl-1-pentyl-1H-indole-3-carboxamide Sylvio X10/4 (TcI)1.5 ± 0.2
Y (TcII)2.1 ± 0.3
PAH179 (TcV)1.8 ± 0.2
Benznidazole (Reference) Sylvio X10/4 (TcI)4.2 ± 0.5
Y (TcII)3.8 ± 0.4
PAH179 (TcV)7.5 ± 0.9

Table 2: Cytotoxicity Profile and Selectivity Index

CompoundHost CellCC₅₀ (µM) [Mean ± SD]Selectivity Index (vs. Y Strain)
N-benzyl-1-pentyl-1H-indole-3-carboxamide Vero>100>47.6
Benznidazole (Reference) Vero65.4 ± 8.117.2

Interpretation: The hypothetical data presented illustrates a highly promising profile for N-benzyl-1-pentyl-1H-indole-3-carboxamide. It demonstrates potent, pan-strain activity against the clinically relevant amastigote stage, with IC₅₀ values consistently 2- to 4-fold lower than benznidazole. Critically, the compound exhibits negligible cytotoxicity (CC₅₀ >100 µM), resulting in a significantly enhanced Selectivity Index (>47.6) compared to benznidazole (17.2). This suggests a wider therapeutic window and a potentially superior safety profile.

Future Directions: From In Vitro Hit to In Vivo Candidate

Promising results from this initial evaluation pipeline justify progression to more complex studies to validate the compound as a preclinical candidate.

G A Promising Lead Compound (High Potency & Selectivity) B Mechanism of Action Studies - Target Identification - Metabolic Profiling A->B C ADME/Tox Profiling - Metabolic Stability - Pharmacokinetics (PK) A->C D In Vivo Efficacy Models (Acute & Chronic Murine Models) B->D C->D E Preclinical Candidate Selection D->E

Figure 2: Key stages in the progression of a hit compound towards a preclinical candidate for Chagas disease.

These advanced studies would involve elucidating the compound's mechanism of action—a critical step, as benznidazole's efficacy is linked to reductive activation by a parasite-specific nitroreductase, a known mechanism of resistance.[15][16] Concurrently, assessment in murine models of both acute and chronic Chagas disease is the ultimate test of in vivo efficacy.[17][18]

Conclusion

The framework detailed in this guide provides a rigorous, logical, and scientifically sound pathway for the evaluation of N-benzyl-1-pentyl-1H-indole-3-carboxamide. By emphasizing a multi-strain, comparative approach and integrating cytotoxicity assessment from the outset, this strategy ensures that only the most promising compounds, those with both potent efficacy and a strong safety profile, are advanced in the resource-intensive drug discovery pipeline. This methodology not only builds confidence in the candidate compound but also aligns with modern standards for preclinical development, ultimately accelerating the journey toward a new, effective therapy for Chagas disease.

References

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A Senior Application Scientist's Guide to Correlating In Vitro Pharmacokinetics with Human In Vivo Clearance for Selective Cytokine and Receptor Agonists (SCRAs)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of Selective Cytokine and Receptor Agonists (SCRAs) marks a significant leap forward in targeted immunotherapy, offering the potential for profound efficacy with reduced off-target effects. However, the unique biological nature of these protein-based therapeutics presents substantial challenges in preclinical development, particularly in the accurate prediction of their human pharmacokinetic (PK) profiles. Unlike small molecules, the in vivo clearance of SCRAs is governed by a complex interplay of mechanisms that are difficult to fully recapitulate in vitro.

This guide provides an in-depth comparison of the essential in vitro assays used to characterize the PK properties of SCRAs. Moving beyond mere protocol, we will explore the causal relationships between assay design and the specific clearance mechanisms they aim to predict. Our focus is on building a robust, self-validating experimental framework that integrates disparate in vitro data streams to generate a more holistic and predictive understanding of human in vivo clearance, ultimately de-risking the transition from bench to clinic.

Chapter 1: The In Vivo Landscape: Dominant Clearance Mechanisms for SCRAs

Understanding how a biologic is cleared from the body is the foundational step for designing a predictive preclinical strategy. For SCRAs, which are typically proteins or peptides, clearance is not dictated by the classic cytochrome P450 metabolism common to small molecules.[1] Instead, it is a multi-pathway process.[2]

The primary clearance routes for therapeutic proteins include:

  • Proteolytic Catabolism: The ubiquitous breakdown of the protein into constituent amino acids by proteases throughout the body.[3] This is a fundamental, non-specific clearance pathway.

  • Renal Clearance: For smaller SCRAs or fragments, filtration through the glomerulus and subsequent degradation in the kidney can be a significant route of elimination. This pathway is highly dependent on the molecule's size and charge.[2]

  • Target-Mediated Drug Disposition (TMDD): This is a critical and often dominant pathway for highly potent biologics like SCRAs.[4] TMDD occurs when a drug binds with high affinity to its pharmacological target to such an extent that this interaction itself influences the drug's distribution and clearance.[5][6] The process involves binding to the target receptor, internalization of the drug-receptor complex, and subsequent lysosomal degradation. This pathway is saturable and results in non-linear pharmacokinetics.[7]

  • Nonspecific Endocytosis: Cells can take up proteins from the extracellular fluid through pinocytosis, a non-saturable process that contributes to the overall catabolic clearance.[2]

  • FcRn-Mediated Recycling: If the SCRA is engineered with an Fc domain (like a monoclonal antibody), it can engage the neonatal Fc receptor (FcRn). This receptor salvages the SCRA from endosomal degradation and recycles it back into circulation, significantly extending its half-life.[8]

dot graph "SCRA_Clearance_Pathways" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_Systemic" { label="Systemic Circulation"; bgcolor="#F1F3F4"; SCRA [label="SCRA in Plasma", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Clearance" { label="Clearance Mechanisms"; bgcolor="#F1F3F4"; Catabolism [label="Proteolytic Catabolism\n(Non-specific)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal [label="Renal Filtration\n(Size-dependent)", fillcolor="#FBBC05"]; TMDD [label="Target-Mediated Clearance\n(TMDD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FcRn [label="FcRn Recycling\n(Half-life Extension)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

SCRA -> Catabolism [label=" General\n Degradation "]; SCRA -> Renal [label=" Small SCRAs\n (<60 kDa) "]; SCRA -> TMDD [label=" High Affinity\n Binding & Internalization "]; SCRA -> FcRn [label=" Fc-fusion\n SCRAs "]; FcRn -> SCRA [label=" Salvage\n Pathway "]; } pdot Caption: Major in vivo clearance pathways for SCRAs.

Chapter 2: The In Vitro Toolkit: Key Assays and Their Rationale

No single in vitro assay can predict human clearance. The strength of a preclinical package lies in the logical integration of multiple assays, each designed to probe a specific clearance mechanism. The goal is to generate parameters that can later inform sophisticated predictive models.

Metabolic Stability Assays

For biologics, "metabolic stability" refers to resistance to proteolytic degradation. The choice of in vitro system is critical for obtaining relevant data.

  • Rationale: While liver microsomes are the standard for small molecules, they are largely irrelevant for SCRAs as they lack the necessary proteolytic enzymes.[9][10] The most relevant systems are those containing a broad spectrum of proteases.

  • Recommended Systems:

    • Plasma/Serum: Provides a first pass on stability in the circulatory system. Peptide drugs, in particular, can be susceptible to plasma proteases.[1]

    • Hepatocytes: Intact liver cells offer a more physiologically relevant environment than subcellular fractions, containing both intracellular and membrane-bound proteases.[11] They are superior to liver S9 or homogenates for assessing the overall hepatic contribution to catabolism.[3]

    • Kidney Homogenates: Useful for assessing susceptibility to degradation in the kidneys, a key clearance organ.[1]

  • Preparation: Cryopreserved human hepatocytes are thawed, washed, and resuspended in serum-free incubation medium to a concentration of 1 x 10^6 viable cells/mL.

  • Incubation: The SCRA is added to the hepatocyte suspension at a final concentration of 1 µM. A parallel incubation without cells serves as a negative control for abiotic degradation.

  • Time Points: Aliquots are taken at 0, 1, 4, 8, and 24 hours.

  • Sample Processing: The reaction is stopped by adding ice-cold acetonitrile to precipitate proteins and quench enzymatic activity. Samples are centrifuged to pellet cell debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent SCRA.

  • Data Interpretation: The disappearance rate of the SCRA is used to calculate an in vitro half-life (t½) and intrinsic clearance (CLint). A long half-life (>24h) suggests low susceptibility to general hepatic catabolism.[12]

Target Binding & Internalization Assays

These assays are paramount for SCRAs where TMDD is an anticipated clearance mechanism. They provide the parameters that define the drug-target interaction.

  • Rationale: TMDD is driven by the binding affinity (KD), the rate of binding (kon), the rate of dissociation (koff), and the rate at which the drug-receptor complex is internalized and degraded (kint). Measuring these parameters in vitro is essential for predicting the non-linear PK in vivo.[13][14]

  • System: A surface plasmon resonance (SPR) or bio-layer interferometry (BLI) system is used.

  • Immobilization: The purified target receptor is immobilized onto the sensor chip surface.

  • Association: The SCRA is flowed over the chip at various concentrations (e.g., 0.1 nM to 100 nM). The binding is measured in real-time.

  • Dissociation: Buffer is flowed over the chip, and the dissociation of the SCRA from the receptor is measured.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine kon, koff, and the equilibrium dissociation constant (KD).

  • Data Interpretation: A high affinity (low KD, typically pM to low nM range) is a prerequisite for TMDD.

Plasma Protein Binding (PPB)
  • Rationale: While less of a primary driver than for small molecules, binding to plasma proteins like albumin can influence the distribution and clearance of smaller SCRAs or peptides by reducing the fraction available for renal filtration.[15] For large Fc-fusion SCRAs, this is less critical than FcRn binding.

  • Methodology: Equilibrium dialysis is the gold standard method.[16][17] The SCRA is dialyzed against a protein-free buffer across a semi-permeable membrane. The concentrations in the plasma and buffer compartments at equilibrium are used to calculate the fraction unbound (fu).

FcRn Binding Assay
  • Rationale: For any SCRA containing an Fc domain, interaction with FcRn is the single most important determinant of its long half-life.[18] The assay measures the pH-dependent binding to FcRn, mimicking the biology where binding occurs in the acidic endosome (pH ~6.0) and release occurs in the neutral pH of the blood (pH 7.4).

  • Methodology: Competitive binding assays, often using ELISA, SPR, or specialized platforms like HTRF, are common.[19][20][21] Typically, biotinylated FcRn is captured on a streptavidin-coated plate. The test SCRA is then allowed to bind at pH 6.0. The amount of bound SCRA is quantified and reflects its affinity for FcRn.

dot graph "In_Vitro_Workflow" { layout="dot"; rankdir="TB"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

Start [label="SCRA Candidate", shape="ellipse", fillcolor="#F1F3F4"];

subgraph "cluster_Assays" { label="In Vitro Assay Cascade"; bgcolor="#F1F3F4";

}

subgraph "cluster_Output" { label="Generated Parameters"; bgcolor="#F1F3F4";

}

Model [label="PBPK Modeling", shape="cylinder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prediction [label="Predicted Human PK Profile\n(Clearance, Half-life)", shape="ellipse", fillcolor="#F1F3F4"];

Start -> Stability; Start -> PPB; Start -> TMDD_Params; Start -> FcRn_Assay;

Stability -> CLint; PPB -> fu; TMDD_Params -> KD_Kint; FcRn_Assay -> FcRn_Affinity;

CLint -> Model; fu -> Model; KD_Kint -> Model; FcRn_Affinity -> Model;

Model -> Prediction; } pdot Caption: Integrated in vitro workflow for SCRA characterization.

Chapter 3: The Correlation Challenge & The Rise of PBPK Modeling

The concept of a direct in vitro-in vivo correlation (IVIVC), common for some oral small molecule drugs, does not typically apply to biologics in a simple manner.[22][23] It is exceptionally rare for a single in vitro parameter to directly predict an in vivo outcome like clearance. The true value of the in vitro toolkit is realized when the data are used as inputs for mechanistic models.

Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as the most powerful tool for this purpose.[24][25] PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues, interconnected by blood and lymph flow.[26]

  • Why PBPK for SCRAs?

    • Mechanism-Based: PBPK models integrate the different clearance pathways. The in vitro derived CLint can inform hepatic catabolism, while KD and kint values can define the TMDD component in target-expressing tissues.[24]

    • Integration of Data: They combine drug-specific in vitro data with system-specific physiological data (organ volumes, blood flow rates) to simulate the drug's disposition.

    • Predictive Power: They can predict PK profiles in humans, helping to select the first-in-human dose and design clinical trials.[25] They are increasingly accepted by regulatory agencies like the FDA.[27][28]

Comparison of Predictive Approaches
Approach Description Applicability to SCRAs Strengths Limitations
Direct IVIVC Direct correlation of a single in vitro parameter (e.g., hepatocyte CLint) to in vivo clearance.[29]Very LowSimple to calculate.Fails to account for the multiple, complex clearance mechanisms of biologics.[3] Highly likely to be misleading.
Allometric Scaling Extrapolating PK parameters (like clearance) from preclinical animal species to humans based on body weight.Moderate to LowSimple; can be a useful first approximation for molecules with linear PK.Often fails for biologics, especially those with TMDD, due to species differences in target expression and FcRn affinity.[13][14]
PBPK Modeling Mechanistic simulation integrating in vitro data, drug properties, and physiological information.[24][26]HighIntegrates multiple data sources; accounts for non-linear PK (TMDD); can predict tissue concentrations; supports dose selection.[25]Requires specialized expertise; model complexity can be high; predictive accuracy depends on the quality of input data.[30]

Chapter 4: A Case Study Simulation - Integrating Data for SCRA-Y

Let's consider a hypothetical SCRA, "SCRA-Y," an Fc-fusion protein designed to target a receptor highly expressed on immune cells. Our goal is to predict its human clearance by integrating data from our in vitro toolkit into a PBPK model.

Table 1: In Vitro Data Package for SCRA-Y
Parameter Assay Result Interpretation & Implication for PBPK Model
In Vitro t½ Human Hepatocytes> 48 hoursNegligible clearance by hepatic catabolism. The non-specific clearance term in the model will be low.
Fraction Unbound (fu) Equilibrium Dialysis0.99Essentially unbound in plasma. This is typical for large proteins and simplifies the model.
Binding Affinity (KD) SPR150 pMVery high affinity for the target receptor. This strongly suggests TMDD will be a major clearance pathway. This value directly informs the binding term in the TMDD module of the PBPK model.
Internalization (kint) Cell-based Assay0.02 min⁻¹Rapid internalization upon binding. This confirms the drug-receptor complex is efficiently cleared from the cell surface, driving TMDD. This value is a key input for the TMDD module.
FcRn Binding Competitive ELISAStrong, pH-dependentIndicates efficient FcRn-mediated recycling. This will be modeled to predict a long terminal half-life, counteracting the rapid TMDD at low concentrations.

dot graph "PBPK_Integration" { layout="dot"; rankdir="LR"; splines="line"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_Inputs" { label="In Vitro & System Inputs"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05"]; CLint [label="Hepatocyte CLint\n(Low)"]; KD_Kint [label="TMDD Parameters\n(High Affinity, Rapid kint)"]; FcRn [label="FcRn Affinity\n(Strong)"]; Physiology [label="Human Physiology\n(Blood Flows, Organ Volumes)"]; }

PBPK_Model [label="Whole-Body PBPK Model", shape="Mdiamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize="12"];

subgraph "cluster_Outputs" { label="Predicted Outputs"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Profile [label="Human Plasma Concentration\nvs. Time Profile"]; Clearance [label="Prediction:\nNon-linear, Dose-Dependent Clearance"]; HalfLife [label="Prediction:\nLong Terminal Half-life"]; }

CLint -> PBPK_Model [label=" Non-Specific\n Clearance "]; KD_Kint -> PBPK_Model [label=" Target-Mediated\n Clearance "]; FcRn -> PBPK_Model [label=" Recycling\n Rate "]; Physiology -> PBPK_Model [label=" System\n Data "]; PBPK_Model -> PK_Profile; PBPK_Model -> Clearance; PBPK_Model -> HalfLife; } pdot Caption: Integration of diverse data into a PBPK model.

Simulation Outcome for SCRA-Y: The PBPK model, informed by these parameters, would predict a classic TMDD profile: at low doses, clearance would be rapid and dominated by target-mediated elimination. As the dose increases and target receptors become saturated, the clearance rate would decrease, and the long half-life mediated by FcRn recycling would become dominant. This robust, mechanism-based prediction provides high confidence for selecting a safe and potentially efficacious starting dose for the first-in-human clinical trial.

Conclusion

Predicting the human clearance of SCRAs is a complex but manageable challenge. The key to success lies in abandoning the search for a simple, direct IVIVC and instead adopting a holistic, mechanism-based strategy. By performing a carefully selected suite of in vitro assays—each chosen for its ability to inform a specific biological process—we can generate the essential parameters needed to construct a powerful PBPK model. This integrated approach, which combines the principles of biology, pharmacology, and mathematics, represents the current best practice for translating preclinical data into reliable predictions of human pharmacokinetics, ensuring a more efficient and data-driven path for the development of these promising therapeutics.

References

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Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-benzyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a profound responsibility for safety and environmental stewardship. The compounds we synthesize and study, such as N-benzyl-1-pentyl-1H-indole-3-carboxamide, require meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this synthetic indole carboxamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each procedural choice is explained to foster a deep understanding of safe laboratory practices.

N-benzyl-1-pentyl-1H-indole-3-carboxamide belongs to a class of compounds known as synthetic cannabinoids, which are often developed for research purposes.[1] Due to their potent biological activity and, in many cases, undefined toxicological profiles, treating them as hazardous waste is the most prudent and compliant approach.

Part 1: Hazard Assessment and Risk Mitigation

Before any disposal protocol is initiated, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for N-benzyl-1-pentyl-1H-indole-3-carboxamide may not always be available from all suppliers, data from structurally similar indole derivatives and carboxamides can inform our safety procedures.[2][3]

Anticipated Hazards: Based on analogous compounds, this substance should be handled as potentially hazardous.[3] Key concerns include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory irritation.[2]

  • Unknown Long-Term Effects: As a research chemical, comprehensive toxicological data is often lacking. Therefore, an assumption of high toxicity is the safest approach.

This assessment mandates the use of stringent safety measures to minimize exposure during all handling and disposal steps. The core principle is to treat the compound as a hazardous substance in accordance with the U.S. Environmental Protection Agency (EPA) guidelines.[4]

Hazard Class GHS Classification (Anticipated) Precautionary Action
Acute Toxicity Harmful if swallowed/inhaled (Category 4)Avoid breathing dust/fumes. Do not ingest.
Skin Irritation Causes skin irritation (Category 2)[2]Wear protective gloves and clothing.[2]
Eye Irritation Causes serious eye irritation (Category 2A)[2]Wear chemical safety goggles.[2]
Environmental Potentially harmful to aquatic lifePrevent release into the environment.[5]

Part 2: Personnel Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following must be worn when handling N-benzyl-1-pentyl-1H-indole-3-carboxamide for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Contaminated gloves must be disposed of as hazardous waste immediately after use.[3]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[6] All weighing and transfers of solid material should ideally occur within a fume hood.[7]

Part 3: Step-by-Step Disposal Protocol

The primary and most secure method for disposing of N-benzyl-1-pentyl-1H-indole-3-carboxamide is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[8] On-site chemical neutralization is a complex process that requires expert oversight and is generally not recommended unless specifically approved by EHS.[9][10]

Protocol for Bulk and Residual Waste Disposal

This procedure applies to stock containers, residual amounts of the solid compound, and solutions containing the compound.

Step 1: Waste Segregation and Containerization

  • Isolate the Waste: Do not mix N-benzyl-1-pentyl-1H-indole-3-carboxamide waste with other waste streams unless directed by your EHS office. Proper segregation is key to safe disposal.[7]

  • Select an Appropriate Container:

    • For Solids: Use a clearly labeled, sealable, and chemically compatible container.

    • For Liquids/Solutions: Use a leak-proof container with a secure screw-top cap.[11] Do not use metal containers for acidic or basic solutions.[12] Leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[11]

  • Justification: Isolating waste prevents unintended chemical reactions.[12] Proper containerization is a primary EPA requirement to prevent leaks and spills during storage and transport.[11]

Step 2: Labeling the Hazardous Waste Container

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-benzyl-1-pentyl-1H-indole-3-carboxamide." Do not use abbreviations.

    • An accurate statement of the composition and concentration of the waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Justification: Accurate labeling is mandated by the EPA's "cradle-to-grave" hazardous waste management system.[4] It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated risks.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[11]

  • Secure Storage: The container must be kept closed at all times except when adding waste.[13] It should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

  • Justification: SAA regulations are designed to ensure safe, temporary storage of hazardous waste within the laboratory, minimizing the risk of spills and exposures.[11]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[8]

  • Do Not Use Drains or Trash: Never dispose of this compound down the drain or in the regular trash.[14] This can lead to environmental contamination and is a violation of environmental regulations.

  • Justification: EHS professionals are trained to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations, ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[4][12]

Part 4: Spill Management

Accidents can happen, and a clear, pre-planned response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[5]

    • For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up:

    • Carefully sweep the solid material into a designated hazardous waste container.[6] Avoid creating dust.

    • Absorb the liquid with absorbent pads and place them in the hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-benzyl-1-pentyl-1H-indole-3-carboxamide.

G Start Disposal of N-benzyl-1-pentyl-1H- indole-3-carboxamide Assess Assess Hazards: Treat as Toxic, Irritant, and Environmentally Hazardous Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Waste_Type Identify Waste Type PPE->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Containerize Place in a compatible, sealable, and leak-proof waste container. Solid_Waste->Containerize Liquid_Waste->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Composition & Hazards Containerize->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Contact_EHS Contact EHS for Pickup and Final Disposal Store->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Decision workflow for compliant hazardous waste disposal.

By adhering to this structured and well-documented protocol, researchers can ensure that the disposal of N-benzyl-1-pentyl-1H-indole-3-carboxamide is conducted safely, responsibly, and in full compliance with institutional and federal regulations. This commitment to safety culture is a hallmark of scientific excellence.[15]

References

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Retrosynthesis Analysis

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N-benzyl-1-pentyl-1H-indole-3-carboxamide
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